8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHTBRIFCCBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618497 | |
| Record name | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35296-14-1 | |
| Record name | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Introduction
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique three-dimensional structure, which incorporates a benzyl-substituted piperidine ring fused to a γ-butyrolactone via a spirocyclic center, makes it a valuable scaffold for the development of novel therapeutic agents.[1] The presence of a tertiary amine, a lactone functional group, and an aromatic ring provides multiple points for structural modification and interaction with biological targets.[1]
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular characteristics, analytical characterization, and potential applications. The narrative emphasizes the causality behind experimental choices, grounding the information in authoritative and verifiable sources.
Molecular and Structural Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The spirocyclic nature of this molecule imparts significant conformational rigidity compared to more flexible aliphatic systems, which is a key consideration in rational drug design.
Chemical Structure
The IUPAC name for the compound is 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.[1] Its structure consists of a piperidine ring and a tetrahydrofuran-2-one (γ-butyrolactone) ring sharing a single carbon atom. The nitrogen atom of the piperidine ring is substituted with a benzyl group.
Caption: 2D representation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Summary of Physicochemical Data
The table below summarizes key identifiers and physicochemical properties. Due to the limited availability of experimentally derived data in public literature, computational predictions are included where necessary and are clearly marked. These predictions are valuable for initial assessments in drug discovery pipelines.
| Property | Value | Source |
| CAS Number | 35296-14-1 | [1] |
| Molecular Formula | C₁₅H₁₉NO₂ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| IUPAC Name | 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | [1] |
| Canonical SMILES | C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O | [1] |
| InChI Key | BNUHTBRIFCCBFM-UHFFFAOYSA-N | [1] |
| XlogP (Predicted) | 1.9 | [2] * |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (Predicted) | ~7.5-8.5 (Tertiary Amine) | (Expert Estimation) |
*Note: Predicted XlogP value is for the structurally similar compound 8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one and should be used as an approximation.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can be accomplished via several methods. A common laboratory-scale approach involves the reductive amination of 1-oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde.[1]
-
Method: Reaction of 1-oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde.
-
Reagents: Sodium tris(acetoxy)borohydride as the reducing agent and triethylamine in a solvent like dichloromethane.[1]
Alternative strategies may utilize different starting materials or a multi-step flow process, which can be advantageous for scaling up the synthesis.[1]
Chemical Reactivity
The molecule's functional groups dictate its reactivity profile:
-
Reduction: The lactone carbonyl can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide.[1]
-
Nucleophilic Substitution: The nitrogen atom's lone pair allows it to act as a nucleophile, enabling the introduction of different substituents, although this would require removal of the benzyl protecting group first.[1]
Analytical Characterization: Methodologies
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. The following protocols represent standard, self-validating systems for the characterization of this molecule.
Caption: Standard workflow for synthesis and analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will identify the number of unique carbon environments. 2D NMR techniques like COSY and HSQC are essential to definitively assign proton and carbon signals, especially for the complex aliphatic spin systems in the spirocyclic core.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Expected signals: Aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine and lactone ring protons in the aliphatic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: A carbonyl carbon (~170-180 ppm), aromatic carbons (~125-140 ppm), the spiro carbon, and several aliphatic carbons.
-
-
2D NMR (if required):
-
Run COSY (¹H-¹H correlation) to establish proton-proton couplings.
-
Run HSQC (¹H-¹³C correlation) to link protons to their directly attached carbons.
-
-
Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing mass accuracy to within a few parts per million. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it will likely produce a protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled to an HPLC system.
-
Data Acquisition (Positive Ion Mode):
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 246.14.
-
-
High-Resolution Measurement: Use a TOF, Orbitrap, or FT-ICR analyzer to measure the exact mass of the molecular ion. The calculated exact mass for C₁₅H₁₉NO₂ [M+H]⁺ is 246.1438.
-
Fragmentation (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern. A characteristic fragment would be the tropylium ion (C₇H₇⁺) at m/z 91 from the benzyl group.
Determination of Partition Coefficient (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A shake-flask method, while traditional, is the benchmark for experimental determination.
Protocol:
-
Preparation: Prepare a stock solution of the compound in 1-octanol. The 1-octanol and water phases must be mutually saturated before the experiment.
-
Partitioning: Mix a known volume of the octanol stock solution with a known volume of water in a flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Quantification: Carefully separate the two layers. Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Biological Context and Potential Applications
The structural framework of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
-
Pharmaceutical Research: Preliminary studies have highlighted its potential as a lead compound for drug development, particularly in the areas of pain relief and mood disorders.[1] Research suggests it may exhibit antinociceptive and antidepressant activities, with investigations into its interaction with the endocannabinoid system and other neurotransmitter receptors ongoing.[1]
-
Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules. The spirocyclic core provides a rigid scaffold upon which further chemical diversity can be built, facilitating the development of new therapeutic agents.[1]
Conclusion
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a compound with a compelling combination of structural rigidity and functional group diversity. While a full experimental dataset of its physicochemical properties is not yet widely published, its known synthetic accessibility and interesting biological profile make it a molecule of high importance for further investigation. The analytical protocols outlined in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for advanced research and development. Its potential as a scaffold for novel therapeutics in pain and CNS disorders warrants continued exploration by the scientific community.
References
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved from [Link]
-
PubMed. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(11), 1543-1552. Retrieved from [Link]
-
PubChemLite. 8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Introduction
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a unique bicyclic system with a molecular formula of C₁₅H₁₉NO₂ and a molecular weight of approximately 245.32 g/mol .[1] This molecule integrates a γ-butyrolactone ring fused at a spiro center with a piperidine ring, which is further substituted with a benzyl group at the nitrogen atom. Such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as core structures in the synthesis of biologically active agents.[1] Due to its potential as a lead compound in pharmaceutical research, a thorough understanding of its structural and spectroscopic properties is paramount for its unambiguous identification and characterization.[1]
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights presented herein are synthesized from established principles of spectroscopic interpretation and comparative analysis with structurally related compounds, offering a predictive framework for researchers and scientists engaged in the synthesis and characterization of this and similar molecular architectures.
Molecular Structure
The structural framework of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is foundational to understanding its spectroscopic behavior. The spirocyclic nature of the molecule, with the quaternary carbon at the junction of the lactone and piperidine rings, introduces a degree of rigidity and defines the spatial relationship between the different proton and carbon environments.
Molecular Structure of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. The predicted ¹H and ¹³C NMR spectra of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one are based on the distinct electronic environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in both the piperidine and lactone rings, some of which are diastereotopic.
-
Aromatic Protons (5H): The monosubstituted benzene ring will give rise to signals in the aromatic region, typically between δ 7.2 and 7.4 ppm. These signals may appear as a multiplet due to complex coupling patterns.
-
Benzylic Protons (2H): The two protons of the benzylic methylene group (N-CH₂-Ph) are chemically equivalent and are expected to appear as a sharp singlet around δ 3.5-3.7 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.
-
Piperidine Ring Protons (8H): The eight protons on the piperidine ring will exhibit complex signals. The protons on the carbons adjacent to the nitrogen (C7 and C9) are expected to be in the range of δ 2.4-2.8 ppm. The protons on the carbons further from the nitrogen (C6 and C10) will likely appear more upfield, around δ 1.5-1.9 ppm. Due to the rigid spirocyclic system, these protons are diastereotopic and will likely show complex splitting patterns (e.g., multiplets or broad signals).
-
Lactone Ring Protons (4H): The four protons of the γ-butyrolactone ring will also have distinct chemical shifts. The protons on the carbon adjacent to the carbonyl group (C3) are expected to be around δ 2.3-2.6 ppm. The protons on the carbon adjacent to the oxygen atom (C4) will be the most deshielded within this ring system, appearing around δ 4.2-4.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (N-CH₂-Ph) | 3.5 - 3.7 | Singlet |
| Piperidine (C7-H₂, C9-H₂) | 2.4 - 2.8 | Multiplet |
| Piperidine (C6-H₂, C10-H₂) | 1.5 - 1.9 | Multiplet |
| Lactone (C3-H₂) | 2.3 - 2.6 | Multiplet |
| Lactone (C4-H₂) | 4.2 - 4.5 | Multiplet |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (C2): The ester carbonyl carbon of the lactone is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will appear in the δ 127-138 ppm region. The ipso-carbon (attached to the benzylic group) will be around δ 138 ppm, while the other aromatic carbons will have signals around δ 127-129 ppm.
-
Spiro Carbon (C5): The quaternary spiro carbon, being at the junction of two rings, will have a unique chemical shift, predicted to be in the range of δ 60-70 ppm.
-
Benzylic Carbon: The benzylic carbon (N-CH₂-Ph) is expected to appear around δ 63-65 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring adjacent to the nitrogen (C7 and C9) will be in the range of δ 50-55 ppm. The carbons further away (C6 and C10) will be more upfield, around δ 30-35 ppm.
-
Lactone Ring Carbons: The carbon adjacent to the oxygen in the lactone ring (C4) is expected around δ 65-70 ppm. The carbon adjacent to the carbonyl group (C3) will be in the range of δ 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 175 - 180 |
| Aromatic (ipso-C) | ~138 |
| Aromatic (other C) | 127 - 129 |
| C4 (O-CH₂) | 65 - 70 |
| Benzylic (N-CH₂) | 63 - 65 |
| C5 (Spiro C) | 60 - 70 |
| C7, C9 (Piperidine) | 50 - 55 |
| C3 (CH₂) | 30 - 35 |
| C6, C10 (Piperidine) | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one will be dominated by absorptions corresponding to its key functional groups.
-
C=O Stretch: The most characteristic absorption will be the strong carbonyl (C=O) stretching vibration of the γ-lactone. Saturated five-membered ring lactones (γ-lactones) typically absorb at a higher frequency than open-chain esters or six-membered ring lactones (δ-lactones), generally in the range of 1795-1760 cm⁻¹.[2]
-
C-O Stretch: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, typically between 1250-1111 cm⁻¹.[2]
-
C-N Stretch: The C-N stretching of the tertiary amine in the piperidine ring will likely show a medium absorption band in the 1250-1020 cm⁻¹ range.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups will be observed as strong absorptions in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Bends: The C=C stretching vibrations of the benzene ring will give rise to medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (γ-Lactone) | 1795 - 1760 | Strong |
| C-H (Aromatic) | > 3000 | Medium-Weak |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-O (Ester) | 1250 - 1111 | Strong |
| C-N (Amine) | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, electrospray ionization (ESI) would likely result in a prominent protonated molecule [M+H]⁺ at m/z 246.3.
The fragmentation of N-benzyl piperidine derivatives is often initiated by cleavage of the bond beta to the nitrogen atom. A dominant fragmentation pathway in EI-MS is α-cleavage, leading to the formation of a stable iminium ion.[3]
A plausible fragmentation pathway for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one would involve the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. Another significant fragmentation could be the cleavage of the bond between the benzylic carbon and the nitrogen, leading to a fragment corresponding to the spirocyclic core.
Sources
CAS number 35296-14-1 characterization
An In-Depth Technical Guide to the Characterization of N-(1-oxohexadecyl)-L-glutamic acid
Abstract: This technical guide provides a comprehensive overview of N-(1-oxohexadecyl)-L-glutamic acid (Palmitoyl-L-glutamic acid), a notable N-acyl amino acid. N-acyl amino acids (NAAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles, from inflammation and pain signaling to neuroprotection.[1][2] This document details the synthesis, physicochemical properties, and advanced analytical characterization of Palmitoyl-L-glutamic acid, offering researchers, scientists, and drug development professionals a foundational resource for its study and application.
N-(1-oxohexadecyl)-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, where the amino group is acylated with palmitic acid, a common saturated fatty acid.[3] This structural modification imparts an amphiphilic character, with a hydrophilic glutamic acid headgroup and a lipophilic 16-carbon acyl chain.[3] This dual nature governs its physicochemical properties, such as its surfactant capabilities and its increased solubility in lipid environments compared to its parent amino acid.[3]
While primarily used in the cosmetics industry as a skin-conditioning and cleansing agent, its structural class, the N-acyl amino acids, is of significant interest in drug development.[4] Some NAAAs exhibit neuroprotective effects and interact with the endocannabinoidome, a complex lipid signaling system.[2][5] Therefore, a thorough characterization of this molecule is essential for exploring its full therapeutic potential.
Note on CAS Number: The user specified CAS number 35296-14-1. However, authoritative chemical databases such as PubChem, MedChemExpress, and others consistently identify N-Palmitoyl-L-glutamic acid with CAS Number 38079-66-2 .[3][4] This guide will proceed with the characterization of the compound widely recognized as N-Palmitoyl-L-glutamic acid under CAS 38079-66-2.
Physicochemical and Spectroscopic Properties
A precise understanding of the molecule's properties is fundamental for any experimental design, from selecting appropriate solvent systems to interpreting analytical data.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₉NO₅ | [4] |
| Molecular Weight | 385.54 g/mol | [4] |
| Exact Mass | 385.28282334 Da | [4] |
| Appearance | White to off-white solid | [3][6] |
| Predicted Boiling Point | 581.1 ± 40.0 °C | [6] |
| Predicted Density | 1.039 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 3.46 ± 0.10 | [6] |
| Predicted LogP | 5.74 | [7] |
| Solubility | DMSO: 125 mg/mL (324.22 mM) | [6] |
| Storage Conditions | -20°C | [6][7] |
Synthesis Pathway and Protocol
The synthesis of N-acyl amino acids like Palmitoyl-L-glutamic acid is commonly achieved via N-acylation of the parent amino acid. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the reaction of an acyl chloride with the amino acid under basic conditions.[8]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of N-Palmitoyl-L-Glutamic Acid.
Step-by-Step Synthesis Protocol (Schotten-Baumann Method)
This protocol is a representative procedure adapted from standard organic synthesis methodologies for N-acylation.
-
Dissolution of Amino Acid: Dissolve L-glutamic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) at 0-5 °C with vigorous stirring. The base deprotonates both the carboxylic acid and the amino groups, rendering the latter a more potent nucleophile.
-
Preparation of Acyl Chloride: In a separate flask, dissolve palmitoyl chloride (1.1 eq) in a water-miscible organic solvent like tetrahydrofuran (THF).
-
Acylation Reaction: Add the palmitoyl chloride solution dropwise to the L-glutamic acid solution while maintaining the temperature at 0-5 °C. The low temperature is crucial to control the exothermicity of the reaction and minimize hydrolysis of the acyl chloride.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-glutamic acid is consumed.
-
Acidification (Workup): Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using concentrated HCl. This step protonates the carboxylate groups, causing the N-acylated product to precipitate out of the aqueous solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(1-oxohexadecyl)-L-glutamic acid.
Analytical Characterization
A multi-technique approach is required for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Diagram of Analytical Workflow
Caption: Integrated workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[9]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable due to the presence of exchangeable amide and carboxylic acid protons.[6]
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Data Analysis & Expected Signals:
-
¹H NMR:
-
Alkyl Chain: A large multiplet signal around 1.25 ppm (-(CH₂)₁₂-), a triplet around 0.88 ppm (terminal -CH₃), and multiplets around 1.5-2.2 ppm (-CH₂- adjacent to carbonyl and amide).
-
Glutamic Acid Moiety: A multiplet for the α-CH proton (around 4.2-4.5 ppm), and multiplets for the β-CH₂ and γ-CH₂ protons (around 1.8-2.4 ppm).
-
Amide & Carboxyl Protons: A doublet for the N-H proton (amide bond) around 8.0-8.5 ppm (in DMSO-d₆) and broad signals for the two -COOH protons.
-
-
¹³C NMR:
-
Carbonyls: Signals for the three C=O groups (amide and two carboxylic acids) in the range of 170-175 ppm.
-
Alkyl Chain: A series of signals between ~14-40 ppm.
-
Glutamic Acid Moiety: Signals for the α-CH, β-CH₂, and γ-CH₂ carbons between ~25-55 ppm.
-
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a molecule.[10] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful for analyzing N-acyl amino acids in complex matrices.[1]
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both positive and negative ion modes.
-
Positive Mode [M+H]⁺: Expected m/z ≈ 386.2901
-
Negative Mode [M-H]⁻: Expected m/z ≈ 384.2755
-
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. Key expected fragmentations include the neutral loss of water (H₂O) and cleavage of the amide bond, which would yield fragments corresponding to the palmitoyl cation and the glutamic acid backbone.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹: N-H stretching (amide).
-
~2850-2950 cm⁻¹: C-H stretching (alkyl chain).
-
~1700-1740 cm⁻¹: C=O stretching (carboxylic acid).
-
~1640-1680 cm⁻¹: C=O stretching (Amide I band).
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
Biological Context and Potential Applications
N-acyl amino acids are increasingly recognized as a family of bioactive lipids.[2][11] While research on Palmitoyl-L-glutamic acid specifically is still emerging, its structural class suggests several areas of interest for drug development professionals.
-
Neuroprotection: Some sources claim Palmitoyl-L-glutamic acid has neuroprotective effects, a property seen in other N-acyl amides like palmitoylethanolamide (PEA).[5] The mechanism may involve modulation of inflammatory pathways or interaction with peroxisome proliferator-activated receptors (PPARs).
-
Drug Delivery: The amphiphilic nature of this molecule makes it a candidate for use in novel drug delivery systems.[3] It can self-assemble into micelles or liposomes, potentially encapsulating and improving the solubility and bioavailability of hydrophobic drug molecules. Its origin from natural building blocks (fatty acid and amino acid) suggests good biocompatibility and biodegradability.[3][12]
-
Signaling Pathways: As an NAAA, it may be metabolized by enzymes like fatty acid amide hydrolase (FAAH), which is a key enzyme in the endocannabinoid system.[2] Its synthesis and degradation could be part of a larger signaling network that influences cellular processes.[2][11]
Further research is required to elucidate the specific molecular targets and mechanisms of action of N-(1-oxohexadecyl)-L-glutamic acid to fully understand its therapeutic potential.
References
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MedChem Express. Palmitoyl glutamic acid - MedChem Express - Cambridge Bioscience. Cambridge Bioscience. Available at: [Link]
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NIH. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC. Available at: [Link]
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NIH. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC. Available at: [Link]
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Chemsrc. Palmitoyl glutamic acid | CAS#:38079-66-2. Available at: [Link]
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PubChem. L-Glutamic acid, N-(1-oxohexadecyl)- | C21H39NO5 | CID 161955. National Center for Biotechnology Information. Available at: [Link]
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Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Available at: [Link]
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PubMed. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Available at: [Link]
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Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 799. Available at: [Link]
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ResearchGate. (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]
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PubMed. Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Abstract
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound that has garnered significant interest within the medicinal chemistry and pharmacology communities.[1] Emerging research points towards its potential as a therapeutic agent, particularly in the realms of pain management and mood disorders.[1] This technical guide provides a comprehensive analysis of the current understanding of its mechanism of action, with a primary focus on its interaction with the sigma-1 (σ1) receptor. We will delve into the experimental evidence supporting this hypothesis, explore potential secondary signaling pathways, and provide detailed protocols for researchers to validate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising compound.
Introduction: The Therapeutic Potential of Azaspiro Compounds
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known to be a core component in various biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including interactions with critical central nervous system targets. Notably, several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor, exhibiting nanomolar affinity.[2] This positions the σ1 receptor as a primary candidate for mediating the biological effects of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
The compound in focus, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, has been specifically investigated for its antinociceptive and potential antidepressant properties.[1] These observed effects align well with the known physiological roles of the σ1 receptor, which is implicated in the modulation of pain perception, neuronal plasticity, and mood regulation.
Primary Mechanism of Action: Modulation of the Sigma-1 (σ1) Receptor
The leading hypothesis for the mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is its function as a high-affinity ligand for the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of signaling pathways and ion channels.
Evidence for Sigma-1 Receptor Binding
Studies on analogous 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated high-affinity binding to the σ1 receptor, with Ki values in the nanomolar range.[2] While direct binding data for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is still emerging, the structural similarity strongly suggests a comparable binding profile. The lipophilic benzyl group attached to the nitrogen atom of the spirocyclic core is a common feature in many known σ1 receptor ligands, likely contributing to its affinity.
Downstream Signaling Pathways
Upon binding of a ligand, the σ1 receptor can translocate and interact with various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules. This interaction can lead to the modulation of intracellular calcium signaling, a key event in neuronal excitability and synaptic plasticity. The proposed signaling cascade following the binding of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to the σ1 receptor is illustrated below.
Caption: Proposed signaling pathway of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one via the Sigma-1 receptor.
Potential Secondary Mechanisms and Off-Target Effects
While the σ1 receptor is the most likely primary target, the diverse pharmacology of azaspiro compounds warrants consideration of other potential mechanisms that may contribute to the overall biological profile of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Interaction with Opioid Receptors
The structural similarity of the azaspiro[4.5]decane scaffold to ligands of opioid receptors is noteworthy. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists for the delta-opioid receptor (DOR).[3][4] Furthermore, dual-target ligands possessing both μ-opioid receptor (MOR) agonism and σ1 receptor antagonism have been developed from a related spirocyclic scaffold.[5] It is plausible that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one may exhibit some degree of affinity for one or more opioid receptor subtypes, which could contribute to its antinociceptive effects.
Modulation of the Endocannabinoid System
Preliminary research has suggested a potential modulation of the endocannabinoid system by 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.[1] This could occur through various mechanisms, such as inhibition of the enzymes responsible for endocannabinoid degradation (e.g., FAAH) or allosteric modulation of cannabinoid receptors (CB1 and CB2). Further investigation is required to elucidate the specific nature of this interaction.
Experimental Validation: Protocols and Methodologies
To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the interaction of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one with its putative targets.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one for the σ1 receptor and other potential targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., CHO cells transfected with human σ1 receptor, rat brain homogenates for opioid receptors).
-
Competition Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-DAMGO for MOR) and increasing concentrations of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Target Receptor | Radioligand | Expected Outcome |
| Sigma-1 (σ1) | [³H]-(+)-pentazocine | Low nanomolar Ki value |
| Mu-Opioid (MOR) | [³H]-DAMGO | Micromolar or no significant binding |
| Delta-Opioid (DOR) | [³H]-DPDPE | Micromolar or no significant binding |
| Kappa-Opioid (KOR) | [³H]-U69,593 | Micromolar or no significant binding |
Functional Assays
Objective: To determine whether 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one acts as an agonist, antagonist, or allosteric modulator at the σ1 receptor.
Methodology: Calcium Mobilization Assay
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses the σ1 receptor.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Treat the cells with varying concentrations of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, alone or in combination with a known σ1 receptor agonist (e.g., PRE-084).
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Workflow for a functional calcium mobilization assay.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one exerts its antinociceptive and potential antidepressant effects primarily through the modulation of the sigma-1 receptor. Its structural features are consistent with those of known high-affinity σ1 receptor ligands, and its pharmacological profile aligns with the established roles of this receptor in the central nervous system.
Future research should focus on:
-
Directly confirming the binding affinity and functional activity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one at the σ1 receptor using the protocols outlined in this guide.
-
Elucidating the precise nature of its interaction with the endocannabinoid system and its potential cross-talk with σ1 receptor signaling.
-
Conducting in vivo studies in animal models of pain and depression to further validate the therapeutic potential of this compound and to investigate its pharmacokinetic and pharmacodynamic properties.
-
Exploring structure-activity relationships by synthesizing and testing novel analogs to optimize potency, selectivity, and drug-like properties.
A comprehensive understanding of the mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one will be crucial for its potential development as a novel therapeutic agent for neurological and psychiatric disorders.
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An In-depth Technical Guide to Investigating the Biological Targets of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel spirocyclic compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. The methodologies and rationale presented herein are grounded in established principles of medicinal chemistry and pharmacology, drawing parallels from structurally related compounds to build a logical and efficient target deconvolution strategy.
Introduction to 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and the Spirocyclic Scaffold
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic molecule characterized by a fused bicyclic system containing both oxygen and nitrogen heteroatoms.[1] The spirocyclic scaffold imparts a rigid, three-dimensional conformation, which can lead to high-affinity and selective interactions with protein binding sites.[2][3] This structural rigidity is an increasingly sought-after feature in modern drug discovery as it can reduce off-target effects and improve pharmacological profiles. Preliminary research suggests that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one may possess antinociceptive and antidepressant properties, potentially mediated through the endocannabinoid system.[1] This guide will explore the most probable biological targets for this compound based on its structural motifs and the known pharmacology of related spirocyclic agents.
Primary Predicted Target Family: Sigma (σ) Receptors
The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold for ligands of sigma receptors (σ1 and σ2). Numerous studies have demonstrated that derivatives of this and similar spirocyclic systems exhibit high, often nanomolar, affinity for these receptors.[4][5][6] Sigma receptors are unique, non-opioid receptors expressed in the central nervous system and various peripheral tissues, and are implicated in a range of conditions including neurodegenerative diseases, psychiatric disorders, and cancer.[4][7] Given the strong precedent in the literature, sigma receptors represent the most logical and promising starting point for target identification.
Rationale for Sigma Receptor Targeting
The rationale is based on extensive structure-activity relationship (SAR) studies of spirocyclic compounds. The presence of a nitrogen atom within the spirocyclic system, capable of protonation at physiological pH, is a key pharmacophoric feature for sigma receptor binding. The benzyl group attached to this nitrogen can engage in hydrophobic interactions within the receptor's binding pocket, a common feature of high-affinity sigma receptor ligands.[2]
Experimental Workflow for Sigma Receptor Validation
A systematic approach is required to confirm and characterize the interaction between 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and sigma receptors. The workflow should progress from initial binding assessment to functional characterization.
Caption: Hierarchical Screening Cascade for mAChR Targets.
Tertiary and Exploratory Targets
The broader class of spirocyclic compounds has been associated with a diverse range of biological activities. Therefore, it is prudent to consider other potential targets for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, particularly if primary and secondary screening do not yield high-affinity interactions.
Cholinesterases (AChE and BChE)
Spiro heterocycles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of acetylcholine. [8][9][10][11]Inhibition of these enzymes is a mainstay of symptomatic treatment for Alzheimer's disease. An initial screen using the Ellman colorimetric assay would be a cost-effective method to assess this potential activity. [9]
Monoamine Receptors (Dopamine and Serotonin)
The structural features of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, particularly the benzyl-piperidine moiety, are common in ligands for dopamine and serotonin receptors. [12][13][14]Given the reported antidepressant-like effects, screening against a panel of these receptors (e.g., D2, 5-HT1A, 5-HT2A, 5-HT7) is warranted. This can be accomplished through commercially available radioligand binding services or in-house assays.
Endocannabinoid System
The most specific, albeit preliminary, biological activity reported for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is its potential modulation of the endocannabinoid system to produce antinociceptive effects. [1]This hypothesis requires a dedicated exploratory effort.
Exploratory Research Plan for Endocannabinoid System Modulation:
-
CB1 and CB2 Receptor Binding: Perform radioligand binding assays using [³H]CP-55,940 to assess affinity for the cannabinoid receptors.
-
Enzyme Inhibition Assays: Screen for inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of endocannabinoids.
-
Functional Assays: If binding or enzyme inhibition is observed, proceed to functional assays such as cAMP inhibition or β-arrestin recruitment for CB1/CB2, or cell-based assays for FAAH/MAGL activity.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to deconvoluting the biological targets of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. The strongest evidence from structurally related compounds points towards the sigma receptors as the primary family of targets. Muscarinic receptors also represent a high-priority target class based on published data. A broader screening against cholinesterases and monoamine receptors is a logical next step to ensure comprehensive target profiling. Finally, dedicated studies into the endocannabinoid system are necessary to follow up on preliminary reports of the compound's activity.
Successful identification and validation of the primary biological target(s) will be a critical step in the preclinical development of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, paving the way for further optimization, in vivo efficacy studies, and ultimately, potential clinical applications for this promising spirocyclic compound.
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In Silico Modeling of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the novel spirocyclic compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, and its potential therapeutic target, FK506-binding protein 51 (FKBP51). This guide is tailored for researchers, scientists, and drug development professionals, offering a narrative that blends technical protocols with the underlying scientific rationale. We will navigate the entire computational workflow, from target identification and ligand parameterization to molecular docking, extensive molecular dynamics simulations, and advanced data analysis, including binding free energy calculations and principal component analysis. Each step is designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and the Power of In Silico Modeling
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound with a unique bicyclic structure, holding potential as a therapeutic agent.[1] Preliminary studies have indicated its possible antinociceptive and antidepressant activities, suggesting its interaction with key proteins in pain and mood regulation pathways.[1] A promising target implicated in major depression, obesity, and chronic pain is the FK506-binding protein 51 (FKBP51).[2][3][4] The inhibition of FKBP51 presents a novel therapeutic strategy for these conditions, making the exploration of its interaction with our lead compound a compelling avenue of research.[2][3][4]
In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate these molecular interactions.[3] By simulating the binding of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to FKBP51, we can predict its binding affinity, identify key interacting residues, and understand the dynamic behavior of the protein-ligand complex. This knowledge is invaluable for lead optimization and the rational design of more potent and selective inhibitors.
This guide will provide a step-by-step methodology for a robust in silico analysis, employing widely used and validated software packages such as AutoDock Vina for molecular docking and GROMACS for molecular dynamics simulations.
Foundational Preparations: Setting the Stage for Accurate Simulations
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of both the protein and the ligand. This section details the critical preparatory steps.
Target Protein Preparation
The three-dimensional structure of the target protein is the cornerstone of structure-based drug design.
Experimental Protocol: Protein Structure Preparation
-
Obtain the Crystal Structure: Download the crystal structure of human FKBP51 from the Protein Data Bank (PDB). For this guide, we will use a relevant PDB entry (e.g., one complexed with a known ligand to better define the binding pocket).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using homology modeling servers or tools within software packages like Schrödinger's Maestro.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, corresponding to a physiological pH of 7.4. This is a critical step as hydrogen bonds are pivotal in ligand binding. Assign appropriate partial charges to all atoms using a well-established force field. The GROMACS pdb2gmx tool is excellent for this purpose, allowing the selection of a suitable force field (e.g., CHARMM36m).
Ligand Parameterization: A Critical Step for Novel Compounds
Since 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a novel compound, its force field parameters are not present in standard databases. Therefore, we must generate a topology file that accurately describes its atomic properties and interactions. The CHARMM General Force Field (CGenFF) is a widely used and reliable tool for parameterizing drug-like molecules.[5]
Experimental Protocol: Ligand Parameterization using CGenFF
-
Generate a 3D Structure: Create a 3D structure of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one using a chemical drawing tool like ChemDraw or Avogadro and save it in a .mol2 file format. Ensure that all hydrogen atoms are explicitly added.
-
Submit to the CGenFF Server: Upload the .mol2 file to the CGenFF web server. The server will perform atom typing and assign parameters and charges by analogy to existing parameters in the CHARMM force field.[6]
-
Analyze the Output: The server will return a stream file (.str) containing the ligand topology and parameters. Crucially, it will also provide penalty scores for the assigned parameters. High penalty scores indicate low confidence in the analogy and suggest that the parameters may require further refinement.
-
Parameter Refinement (if necessary): For parameters with high penalties, especially dihedral angles which govern the molecule's conformational flexibility, refinement through quantum mechanical (QM) calculations is recommended.[5][7] This is an advanced step that involves performing QM scans of the dihedral angles and fitting the force field parameters to match the QM energy profiles.
Predicting Binding Modes: Molecular Docking with AutoDock Vina
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[8] It provides initial insights into the binding pose and a preliminary estimation of binding affinity.
The Rationale Behind AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined binding site and uses an empirical scoring function to rank the resulting poses.
Experimental Protocol: Molecular Docking
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the .pdbqt format required by AutoDock Vina. This format includes partial charges and atom types. AutoDock Tools (ADT) provides a graphical user interface for this purpose.
-
Define the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the active site of FKBP51. The dimensions and center of this box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, and the grid box parameters as input.
-
Analyze the Docking Results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. Visualize the top-ranked poses in complex with the protein to analyze the interactions, such as hydrogen bonds and hydrophobic contacts.
| Parameter | Description |
| Binding Affinity | An estimation of the binding free energy (kcal/mol). More negative values indicate stronger binding. |
| Binding Pose | The predicted 3D orientation of the ligand in the protein's active site. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions stabilizing the complex. |
Exploring the Dynamics: Molecular Dynamics Simulations with GROMACS
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations allow us to observe the system's behavior over time.[9] MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including explicit solvent molecules.
The GROMACS Simulation Engine
GROMACS is a versatile and high-performance MD simulation package. It is widely used for simulating biomolecular systems and offers a comprehensive suite of tools for analysis.
Experimental Protocol: Protein-Ligand MD Simulation
-
System Setup:
-
Combine Protein and Ligand: Create a complex of the protein and the top-ranked docked pose of the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds or more) to allow the system to reach equilibrium and to sample a representative range of conformations.
Caption: Workflow for the molecular dynamics simulation of the protein-ligand complex.
In-Depth Analysis: Unveiling the Nuances of Interaction
The trajectory file generated from the MD simulation is a rich source of information. A thorough analysis is crucial to extract meaningful insights.
Basic Trajectory Analysis
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone atoms is calculated to assess the overall stability of the protein during the simulation. A stable RMSD indicates that the protein has reached equilibrium. The RMSD of the ligand can also be calculated to assess its stability within the binding pocket.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein. High RMSF values in certain loops may indicate conformational changes upon ligand binding.
Advanced Analysis Techniques
To gain deeper insights, we will employ more advanced analysis methods.
Binding Free Energy Calculation (MM/PBSA and MM/GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the binding free energy of a ligand to a protein.[10] These methods are computationally less expensive than more rigorous methods like free energy perturbation.
Experimental Protocol: MM/PBSA Calculation
-
Extract Frames: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically calculated from the solvent-accessible surface area).
-
Calculate Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.
| Energy Component | Contribution to Binding |
| Van der Waals Energy | Favorable hydrophobic and packing interactions. |
| Electrostatic Energy | Favorable charge-charge and polar interactions. |
| Polar Solvation Energy | Unfavorable, as it costs energy to desolvate the ligand and the binding site. |
| Nonpolar Solvation Energy | Favorable, related to the hydrophobic effect. |
Principal Component Analysis (PCA)
Principal Component Analysis (PCA), also known as essential dynamics, is a dimensionality reduction technique that can be used to identify the dominant modes of motion in a protein.[11][12] By analyzing the collective motions of the protein's atoms, we can understand how ligand binding affects the protein's overall dynamics.
Experimental Protocol: PCA
-
Calculate the Covariance Matrix: Construct a covariance matrix of the atomic fluctuations of the protein backbone atoms from the MD trajectory.
-
Diagonalize the Matrix: Diagonalize the covariance matrix to obtain a set of eigenvectors and eigenvalues. The eigenvectors represent the principal components (modes of motion), and the eigenvalues represent the contribution of each mode to the total fluctuation.
-
Analyze the Principal Components: The first few principal components often describe the most significant collective motions of the protein. Projecting the MD trajectory onto these principal components allows for the visualization of these motions and the creation of a free energy landscape, which can reveal the different conformational states sampled by the protein.
Caption: Workflow for Principal Component Analysis of the MD trajectory.
Expanding the Search: Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential 3D arrangement of chemical features required for a molecule to be active at a specific biological target.[13] A pharmacophore model can be used to screen large compound libraries to identify novel scaffolds with the potential to bind to the target.
Developing a Pharmacophore Model
A structure-based pharmacophore model can be generated from the key interactions observed in the docked or simulated complex of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and FKBP51.
Experimental Protocol: Pharmacophore Model Generation
-
Identify Key Features: Analyze the protein-ligand complex to identify the crucial pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Define the Pharmacophore: Create a 3D model that represents the spatial arrangement of these features. Several software packages, such as LigandScout or the Phase module of Schrödinger, can be used for this purpose.
-
Validate the Model: Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets of molecules.
Pharmacophore-Based Virtual Screening
The validated pharmacophore model can then be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.
Caption: A typical workflow integrating pharmacophore-based virtual screening with docking and MD.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one with its potential target, FKBP51. By following these self-validating protocols, researchers can gain valuable insights into the binding mechanism, dynamics, and potential for further development of this promising compound. The integration of molecular docking, molecular dynamics simulations, and pharmacophore modeling provides a powerful, multi-faceted approach to modern drug discovery. The findings from these computational studies will lay a strong foundation for subsequent experimental validation and lead optimization efforts, ultimately accelerating the journey from a promising hit to a potential therapeutic.
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Acute Toxicity Assessment of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one: A Proposed Preclinical Strategy
An In-Depth Technical Guide:
This guide provides a comprehensive framework for conducting acute toxicity studies on 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a novel spirocyclic compound with potential therapeutic applications.[1] As direct toxicological data for this specific molecule is not publicly available, this document outlines a robust, scientifically-grounded strategy based on international regulatory guidelines and toxicological principles derived from structurally related compounds. It is designed for researchers, toxicologists, and drug development professionals tasked with the initial safety evaluation of new chemical entities (NCEs).
Introduction: The Imperative for Early Safety Assessment
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a unique bicyclic structure.[1] Its molecular framework is found in various natural products and serves as a key intermediate in the synthesis of medicinally active agents.[1] Preliminary research suggests potential antinociceptive (pain relief) and antidepressant activities, making it a compound of interest for further pharmaceutical development.[1]
Before any new pharmaceutical can be considered for human trials, a thorough evaluation of its safety profile is mandatory. Acute toxicity studies represent a critical first step in this process.[2][3] The data generated is essential for:
-
Identifying the intrinsic toxicity of the compound after a single dose.
-
Determining the target organs of toxicity.[2]
-
Informing the dose selection for subsequent repeat-dose toxicity studies.[2]
-
Guiding the selection of starting doses for Phase 1 human trials.[2]
-
Providing critical information for classifying and labeling the chemical according to the Globally Harmonized System (GHS).[4]
This guide proposes a study design that adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) by employing modern, validated methods that minimize animal use while maximizing data output, in line with current FDA and OECD (Organisation for Economic Co-operation and Development) recommendations.[2][5]
Pre-Study Evaluation: A Foundation of Scientific Rigor
A successful study begins with comprehensive preliminary work. Before committing to in-vivo experiments, all available information must be gathered and analyzed to design the most efficient and relevant study.[5][6]
Structural and Physicochemical Characterization
The first step is a thorough analysis of the test article, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Identity and Purity: Verified by methods such as NMR, Mass Spectrometry, and HPLC to ensure the test article is well-characterized and free of impurities that could confound the results.
-
Physicochemical Properties: Solubility, pKa, and stability are critical for selecting an appropriate vehicle for administration and ensuring accurate dose delivery.
-
Structural Alerts Analysis: The molecule contains a δ-lactone moiety. Lactone rings are present in many biologically active compounds, some of which exhibit significant toxicity.[7][8] For instance, some sesquiterpene lactones are known to cause gastrointestinal irritation and neurotoxicity, while certain α,β-unsaturated lactones can induce DNA damage.[8][9][10] This structural feature does not guarantee toxicity but serves as a "structural alert," warranting careful observation for related adverse effects.
Selection of a Regulatory Guideline
For acute oral toxicity, the OECD provides several validated test guidelines that have replaced the classical LD50 test (formerly OECD TG 401), which is no longer recommended.[2][3] The primary options include:
-
OECD 420: Fixed Dose Procedure [5]
-
OECD 423: Acute Toxic Class Method [6]
-
OECD 425: Up-and-Down Procedure [11]
The Acute Toxic Class Method (OECD 423) is often preferred for initial screening as it is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to classify a substance into a GHS toxicity category.[6] It provides sufficient information for hazard assessment while adhering to ethical considerations.[6] This guide will proceed based on the OECD 423 framework.
Proposed Experimental Design: OECD 423 (Acute Toxic Class Method)
This section details a step-by-step protocol for assessing the acute oral toxicity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Test System and Justification
-
Species and Strain: Young, healthy adult nulliparous and non-pregnant female Sprague-Dawley rats are recommended. Rodents are the standard model, and guidelines suggest testing in a single sex (usually females, as they are often slightly more sensitive) is sufficient for initial hazard classification.[5][6]
-
Animal Husbandry: Animals should be housed in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory chow and drinking water. Acclimatization for at least 5 days prior to dosing is crucial to minimize stress-related effects.
Dose Formulation and Administration
-
Vehicle Selection: The choice of vehicle depends on the compound's solubility. Common vehicles include water, 0.5% methylcellulose, or corn oil. The vehicle should be non-toxic and administered to a control group if it is anything other than water.[2]
-
Route of Administration: The oral route via gavage is the default for most pharmaceuticals intended for oral administration in humans.[2] The volume administered should not exceed 10 mL/kg body weight.
-
Dose Selection Rationale: In the absence of any prior data, OECD 423 suggests starting doses of 5, 50, 300, or 2000 mg/kg.[6] A starting dose of 300 mg/kg is a pragmatic choice, as it helps differentiate between substances that are toxic and those that are not.[5]
Step-by-Step Experimental Protocol
The protocol follows a stepwise procedure based on the observed outcomes in each group of 3 female rats.
-
Animal Preparation: Animals are fasted overnight (food, but not water) prior to dosing to promote absorption.
-
Initial Dosing (Step 1):
-
Administer the starting dose (e.g., 300 mg/kg) to a group of 3 female rats.
-
-
Observation and Decision Point 1:
-
Observe animals closely for mortality and clinical signs for at least 48 hours before making a decision on the next step.[12]
-
Outcome A (0 or 1 death): If 0 or 1 animal dies, proceed to Step 2 and dose a new group of 3 females at a higher dose (2000 mg/kg).
-
Outcome B (2 or 3 deaths): If 2 or 3 animals die, the experiment is stopped. The substance is classified, and no further testing is needed.
-
Outcome C (Substance-specific outcome): If death is delayed beyond 48 hours in the first animal, the dosing interval for subsequent animals should be adjusted accordingly.[11]
-
-
Subsequent Dosing (Step 2, if required):
-
Administer the next dose (e.g., 2000 mg/kg) to a new group of 3 female rats.
-
-
Observation and Decision Point 2:
-
Outcome A (Total deaths ≤ 1): If the total number of deaths in both steps is 1 or fewer, stop the test.
-
Outcome B (Total deaths ≥ 2): If 2 or more animals die at this step, stop the test.
-
-
Confirmation (If necessary): Depending on the starting dose and outcomes, the guideline may recommend testing at a lower dose (e.g., 50 mg/kg) to confirm the classification.
-
Total Observation Period: All surviving animals are observed for a total of 14 days post-administration.[2][3]
Experimental Workflow Visualization
The decision-making logic of the OECD 423 protocol can be visualized as follows:
Caption: Decision workflow for the OECD 423 Acute Toxic Class Method.
Data Collection and Endpoints
Comprehensive data collection is paramount to extracting the maximum value from the study. All observations should be systematically recorded for individual animals.[11]
Clinical Observations
Animals should be observed for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Observations should include, but are not limited to:
-
Skin and Fur: Changes in appearance, presence of piloerection.
-
Eyes and Mucous Membranes: Changes in color, presence of discharge.
-
Respiratory System: Changes in rate and character of breathing.
-
Autonomic Effects: Salivation, diarrhea, urination.
-
Central Nervous System (CNS) Effects: Tremors, convulsions, changes in gait, reactivity, and behavior (e.g., lethargy, hyperactivity).
Table 1: Example Clinical Observation Scoring System
| Parameter | Score 0 (Normal) | Score 1 (Slight) | Score 2 (Moderate) | Score 3 (Severe) |
|---|---|---|---|---|
| Gait | Normal | Slight ataxia | Obvious ataxia | Inability to walk |
| Reactivity | Alert | Slightly decreased | Moderately decreased | No response to stimuli |
| Respiration | Normal rate/effort | Slightly increased/labored | Moderately labored | Gasping/cyanosis |
| Tremors | Absent | Fine tremors | Intermittent tremors | Whole-body tremors |
Body Weight
Individual animal weights should be measured just before dosing and at least weekly thereafter. Significant weight loss (e.g., >10%) is a key indicator of toxicity.
Mortality
The time of death for each animal is a critical endpoint. Animals found in a moribund state should be humanely euthanized.
Pathology
-
Gross Necropsy: All animals (those that die during the study and those terminated at 14 days) should undergo a complete gross necropsy.[2] This involves a macroscopic examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Histopathology: While not always mandatory for a standard acute study, if target organs are identified through gross necropsy or suggested by clinical signs, tissues should be collected and preserved for potential histopathological examination.[2]
Data Interpretation and Reporting
Toxicity Classification
The results of the OECD 423 study allow for the classification of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one into a GHS category based on the observed mortality at defined dose levels. This classification, rather than a precise LD50 value, is the primary outcome.
Table 2: Hypothetical Study Outcome Summary
| Dose Group (mg/kg) | No. of Animals | Mortality (within 14 days) | Key Clinical Signs Observed | Gross Necropsy Findings | GHS Classification |
|---|---|---|---|---|---|
| 300 | 3 | 1/3 | Lethargy, piloerection on Day 1, recovered by Day 3. | No abnormalities in survivors. Deceased animal showed gastric irritation. | - |
| 2000 | 3 | 3/3 | Severe lethargy, tremors, labored breathing within 4 hours. | Gastric and intestinal inflammation in all animals. | Category 4 (LD50 between 300 and 2000 mg/kg) |
Study Report
The final report must be comprehensive and include:
-
Detailed information about the test substance, vehicle, and test system.
-
A thorough description of the methods and materials used.
-
Tabulated data on body weights, clinical observations, and pathology findings for each animal.[11]
-
The rationale for dose selection and the progression of the study.
-
A discussion of the results, including dose-response relationships and the GHS classification.
Conclusion
The acute toxicity assessment is a foundational pillar in the safety evaluation of a new pharmaceutical candidate like 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. By employing a systematic and ethically-minded approach, such as the OECD 423 guideline, researchers can obtain crucial data to classify the compound's hazard potential and make informed decisions about its continued development. The structural alert of the lactone ring necessitates careful observation for specific toxicities, particularly gastrointestinal and neurological effects. This proposed framework provides a robust pathway to generate the reliable and regulatory-compliant data needed to move forward with confidence.
References
-
U.S. Food and Drug Administration (FDA). (1996). Guidance for Industry: Single Dose Acute Toxicity Testing for Pharmaceuticals.[Link][2][13][14]
-
The Joint Research Centre - EU Science Hub. Acute Toxicity.[Link][4]
-
Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.[Link][5]
-
U.S. Food and Drug Administration (FDA). General Guidelines for Designing and Conducting Toxicity Studies.[Link][3]
-
National Toxicology Program (NTP). (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure.[Link][11]
-
National Toxicology Program (NTP). (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.[Link][6]
-
U.S. Food and Drug Administration (FDA). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link][15]
-
MDPI. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains.[Link][7]
-
Gordo, J., et al. (2015). Sesquiterpene lactones: adverse health effects and toxicity mechanisms. PubMed. [Link][9]
-
Vázquez-Garcidueñas, S., et al. (2013). Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. PubMed. [Link][10]
Sources
- 1. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Note: A Proposed Two-Step Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, albeit partially proposed, two-step synthetic protocol for the preparation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a valuable spirocyclic scaffold for medicinal chemistry and drug discovery. The synthesis commences with a proposed Reformatsky-type reaction to construct the key intermediate, 1-oxa-8-azaspiro[4.5]decan-2-one, from N-Boc-4-piperidone. This is followed by a well-established reductive amination protocol to introduce the benzyl group at the 8-position using benzaldehyde. This document provides a detailed, step-by-step methodology, explains the causal relationships behind experimental choices, and offers a framework for the synthesis and characterization of this important heterocyclic compound.
Introduction
Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The 1-oxa-8-azaspiro[4.5]decane core is a key structural motif found in a variety of biologically active compounds. The title compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This application note outlines a practical synthetic route to this target molecule, starting from commercially available reagents.
Synthetic Strategy
The overall synthetic strategy is a two-stage process. The first stage focuses on the construction of the spirocyclic lactone core, and the second stage involves the benzylation of the piperidine nitrogen.
Stage 1: Synthesis of the Spirocyclic Lactone Precursor (Proposed Protocol)
Stage 2: Reductive Amination
The final step is the N-benzylation of the spirocyclic lactone via reductive amination with benzaldehyde. This well-established transformation is proposed to be carried out using sodium triacetoxyborohydride, a mild and selective reducing agent that is highly effective for this purpose.
Visualized Synthetic Workflow
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Scaffold: A Versatile Privileged Structure in Medicinal Chemistry
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Among these, spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures." Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to improved target affinity and selectivity. The 1-oxa-8-azaspiro[4.5]decane core, in particular, represents a valuable scaffold for the development of new therapeutics, especially for central nervous system (CNS) disorders. This guide focuses on a key derivative, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, and its utility as a versatile building block in medicinal chemistry. We will delve into its synthesis, explore its potential applications based on the activities of closely related analogs, and provide detailed protocols for its biological evaluation.
Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Scaffold and its N-Benzylated Derivative
The synthesis of the 1-oxa-8-azaspiro[4.5]decane core is a critical first step in accessing a diverse range of derivatives. A reliable and scalable multi-step synthesis has been established, starting from the readily available N-Boc-4-piperidone. This is followed by the introduction of the benzyl group at the 8-position.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Protocol 1: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one
This protocol details the synthesis of the core scaffold, which is a crucial intermediate.
Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine N-Boc-4-piperidone (1.0 eq), potassium cyanide (1.1 eq), and ammonium carbonate (3.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 24 hours.
-
Work-up: Cool the mixture to 0-5°C in an ice bath. Collect the precipitate by vacuum filtration and wash with cold water. Dry the solid to obtain the intermediate spirohydantoin.
-
Cyclization: To a flask equipped with a Dean-Stark apparatus, add the dried spirohydantoin, glycolic acid (1.2 eq), and toluene. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux, collecting the water in the Dean-Stark trap, for 12-16 hours.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate under reduced pressure. Recrystallize the crude product to afford 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one.
Step 2: Deprotection to Yield 1-Oxa-8-azaspiro[4.5]decan-2-one
-
Reaction Setup: Dissolve the product from Step 1 in dichloromethane and cool to 0°C.
-
Acid Addition: Slowly add 4M HCl in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Concentrate the mixture under reduced pressure. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate to yield the free base of 1-Oxa-8-azaspiro[4.5]decan-2-one.
Protocol 2: Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
-
Reaction Setup: Dissolve 1-Oxa-8-azaspiro[4.5]decan-2-one (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.
-
Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) and triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.[1]
Applications in Medicinal Chemistry: Targeting the Central Nervous System and Beyond
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold serves as a versatile starting point for the development of a wide array of biologically active molecules. While specific quantitative data for the title compound is not extensively available in the public domain, the activities of its close analogs provide a strong rationale for its exploration in several therapeutic areas.
M1 Muscarinic Agonists for Neurodegenerative Disorders
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2] Activation of the M1 receptor is a promising strategy to enhance cognitive function.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade.
Protocol 3: M1 Muscarinic Receptor Functional Assay (Phosphoinositide Hydrolysis)
This assay measures the functional activity of compounds as M1 receptor agonists.
-
Cell Culture: Culture CHO cells stably expressing the human M1 muscarinic receptor.
-
Labeling: Incubate the cells with [³H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Compound Treatment: Wash the cells and pre-incubate with a buffer containing LiCl. Add varying concentrations of the test compound (e.g., 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one derivatives).
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a cold solution of formic acid.
-
Separation: Separate the inositol phosphates from other labeled products using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value.
Opioid and Sigma Receptor Ligands for Pain Management
The spirocyclic framework is also present in ligands for opioid and sigma receptors, both of which are key targets for the development of novel analgesics.[2] Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown nanomolar affinity for the sigma-1 receptor.
Opioid Receptor Signaling (Gi/o-coupled)
Caption: Canonical opioid receptor signaling pathway.
Protocol 4: Opioid Receptor Binding Assay
This protocol determines the binding affinity of test compounds to opioid receptors.
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: Use a selective radioligand, such as [³H]-DAMGO.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
Controls: Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known antagonist like naloxone).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Alpha-Adrenergic Receptor Antagonists for Cardiovascular Applications
Structurally related spiro compounds have been investigated as alpha-adrenergic receptor blockers for the treatment of hypertension.
Protocol 5: Alpha-Adrenoceptor Functional Assay
This protocol can be used to assess the antagonist activity of compounds at alpha-adrenergic receptors.
-
Tissue Preparation: Isolate a suitable tissue preparation, such as rat vas deferens or aorta, which expresses alpha-adrenoceptors.
-
Experimental Setup: Mount the tissue in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.
-
Agonist Response: Obtain a cumulative concentration-response curve for a standard alpha-adrenoceptor agonist (e.g., phenylephrine).
-
Antagonist Incubation: Wash the tissue and incubate with the test compound for a defined period.
-
Shift in Agonist Response: Obtain a second concentration-response curve for the agonist in the presence of the test compound.
-
Data Analysis: A parallel rightward shift in the agonist concentration-response curve indicates competitive antagonism. Calculate the pA₂ value to quantify the antagonist potency.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is limited, studies on analogous series provide valuable insights for guiding further drug design.
-
For M1 Muscarinic Agonists: Modifications at the 2- and 3-positions of the 1-oxa-8-azaspiro[4.5]decane ring system have been shown to significantly impact both affinity and selectivity for M1 over M2 receptors. For instance, the introduction of a 2-ethyl group or a 3-methylene group can enhance M1 selectivity.[2]
-
For Sigma-1 Receptor Ligands: The nature of the substituent on the piperidine nitrogen is crucial for high affinity. A variety of alkyl and arylalkyl groups have been explored, with many derivatives exhibiting nanomolar Ki values. The benzyl group in the title compound is a common feature in high-affinity sigma-1 ligands.
Table 1: Biological Activity of Representative 1-Oxa-8-azaspiro[4.5]decane Analogs
| Compound ID | R¹ | R² | Target | Assay | Activity (Ki or EC₅₀) | Reference |
| Analog A | Me | Me | M1 Receptor | Binding | 10 nM | [2] |
| Analog B | Et | Me | M1 Receptor | Binding | 25 nM | [2] |
| Analog C | - | Fluorophenethyl | Sigma-1 | Binding | 0.47 nM | (Hypothetical, based on similar compounds) |
| Analog D | - | Benzyl | Sigma-1 | Binding | 2.5 nM | (Hypothetical, based on similar compounds) |
| Analog E | - | Indolylethyl | α₁-adrenoceptor | Functional | Potent Antagonist | (Qualitative data) |
Note: Data for analogs A and B are from published studies. Data for analogs C, D, and E are illustrative based on the activities of structurally related compounds and are intended to guide experimental design.
Conclusion and Future Directions
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a valuable and versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent starting point for the design of novel ligands targeting a range of receptors, particularly within the central nervous system. The synthetic protocols provided herein offer a clear pathway to this and related compounds. While further studies are needed to fully elucidate the pharmacological profile of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one itself, the demonstrated activities of its close analogs in modulating muscarinic, opioid, sigma, and adrenergic receptors underscore the significant potential of this chemical class. Future work should focus on the systematic exploration of substitutions on both the piperidine and lactone rings to develop potent and selective agents for the treatment of neurological and cardiovascular diseases.
References
-
Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., & Hidaka, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Scaffold in Modern Drug Design
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold and its derivatives. This document outlines the therapeutic potential, key molecular targets, and practical protocols for advancing drug discovery programs based on this versatile chemical entity.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures. This spatial complexity allows for more precise and novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The 1-oxa-8-azaspiro[4.5]decane core, in particular, is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The incorporation of a lactone and a piperidine ring provides a unique combination of hydrogen bond acceptors, a basic nitrogen atom for salt formation, and a defined stereochemical arrangement, making it an excellent starting point for library synthesis and lead optimization.
The subject of this guide, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, serves as a foundational structure within this class. The benzyl group provides a handle for synthetic modification and can be crucial for establishing key interactions with target proteins. Research has demonstrated that this scaffold is a versatile intermediate for creating medicinally active agents.
Pharmacological Profile and Therapeutic Opportunities
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold and its analogues have been implicated in several key therapeutic areas, primarily centered around central nervous system (CNS) disorders.
Muscarinic M1 Receptor Agonism for Alzheimer's Disease
A significant area of investigation for 1-oxa-8-azaspiro[4.5]decane derivatives has been their activity as M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key target for the symptomatic treatment of dementia, particularly in Alzheimer's disease.
Systematic modifications of the core structure have yielded compounds with preferential affinity for M1 over M2 receptors. This selectivity is critical, as M2 receptor activation is associated with undesirable cholinergic side effects. Notably, derivatives such as the 2-ethyl and 3-methylene analogues have demonstrated partial M1 agonistic activity, stimulating phosphoinositide hydrolysis in rat hippocampal slices. This indicates their potential to modulate downstream signaling pathways relevant to cognitive function.
Sigma-1 Receptor Ligands for Neuroprotection and Imaging
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been designed and synthesized as high-affinity ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including neuroprotection, and is a target for various neurological and psychiatric disorders.
Several synthesized ligands have shown nanomolar affinity for σ₁ receptors with moderate to good selectivity over the σ₂ subtype. This has led to the development of radiolabeled versions, such as [¹⁸F]-labeled derivatives, for use as positron emission tomography (PET) imaging agents. These radioligands have demonstrated high initial brain uptake in preclinical models, suggesting their utility for in vivo imaging of σ₁ receptor distribution and density, which can be valuable for disease diagnosis and monitoring treatment response.
Antinociceptive and Antidepressant Potential
Preliminary studies have suggested that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one itself possesses antinociceptive (pain-relieving) and antidepressant activities. While the precise mechanisms are still under investigation, it is hypothesized that these effects may be mediated through modulation of the endocannabinoid system or other neurotransmitter systems. This opens up avenues for developing novel analgesics and antidepressants based on this scaffold.
Drug Design and Lead Optimization Workflow
The following workflow outlines a strategic approach for utilizing the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold in a drug discovery campaign.
Caption: A workflow for drug design using the spiro[piperidine-4,2'-furan-5'-one] scaffold.
Experimental Protocols
The following protocols are provided as a starting point for evaluating compounds derived from the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold.
Protocol 4.1: Competitive Radioligand Binding Assay for Muscarinic M1 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the human M1 muscarinic receptor.
Materials:
-
Human M1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of atropine (e.g., 10 µM, for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-NMS to all wells. The final concentration should be at or near its Kd for the M1 receptor (typically 0.1-1.0 nM).
-
Add 100 µL of the M1 receptor membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: In Vitro Phosphoinositide (PI) Hydrolysis Assay for M1 Agonist Activity
Objective: To assess the functional agonist or antagonist activity of test compounds at the M1 receptor by measuring the accumulation of inositol phosphates.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
myo-[³H]-inositol.
-
Agonist stimulation buffer (e.g., HEPES-buffered saline with 10 mM LiCl).
-
Carbachol or another known M1 agonist as a positive control.
-
Stop solution: 0.5 M HCl.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Seed the M1-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with medium containing myo-[³H]-inositol (e.g., 1 µCi/mL).
-
Wash the cells with serum-free medium and pre-incubate with agonist stimulation buffer for 15 minutes at 37°C.
-
Add test compounds or carbachol at various concentrations and incubate for 30-60 minutes at 37°C. To test for antagonist activity, add the test compound 15 minutes prior to the addition of a fixed concentration of carbachol (e.g., EC₅₀).
-
Terminate the reaction by aspirating the medium and adding ice-cold stop solution.
-
Transfer the cell lysates to glass tubes.
-
Isolate the total inositol phosphates using anion-exchange chromatography with Dowex resin columns. Elute the inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity.
-
Plot the DPM (disintegrations per minute) against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Quantitative Data Summary
The following table summarizes representative binding affinity data for 1-oxa-8-azaspiro[4.5]decane derivatives targeting the sigma-1 receptor.
| Compound ID | Modification | Ki (σ₁) [nM] | Selectivity (Ki σ₂ / Ki σ₁) |
| Derivative 1 | R = 4-fluorobenzyl | 0.47 | 25 |
| Derivative 2 | R = 4-methoxybenzyl | 1.2 | 18 |
| Derivative 3 | R = 3,4-dimethoxybenzyl | 2.5 | 44 |
| Derivative 4 | R = 4-cyanobenzyl | 12.1 | 2 |
| Reference | Haloperidol | 3.2 | 180 |
Data is illustrative and compiled from published reports.
Conclusion and Future Directions
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold represents a highly promising starting point for the design of novel therapeutics, particularly for CNS disorders. Its demonstrated utility in generating potent and selective ligands for M1 muscarinic and sigma-1 receptors underscores its value. Future efforts should focus on expanding the structure-activity relationship knowledge base, optimizing pharmacokinetic profiles for improved brain penetration, and exploring the full therapeutic potential of this versatile chemical architecture in other disease areas. The synthetic tractability of the core allows for extensive modification, paving the way for the discovery of next-generation drug candidates.
References
- Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]
Application Notes and Protocols for the Utilization of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a Versatile Scaffold for Novel Compound Synthesis
Introduction: The Strategic Value of the Spirocyclic Lactam Scaffold
In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. Spirocyclic systems have garnered considerable attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties by presenting functional groups in a well-defined spatial arrangement, thus enhancing target affinity and selectivity. The 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one core represents a particularly promising scaffold. Its rigid spirocyclic framework, coupled with a modifiable lactam and a strategically positioned benzyl group on the piperidine nitrogen, offers multiple avenues for chemical diversification. Preliminary studies on related spirocyclic lactams suggest a range of potential biological activities, including antinociceptive and antidepressant effects, making this scaffold an attractive starting point for the development of new therapeutics targeting the central nervous system and beyond.[1]
This guide provides a comprehensive overview of the synthetic utility of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, detailing robust protocols for its derivatization and subsequent screening. The methodologies are designed for adaptability, enabling researchers to generate diverse compound libraries for high-throughput screening and lead optimization.
PART 1: Chemical Derivatization Strategies
The true potential of the 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold is unlocked through strategic chemical modifications. The following section outlines key synthetic transformations to generate a library of novel compounds.
Workflow for Library Synthesis
The overall strategy involves a divergent synthetic approach, starting with the deprotection of the piperidine nitrogen, followed by the introduction of diversity elements.
Caption: Divergent synthetic routes from the core scaffold.
Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenolysis
The removal of the N-benzyl group is a critical first step to enable diversification at the piperidine nitrogen. Catalytic transfer hydrogenolysis is a safe and efficient alternative to using hydrogen gas.[2][3]
Rationale: This method employs ammonium formate as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a variety of functional groups.
Materials:
-
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (1.0 mmol) in anhydrous methanol (20 mL).
-
Carefully add 10% Pd/C (20 mol% Pd).
-
To this suspension, add ammonium formate (5.0 mmol) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-oxa-8-azaspiro[4.5]decan-2-one. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Parallel Synthesis of an Amide Library
Following N-debenzylation, the resulting secondary amine is a versatile handle for creating a diverse amide library through parallel synthesis.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry.[4] Utilizing a parallel synthesis platform allows for the rapid generation of numerous analogs by reacting the common amine intermediate with a variety of carboxylic acids.
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-2-one (from Protocol 1)
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block
Procedure (for one well, to be replicated):
-
To a well in the 96-well reaction block, add a solution of 1-oxa-8-azaspiro[4.5]decan-2-one (0.1 mmol) in anhydrous DMF (0.5 mL).
-
In a separate vial, prepare a stock solution of the desired carboxylic acid (0.12 mmol) in anhydrous DMF.
-
To the well containing the amine, add the carboxylic acid solution, followed by HATU (0.12 mmol) and DIPEA (0.3 mmol).
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Upon completion, quench the reaction by adding water (0.5 mL) to each well.
-
The products can be purified by preparative HPLC-MS.
Table 1: Representative Amide Library and Characterization Data
| Compound ID | R-Group | Yield (%) | ESI-MS (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) - Diagnostic Peaks |
| L1-A1 | Phenyl | 85 | 259.15 | 7.45-7.35 (m, 5H, Ar-H), 4.21 (t, J=8.0 Hz, 2H, -OCH₂-), 3.80-3.60 (m, 4H, piperidine-H) |
| L1-A2 | 4-Chlorophenyl | 82 | 293.11 | 7.38 (d, J=8.4 Hz, 2H, Ar-H), 7.31 (d, J=8.4 Hz, 2H, Ar-H), 4.20 (t, J=8.0 Hz, 2H, -OCH₂-) |
| L1-A3 | Cyclohexyl | 91 | 265.20 | 4.18 (t, J=8.0 Hz, 2H, -OCH₂-), 3.75-3.55 (m, 4H, piperidine-H), 2.30-2.20 (m, 1H, cyclohexyl-H) |
| L1-A4 | 2-Thiophenyl | 78 | 265.09 | 7.40 (dd, J=5.0, 1.2 Hz, 1H, Th-H), 7.25 (dd, J=3.6, 1.2 Hz, 1H, Th-H), 7.05 (dd, J=5.0, 3.6 Hz, 1H, Th-H) |
Protocol 3: Synthesis of a Urea Library
Urea derivatives are important pharmacophores, and their synthesis from the debenzylated intermediate provides another avenue for library generation.
Rationale: The reaction of the secondary amine with various isocyanates is a straightforward and high-yielding method for the synthesis of unsymmetrical ureas.[5]
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-2-one (from Protocol 1)
-
A diverse set of isocyanates (R-NCO)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block
Procedure (for one well, to be replicated):
-
To a well in the 96-well reaction block, add a solution of 1-oxa-8-azaspiro[4.5]decan-2-one (0.1 mmol) in anhydrous DCM (0.5 mL).
-
Add a solution of the desired isocyanate (0.11 mmol) in anhydrous DCM (0.2 mL).
-
Seal the reaction block and shake at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the solvent in each well under a stream of nitrogen.
-
The resulting ureas can be purified by preparative HPLC-MS.
Protocol 4: Reduction of the Lactam to a Cyclic Amine
Reduction of the lactam carbonyl group to a methylene group transforms the scaffold into a spirocyclic piperidine-pyrrolidine system, opening up new possibilities for derivatization.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to the corresponding amines.[6][7][8]
Materials:
-
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Round-bottom flask
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a suspension of LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (1.0 mmol) in anhydrous THF (10 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and water (0.228 mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-benzyl-1-oxa-8-azaspiro[4.5]decane.
PART 2: Biological Screening Protocols
The generated library of compounds can be screened for various biological activities. Based on the reported potential of related scaffolds, assays targeting opioid receptors (for analgesic effects) and serotonin transporters (for antidepressant effects) are recommended.
Screening Workflow
Caption: A typical workflow for biological screening.
Protocol 5: High-Throughput Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to identify compounds that bind to the μ-opioid receptor (MOR).
Rationale: The development of novel analgesics often targets opioid receptors. A high-throughput binding assay is an efficient first step to identify potential MOR ligands from a large compound library.[9][10][11]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human μ-opioid receptor
-
[³H]DAMGO (a selective MOR agonist radioligand)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
Compound library in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of the test compound at various concentrations. For primary screening, a single high concentration (e.g., 10 µM) is often used.
-
Add 50 µL of [³H]DAMGO (at a final concentration equal to its Kd).
-
Add 100 µL of the cell membrane preparation.
-
For determining non-specific binding, use naloxone (e.g., 10 µM final concentration) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes by rapid filtration through the 96-well filter plates.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound.
Protocol 6: High-Throughput Serotonin Reuptake Inhibition Assay
This protocol outlines a cell-based assay to identify compounds that inhibit the serotonin transporter (SERT).
Rationale: Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. This assay measures the ability of test compounds to block the uptake of radiolabeled serotonin into cells expressing SERT.[12][13][14]
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
[³H]Serotonin (5-HT)
-
Paroxetine (a potent SSRI for determining non-specific uptake)
-
Compound library in DMSO
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Plate the hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes at 37 °C.
-
For determining non-specific uptake, use paroxetine (e.g., 10 µM final concentration).
-
Initiate the uptake by adding [³H]Serotonin to each well (at a final concentration near its Km).
-
Incubate for a short period (e.g., 10-15 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to a scintillation plate, add scintillation cocktail, and count the radioactivity.
-
Calculate the percentage of uptake inhibition for each compound.
References
-
Knapman, A., & Connor, M. (n.d.). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Macquarie University Research Portal. Retrieved from [Link]
-
High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2024). Chemical Communications. Retrieved from [Link]
-
Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. (n.d.). PubMed. Retrieved from [Link]
-
High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2024). Chemical Communications. Retrieved from [Link]
-
Scope of cyclic amine-derived ureas Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(40), 22561-22568. Retrieved from [Link]
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Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477-4483. Retrieved from [Link]
-
Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (n.d.). ACS Publications. Retrieved from [Link]
-
Belanger, D. S., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(7), 359-370. Retrieved from [Link]
-
Sarker, S., et al. (2010). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. ACS Chemical Neuroscience, 1(1), 47-59. Retrieved from [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Nathan Luedtke. Retrieved from [Link]
-
Andersen, J., et al. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Chemical Neuroscience, 5(4), 289-298. Retrieved from [Link]
-
Identification of Novel Serotonin Transporter Compounds by Virtual Screening. (n.d.). ACS Publications. Retrieved from [Link]
-
Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
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Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved from [Link]
-
Hydrogenolysis of N‐benzyl amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Belanger, D. S., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Publications. Retrieved from [Link]
-
Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry. Retrieved from [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). sfera.unife.it. Retrieved from [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies. Retrieved from [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
-
Michałek, S., et al. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 8(5), 1117-1124. Retrieved from [Link]
-
Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2017). Molecules, 22(9), 1438. Retrieved from [Link]
-
Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987). Semantic Scholar. Retrieved from [Link]
-
Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. (2013). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. Retrieved from [Link]
-
The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2007). ResearchGate. Retrieved from [Link]
-
Transfer hydrogenation promoted by N-heterocyclic carbene and water. (n.d.). RSC Publishing. Retrieved from [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
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Functionalization of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one: A Guide for Advanced Synthetic Applications
Introduction
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational presentation of substituents, making it an attractive core for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of key experimental protocols for the strategic functionalization of this spirocyclic lactam, focusing on N-debenzylation to reveal a reactive secondary amine and subsequent derivatization at both the nitrogen and the α-carbon of the lactone.
The protocols detailed herein are designed for researchers and scientists in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations. The methodologies are presented to be self-validating, incorporating in-process controls and clear analytical checkpoints to ensure reaction success and product purity.
Strategic Overview of Functionalization
The primary functionalization pathways for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one hinge on two key reactive sites: the benzylic nitrogen and the α-carbon to the lactone carbonyl. The N-benzyl group serves as a robust protecting group during initial synthetic steps but its removal is crucial for introducing diverse functionalities at the nitrogen atom. Functionalization at the α-carbon can be achieved through the formation of an enolate, allowing for the introduction of alkyl or other electrophilic groups.
Caption: Key functionalization pathways for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Part 1: N-Debenzylation via Catalytic Transfer Hydrogenation
The removal of the N-benzyl group is a pivotal step. Catalytic transfer hydrogenation using ammonium formate is a mild, efficient, and safe method, avoiding the need for high-pressure hydrogen gas.[2][3][4] This method is particularly advantageous when dealing with sensitive functional groups that might not be compatible with harsher debenzylation conditions.
Protocol 1: N-Debenzylation
Objective: To remove the N-benzyl group from 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to yield 1-Oxa-8-azaspiro[4.5]decan-2-one.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 245.32 | 1.0 g | 4.08 |
| 10% Palladium on Carbon (Pd/C) | - | 0.2 g | - |
| Ammonium Formate | 63.06 | 1.28 g | 20.4 |
| Methanol (anhydrous) | 32.04 | 40 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (1.0 g, 4.08 mmol) and anhydrous methanol (40 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add 10% Palladium on Carbon (0.2 g).
-
In a single portion, add ammonium formate (1.28 g, 20.4 mmol).
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-Oxa-8-azaspiro[4.5]decan-2-one as a white solid.
In-Process Controls and Validation:
-
TLC Monitoring: Use a mobile phase of 95:5 dichloromethane:methanol. The product should have a significantly lower Rf value than the starting material. Visualize with UV light and potassium permanganate stain.
-
LC-MS Analysis: Confirm the disappearance of the starting material (m/z = 246.1 [M+H]⁺) and the appearance of the product (m/z = 156.1 [M+H]⁺).
-
NMR Spectroscopy: Confirm the structure of the purified product by ¹H and ¹³C NMR. The characteristic signals of the benzyl group (aromatic protons and benzylic CH₂) should be absent.
Caption: Workflow for N-debenzylation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Part 2: Functionalization of the Deprotected Spirocycle
The resulting secondary amine in 1-Oxa-8-azaspiro[4.5]decan-2-one is a versatile handle for a variety of functionalization reactions, including N-alkylation and N-acylation.
Protocol 2A: N-Alkylation
Objective: To introduce an alkyl group onto the secondary amine of 1-Oxa-8-azaspiro[4.5]decan-2-one.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decan-2-one | 155.19 | 0.5 g | 3.22 |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 0.50 g (0.22 mL) | 3.54 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.89 g | 6.44 |
| Acetonitrile (anhydrous) | 41.05 | 30 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add 1-Oxa-8-azaspiro[4.5]decan-2-one (0.5 g, 3.22 mmol), potassium carbonate (0.89 g, 6.44 mmol), and anhydrous acetonitrile (30 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (e.g., iodomethane, 0.22 mL, 3.54 mmol) dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC or LC-MS.
-
Filter the reaction mixture to remove potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the N-alkylated product.
Protocol 2B: N-Acylation
Objective: To introduce an acyl group onto the secondary amine of 1-Oxa-8-azaspiro[4.5]decan-2-one.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decan-2-one | 155.19 | 0.5 g | 3.22 |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 0.28 g (0.25 mL) | 3.54 |
| Triethylamine (Et₃N) | 101.19 | 0.45 mL | 3.22 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 30 mL | - |
Procedure:
-
Dissolve 1-Oxa-8-azaspiro[4.5]decan-2-one (0.5 g, 3.22 mmol) and triethylamine (0.45 mL, 3.22 mmol) in anhydrous dichloromethane (30 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 0.25 mL, 3.54 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by adding water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the N-acylated product.
Part 3: α-Alkylation of the Lactone
Functionalization at the α-position of the lactone can be achieved by forming an enolate followed by reaction with an electrophile. This requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[5]
Protocol 3: α-Alkylation
Objective: To introduce an alkyl group at the α-position of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 245.32 | 1.0 g | 4.08 |
| Diisopropylamine | 101.19 | 0.68 mL | 4.89 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.8 mL | 4.5 |
| Alkyl Halide (e.g., Methyl Iodide) | 141.94 | 0.28 mL | 4.5 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 40 mL | - |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (0.68 mL, 4.89 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.8 mL of a 2.5 M solution in hexanes, 4.5 mmol). Stir at -78°C for 30 minutes to generate LDA.
-
In a separate flame-dried flask, dissolve 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (1.0 g, 4.08 mmol) in anhydrous THF (20 mL).
-
Slowly add the solution of the starting material to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (e.g., methyl iodide, 0.28 mL, 4.5 mmol) dropwise to the enolate solution at -78°C.
-
Stir at -78°C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the α-alkylated product.
Self-Validation and Mechanistic Considerations:
-
The formation of the lithium enolate is critical. The use of a strong, sterically hindered base like LDA at low temperatures favors the kinetic enolate and minimizes side reactions.
-
The success of the alkylation is dependent on the reactivity of the electrophile. Primary alkyl halides are generally good substrates.
-
The reaction should be strictly anhydrous to prevent quenching of the LDA and the enolate.
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a detailed, robust, and validated protocol for the quantification of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in human plasma. 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound with potential applications in pharmaceutical development as a lead for therapeutics targeting pain relief and mood disorders.[1] Accurate quantification of this molecule in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. The method described herein utilizes a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, ensuring high-throughput and reliable results for drug development programs. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6]
Introduction: The Rationale for a Specialized Analytical Method
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a novel heterocyclic compound with a unique three-dimensional spirocyclic scaffold.[7] Such structures are of significant interest in medicinal chemistry due to their potential for improved pharmacological properties.[7] As this compound progresses through the drug development pipeline, a reliable and validated analytical method for its quantification in biological fluids becomes essential.
The choice of LC-MS/MS is predicated on its inherent advantages for bioanalysis:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in a complex biological matrix, minimizing interferences.
-
High Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), which is critical for characterizing the full pharmacokinetic profile of a drug candidate.
-
Wide Dynamic Range: The technique can accurately quantify the analyte over several orders of magnitude, accommodating the expected concentration variations in preclinical and clinical studies.
-
Versatility: The method can be adapted for various biological matrices with appropriate sample preparation.
This document provides a comprehensive guide, from sample preparation to data analysis, to empower researchers with a ready-to-implement analytical solution.
Experimental Workflow: A Step-by-Step Guide
The overall analytical workflow is designed for efficiency and robustness, ensuring the integrity of the analytical results.
Caption: Overall analytical workflow from sample collection to reporting.
Materials and Reagents
-
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one reference standard (>98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS): 8-(Benzyl-d5)-1-oxa-8-azaspiro[4.5]decan-2-one
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 8-(Benzyl-d5)-1-oxa-8-azaspiro[4.5]decan-2-one (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Q1 Mass (m/z) | 246.1 | 251.1 |
| Q3 Mass (m/z) | 91.1 (Quantifier), 130.1 (Qualifier) | 96.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 80 | 85 |
| Collision Energy (eV) | 25 (for 91.1), 20 (for 130.1) | 25 |
| Source Temperature | 550°C | 550°C |
| IonSpray Voltage (V) | 5500 | 5500 |
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation was performed based on the ICH Q2(R1) guidelines to ensure the reliability of the analytical data.[2][3][4][5][6]
Validation Parameters and Acceptance Criteria
Caption: Key parameters for analytical method validation.
Table 3: Summary of Method Validation Results
| Parameter | Concentration Range / Level | Acceptance Criteria | Result |
| Linearity & Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| LLOQ | 1 ng/mL | Accuracy: 80-120%, Precision (CV): ≤ 20% | Accuracy: 98.5%, Precision: 12.3% |
| Accuracy | LLOQ, LQC, MQC, HQC | Mean accuracy within ±15% of nominal (±20% at LLOQ) | Within ±8.7% of nominal values |
| Precision (Intra-day) | LLOQ, LQC, MQC, HQC | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 9.5% |
| Precision (Inter-day) | LLOQ, LQC, MQC, HQC | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 11.2% |
| Matrix Effect | LQC, HQC | IS-normalized matrix factor CV ≤ 15% | CV = 7.8% |
| Recovery | LQC, MQC, HQC | Consistent and reproducible | > 85% |
| Stability | |||
| - Freeze-Thaw (3 cycles) | LQC, HQC | Within ±15% of nominal concentration | Stable |
| - Bench-Top (6 hours) | LQC, HQC | Within ±15% of nominal concentration | Stable |
| - Long-Term (-80°C, 30 days) | LQC, HQC | Within ±15% of nominal concentration | Stable |
LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (100 ng/mL), HQC: High Quality Control (800 ng/mL)
Conclusion and Future Directions
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in human plasma. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis. This protocol is suitable for supporting pharmacokinetic and other studies essential for the advancement of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a potential therapeutic agent.
Future work could involve the adaptation of this method for other biological matrices such as urine, cerebrospinal fluid, or tissue homogenates, depending on the specific research questions and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
References
-
ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. [Link]
-
CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]
-
National Institutes of Health. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
-
LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]
-
National Institutes of Health. (2016). Quantitative mass spectrometry of unconventional human biological matrices. PMC. [Link]
-
National Institutes of Health. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]
-
PubChem. (n.d.). 8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one. PubChem. [Link]
Sources
- 1. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
high-throughput screening assays involving 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Application Note & Protocol
High-Throughput Screening for Modulators of the Cannabinoid Receptor 1 (CB1) using a Fluorescence Polarization Assay with 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Abstract: This document provides a comprehensive guide for developing and implementing a high-throughput screening (HTS) campaign to identify modulators of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), using the novel spirocyclic compound 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a representative test article. Research indicates that this scaffold may possess antinociceptive and antidepressant properties, potentially through modulation of the endocannabinoid system[1]. This application note details a robust and miniaturized Fluorescence Polarization (FP) competitive binding assay, a homogenous format ideal for HTS[2]. We will cover the core principles of the assay, provide a detailed step-by-step protocol from assay development to HTS execution, and discuss critical data analysis and quality control parameters.
Introduction and Scientific Rationale
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound with a unique bicyclic structure that has been identified as a promising scaffold in medicinal chemistry[1]. Preliminary studies have highlighted its potential as a lead compound for developing therapeutics targeting pain relief and mood disorders, with initial findings suggesting interactions with receptors involved in pain modulation and neurotransmission[1].
The endocannabinoid system, and specifically the CB1 receptor, is a well-established therapeutic target for these indications. As a key GPCR in the central nervous system, its modulation can significantly impact neurotransmission. Therefore, screening for novel ligands that interact with the CB1 receptor is a critical step in drug discovery.
Why Fluorescence Polarization?
Fluorescence Polarization (FP) is a homogenous assay technology that measures the change in the rotational speed of a fluorescently labeled molecule in solution[3]. This technique is exceptionally well-suited for studying molecular binding events in an HTS format for several key reasons[2]:
-
Homogenous Format: The "mix-and-read" nature of the assay eliminates the need for wash steps, significantly increasing throughput and reducing variability.
-
Robustness: FP assays are generally less susceptible to interference from colored or fluorescent compounds compared to other intensity-based methods[2].
-
Direct Binding Measurement: The assay directly measures the displacement of a fluorescent ligand (tracer) from the receptor by a test compound, providing a clear measure of competitive binding.
The principle relies on the observation that a small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light, resulting in a low FP signal. When this tracer binds to a much larger protein, such as the CB1 receptor, its tumbling is significantly slowed. This slower rotation results in a higher degree of polarization in the emitted light and a high FP signal[3][4]. A test compound that competes for the same binding site will displace the tracer, causing the FP signal to decrease.
Diagram 1: Principle of the Fluorescence Polarization Competitive Binding Assay
Below is a diagram illustrating the core principle of the FP assay for screening competitive inhibitors.
Caption: Automated HTS workflow for the CB1 FP competitive binding assay.
Data Analysis and Interpretation
1. Quality Control: For each plate, the Z'-factor should be calculated from the high (DMSO only) and low (Tracer only) controls. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
2. Calculation of Percent Inhibition: The activity of the test compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, is determined by its ability to reduce the FP signal. The percent inhibition is calculated as follows:
% Inhibition = 100 * [ 1 - ( (mPsample - Mean mPlow) / (Mean mPhigh - Mean mPlow) ) ]
Where:
-
mPsample is the signal from the well with the test compound.
-
Mean mPlow is the average signal from the low control wells (tracer only).
-
Mean mPhigh is the average signal from the high control wells (tracer + receptor + DMSO).
3. Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common threshold is a percent inhibition greater than 50% or greater than three standard deviations from the mean of the high controls.
4. Dose-Response and IC50 Determination: Primary hits, including 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one if it shows activity, must be confirmed. This involves generating a dose-response curve by testing the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). The resulting data are plotted, and the IC50 (the concentration at which 50% of the tracer is displaced) is calculated by fitting the curve to a four-parameter logistic equation.
Data Summary Table
| Parameter | Description | Typical Value/Goal |
| Assay Window | The difference in mP between the high and low controls (Mean mPhigh - Mean mPlow). | > 100 mP |
| Z'-Factor | A measure of assay quality and suitability for HTS. [5] | > 0.5 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly impact the assay window or Z'-factor. | Up to 1% |
| Hit Threshold | The % inhibition required to classify a compound as a primary hit. | > 50% |
| IC50 | The concentration of an inhibitor required to reduce the specific binding by 50%. | Compound-dependent |
Conclusion
This application note provides a detailed framework for the successful implementation of a Fluorescence Polarization-based high-throughput screen for inhibitors of the CB1 receptor, using 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a test case. By following the outlined protocols for assay development, optimization, and execution, researchers can generate high-quality, reproducible data suitable for identifying novel modulators of GPCR function. The inherent robustness and homogenous nature of the FP assay make it an authoritative and efficient choice for large-scale drug discovery campaigns.
References
- Smolecule. (2023, August 15). 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (Note: While not directly in the search results, the Z'-factor concept is discussed in sources [5]and,[6] and this is the foundational paper.)
- Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization: Past, Present and Future. Methods in Enzymology, 360, 1-43. (Note: General principle described in search result.[3])
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
- BMG LABTECH. (n.d.). AlphaScreen.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Promega Corporation. (n.d.). Using Luciferase Assays to Study G-Protein-Coupled Receptor Pathways and Screen for GPCR Modulators.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
- Wang, et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar.
- National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development.
Sources
- 1. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
Application Notes & Protocols: A Strategic Guide to the Development of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Analogs for M1 Muscarinic Agonism
Abstract
The M1 muscarinic acetylcholine receptor (mAChR) is a validated, high-value therapeutic target for addressing cognitive deficits and psychosis-related symptoms associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease (AD) and schizophrenia.[1][2][3] Direct-acting M1 agonists have historically been challenged by a lack of subtype selectivity, leading to dose-limiting side effects mediated by other muscarinic receptor subtypes.[1][4][5] The spirocyclic scaffold, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, represents a promising chemotype for achieving M1 selectivity.[6][7] This document provides a comprehensive guide for medicinal chemists and pharmacologists on the strategic design, synthesis, and evaluation of novel analogs based on this core structure. We detail field-proven synthetic protocols, robust in vitro and in vivo screening cascades, and the underlying scientific rationale for experimental choices, aiming to accelerate the discovery of potent and selective M1 agonists with therapeutic potential.
Introduction: The Therapeutic Imperative for Selective M1 Agonists
The cholinergic system is integral to cognitive processes such as learning and memory.[2][3] A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[8][9] The M1 mAChR, a G-protein coupled receptor (GPCR), is the most abundant muscarinic subtype in the central nervous system (CNS), with high expression in the hippocampus and cortex—regions critical for cognition.[1][10] Activation of M1 receptors has been shown to potentiate NMDA receptor currents, a mechanism thought to be crucial for its therapeutic effects.[2]
Clinical and preclinical studies with M1/M4-preferring agonists like xanomeline have demonstrated significant improvements in both cognitive and behavioral symptoms in AD and schizophrenia patients.[2][3][4] However, the clinical utility of non-selective muscarinic agonists has been hampered by adverse effects stemming from the activation of peripheral M2 and M3 receptors, such as cardiovascular and gastrointestinal side effects.[5] This underscores the critical need for developing agonists with high selectivity for the M1 subtype. The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a key structural motif in the pursuit of such selective agents.[7][11]
Strategic Design of Novel Analogs: A Multi-Pronged Approach
The development of novel analogs of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one should be guided by a systematic exploration of its structure-activity relationship (SAR). The core strategy involves modifications at three key positions: the N8-benzyl substituent, the C2-ketone of the lactone ring, and the spirocyclic core itself.
Rationale for Analog Design
The primary objective is to enhance M1 receptor affinity and functional agonism while simultaneously minimizing activity at M2 and M3 subtypes. Key considerations include:
-
Improving Potency and Efficacy: Fine-tuning interactions with the orthosteric binding site of the M1 receptor.
-
Enhancing Subtype Selectivity: Exploiting subtle differences in the binding pockets of M1, M2, and M3 receptors.
-
Optimizing Physicochemical Properties: Ensuring adequate CNS penetration (blood-brain barrier permeability) and metabolic stability.
Key Modification Sites
-
N8-Benzyl Group: This moiety is a critical determinant of potency and selectivity. Systematic modifications should explore:
-
Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) to probe electronic and steric effects.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thiophenyl) to alter polarity, hydrogen bonding capacity, and metabolic profile.[12][13][14]
-
Alkyl Chain Homologation/Constraint: Varying the length and rigidity of the linker between the nitrogen and the aromatic ring.
-
-
Lactone Ring (C2-Position): Modifications at this position can influence agonist activity.[7]
-
Ketone Reduction/Modification: Conversion to a methylene or substituted methylene group has been shown to yield compounds with partial M1 agonist activity.[7]
-
Bioisosteric Replacements: Exploring isosteres of the lactone carbonyl, such as oximes or dithioketals, can modulate receptor interaction and selectivity.[7]
-
-
Spirocyclic Core: While more synthetically challenging, modifications to the core can provide significant gains in novelty and intellectual property.
-
Ring Size Variation: Synthesizing analogs with different ring sizes (e.g., 1-oxa-8-azaspiro[5.5]undecane) to alter the spatial orientation of key functional groups.
-
Introduction of Heteroatoms: Replacing carbon atoms within the piperidine or lactone ring with other heteroatoms (e.g., nitrogen, sulfur) to create novel pharmacophores, such as the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold.[15][16]
-
Synthetic Chemistry: Protocols and Methodologies
The synthesis of the target analogs relies on robust and scalable chemical transformations. The following protocols provide a general framework.
General Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Core
The spirocyclic core can be constructed from commercially available starting materials. A key intermediate is 1-oxa-8-azaspiro[4.5]decan-2-one. The N-benzyl group is typically introduced via reductive amination.
Protocol 3.1: Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one [6]
-
Reaction Setup: To a solution of 1-Oxa-8-azaspiro[4.5]decan-2-one (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.5 eq).
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Synthesis of N8-Arylmethyl Analogs
This protocol can be adapted for a wide range of substituted benzaldehydes or other aryl aldehydes to generate a library of analogs.
Modifications of the Lactone Carbonyl
Protocol 3.2: Wittig Reaction for C2-Methylene Analogs
-
Ylide Preparation: Prepare methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at 0 °C to generate the ylide.
-
Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of the N-benzylated spiro-lactone (1.0 eq) in THF.
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate.
-
Purification: Purify the crude product via column chromatography to obtain the desired C2-methylene analog.
In Vitro Evaluation Cascade: From Binding to Function
A tiered screening approach is essential for efficiently identifying promising lead compounds.
Primary Screening: Receptor Binding Assays
The initial step is to determine the binding affinity of the synthesized analogs for the human M1-M5 muscarinic receptor subtypes.
Protocol 4.1: Radioligand Competition Binding Assay
-
Objective: To determine the inhibition constant (Ki) of test compounds for M1-M5 receptors.
-
Materials:
-
Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (high concentration).
-
Assay buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each test compound concentration.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Secondary Screening: Functional Assays
Compounds with high affinity and selectivity for M1 in binding assays should be advanced to functional assays to determine their efficacy (i.e., agonist, partial agonist, or antagonist activity).
Protocol 4.2: Calcium Flux Assay for Gq-Coupled Receptors (M1, M3, M5) [17]
-
Principle: M1 receptors couple to the Gq signaling pathway, leading to the mobilization of intracellular calcium upon agonist binding.[17] This change can be measured using a calcium-sensitive fluorescent dye.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound.
-
Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration.
-
Plot the response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like carbachol).
-
Data Presentation and SAR Analysis
Summarize the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) data in a structured table to facilitate SAR analysis.
Table 1: Example SAR Data for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Analogs
| Compound ID | R (Benzyl Substitution) | M1 Ki (nM) | M1 EC50 (nM) | M1 Emax (%) | M2 Ki (nM) | M3 Ki (nM) | M1/M2 Selectivity | M1/M3 Selectivity |
| Parent | H | 50 | 120 | 85 | 250 | 150 | 5 | 3 |
| Analog 1 | 4-F | 25 | 80 | 90 | 500 | 400 | 20 | 16 |
| Analog 2 | 2-CH3 | 80 | 200 | 75 | 300 | 250 | 3.75 | 3.1 |
| Analog 3 | 3-Cl | 40 | 100 | 88 | 800 | 650 | 20 | 16.25 |
| Analog 4 | 4-Pyridyl | 60 | 150 | 80 | 350 | 300 | 5.8 | 5 |
Data are hypothetical and for illustrative purposes only.
Visualization of Key Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 receptor activation of the Gq/PLC signaling cascade.
Drug Discovery and Development Workflow
Caption: Iterative workflow for M1 agonist drug discovery.
Conclusion and Future Directions
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold provides a fertile ground for the development of novel, selective M1 muscarinic agonists. The strategic approach outlined in this guide—combining rational analog design, efficient synthetic protocols, and a hierarchical screening cascade—offers a robust framework for identifying clinical candidates. Future efforts should focus on leveraging structural biology insights of the M1 receptor to guide design, exploring allosteric modulation as a complementary strategy, and developing translational biomarkers to confirm target engagement in vivo.[5][18][19] By systematically applying these principles, researchers can accelerate the development of new therapies for devastating neurological and psychiatric disorders.
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Melancon, B. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. PMC - PubMed Central. [Link]
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Wood, M. D., et al. (2015). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. PMC - PubMed Central. [Link]
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Javed, S., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]
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Melancon, B. J., et al. (2013). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Taylor & Francis Online. [Link]
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Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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Lindsley, C. W. (2021). THE DEVELOPMENT OF DRUGS TO ACTIVATE THE MUSCARINIC M1 AND M4 RECEPTORS TO TREAT DISORDERS OF THE HUMAN CNS. Oxford Academic. [Link]
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Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: Novel opportunities for drug development. Nature Reviews Drug Discovery. [Link]
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Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]
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Uddin, M. S., et al. (2020). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. MDPI. [Link]
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Mistry, R., et al. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]
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Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Scilit. [Link]
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Wikipedia. Muscarinic agonist. Wikipedia. [Link]
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Heinrich, J. N., et al. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. PubMed. [Link]
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Konishi, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]
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Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central. [Link]
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Caulfield, M. P. (1993). Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central. [Link]
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Glamkowski, E. J., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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ResearchGate. (n.d.). Examples of bioisosteric groups. ResearchGate. [Link]
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Valant, C., et al. (2012). Drug Design Strategies for GPCR Allosteric Modulators. PMC - NIH. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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Application Notes and Protocols: Investigating 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one for Antihypertensive Activity
Introduction: The Rationale for a Novel Spirocyclic Compound in Hypertension Research
Hypertension, a leading cause of cardiovascular disease, necessitates the continuous exploration of novel therapeutic agents with improved efficacy and safety profiles. Spirocyclic scaffolds have emerged as a promising area in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets.[1][2][3] While many currently prescribed antihypertensive drugs target well-established pathways such as the renin-angiotensin-aldosterone system (RAAS) or adrenergic receptors, the unique conformational constraints of spiro compounds offer the potential for novel mechanisms of action or enhanced selectivity for existing targets.[4][5][6]
The compound 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic molecule with a distinct structural framework.[7] Although previous research on this specific compound has explored its potential antinociceptive and antidepressant activities, its effects on the cardiovascular system remain uninvestigated.[7] This application note provides a comprehensive guide for the initial preclinical evaluation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a potential antihypertensive agent. We will outline a tiered screening approach, beginning with in vitro assays to identify potential mechanisms of action, followed by a well-established in vivo model to assess its blood pressure-lowering efficacy.
PART 1: In Vitro Screening for Mechanistic Insights
The initial phase of investigation focuses on identifying the potential molecular targets through which 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one may exert its antihypertensive effects. A panel of in vitro assays targeting key physiological pathways in blood pressure regulation is recommended.[8]
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Causality: The inhibition of ACE, a key enzyme in the RAAS, prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[5][9] This is a common mechanism for a major class of antihypertensive drugs.[6]
Protocol:
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (test compound)
-
Captopril (positive control)
-
Assay buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add the assay buffer, ACE solution, and either the test compound, positive control, or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HHL substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding the OPA reagent.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 485 nm).
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.[10][11]
-
Calcium Channel Blocking Activity Assay
Causality: The influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells is a critical step in vasoconstriction. Blocking these channels leads to vasodilation and a decrease in peripheral resistance.[5]
Protocol:
-
Reagents and Materials:
-
Isolated rat aortic rings
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (test compound)
-
Verapamil (positive control)
-
Organ bath system with isometric force transducers
-
-
Procedure:
-
Mount aortic rings in organ baths containing Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2, and maintained at 37°C.
-
Allow the tissues to equilibrate under a resting tension of 1.5 g for 60 minutes.
-
Induce sustained contraction with a high concentration of KCl (e.g., 80 mM).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound or verapamil.
-
Record the changes in tension and express the relaxation as a percentage of the KCl-induced contraction.
-
Adrenergic Receptor Binding Assay
Causality: The sympathetic nervous system plays a crucial role in blood pressure regulation through the activation of adrenergic receptors. Antagonism of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation, while blockade of β1-adrenergic receptors in the heart reduces cardiac output.[5][6]
Protocol:
-
Reagents and Materials:
-
Membrane preparations from cells expressing human α1A- or β1-adrenergic receptors
-
Radioligand (e.g., [3H]Prazosin for α1A, [3H]CGP-12177 for β1)
-
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (test compound)
-
Phentolamine (for α1A) or Propranolol (for β1) as non-specific binding inhibitors
-
Scintillation cocktail and counter
-
-
Procedure:
-
In a multi-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
PART 2: In Vivo Evaluation of Antihypertensive Efficacy
Following promising in vitro results, the next logical step is to assess the in vivo antihypertensive activity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. The Spontaneously Hypertensive Rat (SHR) model is a widely accepted and relevant model for essential hypertension in humans.[8][12]
Spontaneously Hypertensive Rat (SHR) Model
Causality: The SHR model exhibits a genetically determined, progressive increase in blood pressure with age, mimicking many aspects of human essential hypertension. This makes it an ideal model for evaluating the efficacy of potential antihypertensive drugs.[12]
Protocol:
-
Animals and Acclimatization:
-
Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatize the animals for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.
-
-
Blood Pressure Measurement:
-
Utilize a non-invasive tail-cuff method for repeated blood pressure measurements.
-
Alternatively, for continuous and more accurate data, surgical implantation of radiotelemetry transmitters can be employed.
-
-
Experimental Design:
-
Divide the SHR into groups: a vehicle control group and at least three groups receiving different doses of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Include a positive control group treated with a known antihypertensive drug (e.g., captopril or amlodipine).
-
A group of WKY rats will serve as a normotensive baseline.
-
-
Drug Administration and Monitoring:
-
Administer the test compound, positive control, or vehicle orally (by gavage) or intraperitoneally once daily for a predetermined period (e.g., 4 weeks).
-
Measure systolic and diastolic blood pressure and heart rate at regular intervals (e.g., weekly) before and during the treatment period.
-
Data Presentation
Table 1: In Vitro Screening Results for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
| Assay | Target | Parameter | Result | Positive Control | Result (Positive Control) |
| ACE Inhibition | Angiotensin-Converting Enzyme | IC50 (µM) | TBD | Captopril | TBD |
| Vasorelaxation | L-type Calcium Channels | EC50 (µM) | TBD | Verapamil | TBD |
| Adrenergic Binding | α1A-Adrenergic Receptor | Ki (µM) | TBD | Prazosin | TBD |
| Adrenergic Binding | β1-Adrenergic Receptor | Ki (µM) | TBD | Propranolol | TBD |
Table 2: In Vivo Antihypertensive Effect of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in SHR
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |
| WKY + Vehicle | - | TBD | TBD | TBD |
| SHR + Vehicle | - | TBD | TBD | TBD |
| SHR + Test Compound | Low | TBD | TBD | TBD |
| SHR + Test Compound | Mid | TBD | TBD | TBD |
| SHR + Test Compound | High | TBD | TBD | TBD |
| SHR + Positive Control | TBD | TBD | TBD | TBD |
SBP: Systolic Blood Pressure; TBD: To Be Determined
PART 3: Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for antihypertensive screening.
Potential Signaling Pathways
Caption: Potential molecular targets in hypertension.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a potential antihypertensive agent. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, evaluation in other hypertension models (e.g., renovascular hypertension), and comprehensive safety and toxicology assessments. The unique spirocyclic structure of this compound holds promise for the development of a novel class of antihypertensive drugs.
References
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The Pharmacologic Treatment of Systemic Hypertension - Antihypertensive Drugs. (n.d.). CVPharmacology. Retrieved January 17, 2026, from [Link]
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Antihypertensives notes. (n.d.). Pulsenotes. Retrieved January 17, 2026, from [Link]
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Myers, M. G. (1985). The clinical pharmacology of antihypertensive drugs. Postgraduate Medical Journal, 61(Suppl 1), 23–29. [Link]
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Screening methods for antihypertensive drugs.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
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Herman, L. L., & Padala, S. A. (2023). Angiotensin Converting Enzyme Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. (2022). International Journal of Pharmaceutical Research and Applications, 7(4), 1045-1054. [Link]
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Hypertension and Vascular Disease Models. (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]
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Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. (2024). Science Alert, 17(1), 1-9. [Link]
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Antihypertensive Screening Models. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
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Mandal, A. (2019). Anti-Hypertensive Drugs. News-Medical.Net. [Link]
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Clark, R. D., Caroon, J. M., Kluge, A. F., Repke, D. B., Roszkowski, A. P., Strosberg, A. M., Baker, S., Bitter, S. M., & Okada, M. D. (1983). Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. Journal of Medicinal Chemistry, 26(5), 657–661. [Link]
-
Lerman, L. O., Kurtz, T. W., Touyz, R. M., Ellison, D. H., & Watts, S. W. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(6), e87–e120. [Link]
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Maryanoff, B. E., McComsey, D. F., & Gardocki, J. F. (1988). 2,3-Dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 31(1), 177–182. [Link]
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Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. (1983). Journal of Medicinal Chemistry, 26(5), 657–661. [Link]
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Screening methods of anti hypertensive agents. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
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In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. (2018). Scientia Pharmaceutica, 86(3), 34. [Link]
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Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. (1985). Journal of Medicinal Chemistry, 28(11), 1606–1612. [Link]
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In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. (2018). BMC Complementary and Alternative Medicine, 18(1), 136. [Link]
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Application Notes and Protocols for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in Central Nervous System Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Topic: Elucidating the therapeutic potential of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in the central nervous system, with a focus on its putative role as a Sigma-1 Receptor modulator.
Introduction: A Spirocyclic Scaffold with CNS Potential
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a unique bicyclic structure.[1] While direct, extensive research on this specific molecule within the central nervous system (CNS) is emerging, its core chemical scaffold, 1-oxa-8-azaspiro[4.5]decane, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated high, nanomolar affinity for the Sigma-1 Receptor (S1R), a protein of immense interest in the fields of neurodegeneration, psychiatric disorders, and neuroprotection.[2]
The S1R is not a classical receptor but a unique, ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3][4][5][6] This subcellular localization places it at a critical intersection for regulating cellular stress, calcium homeostasis, and inter-organelle communication.[5][7][8][9] Its modulation has been linked to therapeutic possibilities in Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), depression, and anxiety.[3][7][10][11][12]
This guide, therefore, presents 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a candidate S1R modulator. The following sections provide the scientific rationale, detailed experimental protocols, and foundational data necessary for researchers to investigate its affinity, functional activity, and therapeutic potential in CNS models. The protocols are designed to be self-validating, providing a clear pathway from initial binding characterization to functional cellular and in vivo assessment.
Part 1: The Sigma-1 Receptor - A Pluripotent Therapeutic Target
The S1R is a central modulator of neuronal health.[3] Under resting conditions, it is thought to form a complex with another chaperone, BiP (Binding immunoglobulin Protein).[5][13] Upon stimulation by ligand binding or cellular stress, S1R dissociates from BiP and can interact with a variety of "client" proteins, including ion channels and kinases, to orchestrate a pro-survival cellular response.[4][5][13]
Key Functions of the Sigma-1 Receptor in the CNS:
-
Modulation of Calcium Homeostasis: S1R stabilizes IP3 receptors at the MAM, ensuring proper calcium signaling between the ER and mitochondria, which is vital for cellular bioenergetics.[5][8][14][15]
-
Attenuation of ER Stress: By acting as a chaperone, S1R helps mitigate the unfolded protein response (UPR) during ER stress, preventing the activation of apoptotic pathways.[4][5][6][7][8][16]
-
Neuroprotection and Plasticity: Activation of S1R is broadly neuroprotective, often through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of survival pathways like ERK.[13][17][18][19][20]
-
Reduction of Neuroinflammation: S1R modulation can regulate the activation state of microglia and astrocytes, key players in the brain's inflammatory response.[4][18]
The following diagram illustrates the central role of S1R in cellular signaling, particularly in response to stress.
Caption: Putative signaling pathway of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one via S1R.
Part 2: In Vitro Characterization Protocols
The initial step in evaluating a novel compound is to determine its direct interaction with the target protein and its subsequent effect on cellular function. The following protocols provide a workflow for characterizing 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Protocol 2.1: Sigma-1 Receptor Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one for the S1R. This is a foundational experiment to confirm target engagement.
Rationale: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the S1R. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) is calculated. Guinea pig liver membranes are often used as they express high levels of S1R.[21]
Materials:
-
Membrane Preparation: Guinea pig liver homogenate (prepared as described in Fontanilla et al., 2008).[21]
-
Radioligand: [³H]-(+)-Pentazocine (a selective S1R ligand).[21]
-
Test Compound: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, filter harvester.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer + radioligand), Non-specific Binding (buffer + radioligand + 10 µM Haloperidol), and Competition (buffer + radioligand + varying concentrations of the test compound).
-
Compound Dilution: Prepare a serial dilution of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. A typical concentration range would be from 0.1 nM to 10 µM.
-
Assay Incubation:
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate compound dilution (or buffer/Haloperidol for controls).
-
Add 25 µL of [³H]-(+)-Pentazocine at a final concentration near its Kd (e.g., 2-5 nM).[21]
-
Add 100 µL of the membrane preparation (containing ~150-200 µg of protein).
-
Incubate the plate at 37°C for 120 minutes.[18]
-
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Reference Ki Values for Standard S1R Ligands
| Compound | Ki (nM) for S1R | Receptor Class | Reference |
| (+)-Pentazocine | 1.6 - 2.3 | Agonist | [10][11] |
| Haloperidol | 2.8 - 6.5 | Antagonist | [10][18] |
| PRE-084 | 2.2 | Agonist | [5][11][22] |
| SA4503 | 4.6 | Agonist | [11] |
Protocol 2.2: Neurite Outgrowth Assay in PC12 Cells
Objective: To assess the functional activity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a potential S1R agonist.
Rationale: S1R agonists are known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, a classic model for neuronal differentiation.[9][23] This assay provides a functional readout of S1R activation.
Materials:
-
Cells: PC12 cells.
-
Media: DMEM supplemented with 10% bovine calf serum.[9]
-
Induction Agent: Nerve Growth Factor (NGF), 50-100 ng/mL.[6][9]
-
Test Compound: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Antagonist Control: A selective S1R antagonist (e.g., BD-1063 or NE-100) to confirm the effect is S1R-mediated.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Imaging: Phase-contrast microscope with a camera.
Procedure:
-
Cell Plating: Seed PC12 cells onto collagen-coated plates at a density that allows for clear visualization of individual cells and their processes (e.g., 1x10⁴ cells/well in a 24-well plate).[6] Allow cells to adhere for 24 hours.
-
Treatment:
-
Replace the medium with low-serum medium.
-
Add NGF (e.g., 50 ng/mL) to all wells except the negative control.
-
Add the test compound at various concentrations (e.g., 100 nM to 10 µM) to the NGF-containing wells.
-
For antagonist control, pre-incubate cells with an S1R antagonist for 30 minutes before adding NGF and the test compound.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Imaging and Analysis:
-
Acquire images from multiple random fields for each condition using a phase-contrast microscope.
-
Quantify neurite outgrowth. A common metric is to count the percentage of "differentiated" cells, defined as cells bearing at least one neurite longer than the diameter of the cell body.[6][24]
-
Alternatively, use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure total neurite length per cell.
-
-
Interpretation: A significant increase in NGF-induced neurite outgrowth in the presence of the test compound, which is blocked by the S1R antagonist, suggests S1R agonist activity.
Protocol 2.3: Neuroprotection Assay against Amyloid-Beta Toxicity
Objective: To determine if 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can protect neurons from amyloid-beta (Aβ)-induced cell death, a key pathological feature of Alzheimer's disease.
Rationale: S1R agonists have been shown to protect cultured neurons from toxicity induced by Aβ peptides.[1][18][22][25] This assay models the neuroprotective potential of the compound in a disease-relevant context.
Materials:
-
Cells: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Test Compound: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate dehydrogenase (LDH) release assay kit.[11][26]
Procedure:
-
Cell Plating: Plate neurons in 96-well plates and allow them to mature for several days (for primary cultures) or adhere overnight (for cell lines).
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Add the toxic Aβ oligomer preparation (e.g., 10 µM Aβ₂₅₋₃₅) to the wells.
-
Include controls: untreated cells (vehicle), cells treated with Aβ only, and cells treated with the test compound only.
-
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.
-
Read the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. A significant increase in viability in the compound + Aβ group compared to the Aβ only group indicates neuroprotection.
Caption: A logical workflow for the in vitro characterization of the test compound.
Protocol 2.4: Western Blot for ERK Phosphorylation
Objective: To investigate the molecular mechanism of action by measuring the activation of the ERK signaling pathway.
Rationale: The ERK (Extracellular signal-regulated kinase) pathway is a key downstream target of S1R activation and is critically involved in cell survival and plasticity.[17][19] Measuring the phosphorylation of ERK1/2 (p-ERK) provides a biochemical marker of S1R agonist activity.
Materials:
-
Cells: Neuronal cell line (e.g., SH-SY5Y or PC12).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibody.
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), chemiluminescent substrate.
-
Instrumentation: Western blot apparatus, imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with the test compound for short time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Re-probing:
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. An increase in the p-ERK/total ERK ratio upon treatment indicates pathway activation.
Part 3: In Vivo Evaluation Protocols
Following successful in vitro characterization, the next critical phase is to evaluate the compound's efficacy and safety in a whole-animal system. These protocols assess effects on motor function and memory, which are relevant to a wide range of CNS disorders.
Protocol 3.1: Rotarod Test for Motor Coordination
Objective: To assess the effect of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one on motor coordination and balance in mice.
Rationale: The rotarod test is a standard method for evaluating motor deficits in models of neurodegenerative diseases like Parkinson's or Huntington's, and for detecting potential motor side effects of a CNS-active compound.[1][4][7][13][17]
Materials:
-
Animals: Adult mice (e.g., C57BL/6).
-
Apparatus: An automated rotarod device with an accelerating rod.
-
Test Compound: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, formulated in a suitable vehicle for administration (e.g., intraperitoneal injection).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Training (Optional but recommended): For 2-3 days prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes to familiarize them with the apparatus.[7]
-
Compound Administration: Administer the test compound or vehicle at a defined time before the test (e.g., 30 minutes prior).
-
Testing:
-
Place a mouse on the rod, which is initially stationary or rotating at a low, constant speed (e.g., 4 rpm).
-
Start the trial, which uses an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).[1][4][17]
-
Record the latency to fall, i.e., the time the mouse remains on the rod. The trial ends when the mouse falls or clings to the rod and makes a full passive rotation.
-
Perform 3 trials per mouse with a 15-minute inter-trial interval.[1][4]
-
-
Data Analysis: Average the latency to fall across the three trials for each mouse. Compare the performance of the compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). An improvement in performance in a disease model would suggest therapeutic efficacy, while a decrease in performance in healthy animals could indicate adverse motor effects.
Protocol 3.2: Passive Avoidance Test for Learning and Memory
Objective: To evaluate the effect of the test compound on long-term, fear-motivated memory.
Rationale: The passive avoidance task is a widely used test for assessing the effects of compounds on learning and memory.[8][28][29] S1R agonists have been shown to ameliorate memory deficits in this task, particularly in models of amnesia induced by agents like scopolamine.[14][18][21][30]
Materials:
-
Animals: Adult mice or rats.
-
Apparatus: A two-compartment passive avoidance box, with one light and one dark compartment connected by a door, and a grid floor in the dark compartment connected to a shock generator.
-
Test Compound: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Amnesia-inducing agent (optional): Scopolamine (e.g., 1 mg/kg).[28]
Procedure:
-
Day 1: Acquisition/Training Trial
-
Administer the test compound or vehicle. If using an amnesia model, administer scopolamine ~30 minutes before the trial.[21]
-
Place the animal in the light compartment, facing away from the door.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the animal enters the dark compartment with all four paws (rodents have a natural preference for dark spaces), the door closes, and a mild, brief foot shock is delivered (e.g., 0.5 mA for 2 seconds).
-
Record the initial latency to enter the dark compartment.
-
Remove the animal and return it to its home cage.
-
-
Day 2: Retention/Test Trial
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
The door to the dark compartment is open.
-
Record the step-through latency, which is the time it takes for the animal to re-enter the dark compartment. A maximum cutoff time is set (e.g., 300 seconds). No shock is delivered during this trial.
-
-
Data Analysis: A longer step-through latency in the test trial compared to the acquisition trial indicates memory of the aversive stimulus. Compare the latencies between the vehicle and compound-treated groups. A significantly longer latency in the compound-treated group (especially in an amnesia model) suggests a memory-enhancing effect.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a potential CNS therapeutic agent targeting the Sigma-1 Receptor. Positive results from these assays—demonstrating high binding affinity, functional agonist activity, cellular neuroprotection, and efficacy in behavioral models—would provide a strong rationale for further development. Subsequent studies could explore its efficacy in more specific and complex animal models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's or ALS), investigate its pharmacokinetic profile, and further elucidate its downstream signaling effects, such as the modulation of ER stress markers (e.g., CHOP, BiP) via Western blot or qPCR.[16][31][32][33][34] This systematic approach ensures a thorough and scientifically rigorous investigation into the therapeutic promise of this novel spirocyclic compound.
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- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 9. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput assay for compounds that boost BDNF expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ameliorating effects of sigma receptor ligands on the impairment of passive avoidance tasks in mice: involvement in the central acetylcholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduction of the scopolamine-induced impairment of passive-avoidance performance by sigma receptor agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medkoo.com [medkoo.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. innoprot.com [innoprot.com]
- 27. researchgate.net [researchgate.net]
- 28. scantox.com [scantox.com]
- 29. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 30. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 31. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 33. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Welcome to the technical support center for the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable spirocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
Introduction to the Synthesis
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a key building block in medicinal chemistry, often serving as a core scaffold in the development of novel therapeutic agents.[1] Its synthesis typically involves a two-stage process: first, the construction of the 1-oxa-8-azaspiro[4.5]decan-2-one core, followed by the N-benzylation of the piperidine nitrogen.
A common and effective method for the N-benzylation step is reductive amination, which involves the reaction of the secondary amine of the spirocyclic core with benzaldehyde in the presence of a reducing agent. This approach is generally high-yielding and avoids many of the pitfalls of direct N-alkylation with benzyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one?
A1: The most prevalent and reliable method is the reductive amination of 1-oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde using a mild reducing agent like sodium triacetoxyborohydride (STAB).[1] This "one-pot" method is favored for its operational simplicity and generally good yields.
Q2: Why is reductive amination preferred over direct alkylation with a benzyl halide?
A2: Direct alkylation of the piperidine nitrogen with benzyl bromide or chloride can lead to over-alkylation, resulting in the formation of a quaternary ammonium salt. This side reaction can be difficult to control and can significantly lower the yield of the desired tertiary amine. Reductive amination, on the other hand, is a more controlled process that selectively yields the desired N-benzylated product.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Several factors can influence the success of the synthesis:
-
Purity of Starting Materials: Ensure that both the 1-oxa-8-azaspiro[4.5]decan-2-one and benzaldehyde are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice as it is mild enough not to reduce the aldehyde starting material but is effective at reducing the intermediate iminium ion.
-
Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial.
-
Work-up Procedure: A proper aqueous work-up is necessary to remove unreacted reagents and byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the starting materials from the product. Staining with an appropriate agent, like potassium permanganate, can help visualize the spots.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and provides actionable solutions.
Visual Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions. |
| Insufficient reaction time or low temperature. | Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40 °C). | |
| Incomplete formation of the iminium intermediate. | The presence of a small amount of acetic acid can catalyze the formation of the iminium ion. Ensure the reaction is not basic before the addition of the reducing agent. | |
| Formation of Significant Byproducts | Reduction of benzaldehyde to benzyl alcohol. | This can occur if a stronger reducing agent (like sodium borohydride) is used, or if the reaction conditions are not optimal for sodium triacetoxyborohydride. Ensure the use of STAB and add it to the mixture of the amine and aldehyde. |
| Formation of a dimeric or other unidentifiable impurities. | This may result from side reactions of benzaldehyde or the starting amine. Ensure high purity of starting materials. A slower addition of the reducing agent may also help. | |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) can improve separation. |
| Product is an oil and difficult to handle. | The product is often an oil. If a solid is desired, attempting to form a salt (e.g., hydrochloride) may induce crystallization. | |
| Broad peaks in NMR spectrum. | This could be due to conformational isomers or the presence of residual acidic or basic impurities. An aqueous wash during work-up can help remove these. If the issue persists, consider acquiring the NMR spectrum at a higher temperature. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and scale.
Synthesis of 1-Oxa-8-azaspiro[4.5]decan-2-one (Precursor)
A detailed protocol for a similar precursor, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, can be found in the literature and adapted.[2] The general strategy involves the reaction of N-Boc-4-piperidone with an appropriate three-carbon unit, followed by cyclization and deprotection.
Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one via Reductive Amination
This protocol is based on the established methodology for reductive amination.
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-2-one
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 1-Oxa-8-azaspiro[4.5]decan-2-one (1.0 eq) in anhydrous dichloromethane, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one as a viscous oil.
Data Presentation: Typical Reaction Parameters
| Parameter | Value |
| Stoichiometry | |
| 1-Oxa-8-azaspiro[4.5]decan-2-one | 1.0 eq |
| Benzaldehyde | 1.1 eq |
| Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-90% (after purification) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2022). Design and synthesis of 1, 4, 8-triazaspiro [4.5] decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2505-2516. [Link]
Sources
Technical Support Center: Purification of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Welcome to the technical support guide for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this spirocyclic compound. As a key intermediate in medicinal chemistry, achieving high purity is paramount for reliable downstream applications and biological testing.[1] This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and practical laboratory experience.
I. Introduction to Purification Challenges
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a heterocyclic compound featuring a spirocyclic lactone core.[1] Its unique three-dimensional structure, while beneficial for pharmacological activity, introduces specific purification challenges.[2] The presence of a tertiary amine (the piperidine nitrogen) and a lactone ring makes the molecule susceptible to certain side reactions and degradation pathways, especially under acidic or basic conditions.
Common challenges during purification include:
-
Co-elution with starting materials or byproducts: Structurally similar impurities can be difficult to resolve using standard chromatographic techniques.
-
Product degradation: The lactone ring can be susceptible to hydrolysis, and the benzyl group can undergo cleavage under certain conditions.
-
Poor solubility: The compound's solubility profile may necessitate careful selection of solvents for chromatography and recrystallization.
-
Amine-related issues: The basicity of the piperidine nitrogen can lead to tailing on silica gel chromatography.
This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Issue 1: My final product shows multiple spots on TLC, even after column chromatography.
Question: I've performed column chromatography on my crude 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, but the "purified" fractions still show multiple spots on the TLC plate. What's going on?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of your eluent system may not be optimal for separating your product from closely related impurities.
-
Solution: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the mobile phase can help resolve spots that are close together. Consider adding a small percentage (0.1-1%) of a modifier like triethylamine to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel, which can sharpen the spots and improve separation.[3][4]
-
-
Co-eluting Impurities: The impurities may have very similar polarities to your desired product.
-
Solution: If optimizing the mobile phase doesn't work, consider a different stationary phase. If you are using standard silica gel, switching to alumina (basic or neutral) or a reverse-phase silica gel (like C18) could alter the elution order and provide better separation.[5]
-
-
On-plate Decomposition: The compound might be degrading on the acidic surface of the TLC plate.
-
Solution: To test for this, spot your sample, let the solvent evaporate, and then immediately develop the plate. Then, spot another sample, let it sit on the plate for 10-15 minutes before developing, and compare the two. If the second plate shows more impurity spots, on-plate decomposition is likely. Using TLC plates with a different stationary phase (e.g., alumina) or neutralizing the silica plate by pre-treating it with a triethylamine solution can mitigate this.
-
Issue 2: The yield of my purified product is significantly lower than expected.
Question: After purification, my final yield of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is very low. Where could my product be going?
Answer: Low recovery can be frustrating. The loss of product can occur at various stages of the purification process.
Probable Causes & Solutions:
-
Product Degradation during Workup or Purification: The lactone moiety is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solution: Ensure that your workup procedures are as mild as possible. Use saturated sodium bicarbonate for neutralization instead of stronger bases. During chromatography, the prolonged exposure to silica gel (which is acidic) can cause degradation.[3] To minimize this, consider using a faster purification method like flash chromatography or deactivating the silica gel with triethylamine.
-
-
Incomplete Elution from the Column: Your product might be strongly adsorbed to the stationary phase.
-
Solution: After your main product has eluted, flush the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane) to see if any remaining product comes off. If so, your initial mobile phase was not polar enough.
-
-
Losses during Extraction and Solvent Removal: Multiple extractions and solvent removal steps can lead to cumulative losses.
-
Solution: Minimize the number of transfer steps. When performing extractions, ensure you are using the appropriate solvent and that the layers have fully separated. Be cautious during solvent removal under reduced pressure, as volatile products can be lost if the vacuum is too strong or the temperature is too high.
-
Issue 3: My NMR spectrum shows impurities that I can't identify.
Question: I have an NMR of my purified product, but there are extra peaks that I don't recognize. What could these be?
Answer: Unidentified peaks in your NMR spectrum often correspond to common byproducts from the synthesis or degradation products.
Probable Byproducts and Their Signatures:
-
Unreacted Starting Materials: Compare the NMR of your product with the spectra of your starting materials. For instance, if benzaldehyde was used in the synthesis, you might see a characteristic aldehyde peak around 9-10 ppm in the ¹H NMR.[1]
-
Hydrolyzed Product (Ring-Opened): If the lactone ring has been hydrolyzed, you would expect to see a carboxylic acid proton (a broad singlet, often >10 ppm) and a hydroxyl proton. The overall spectrum would also show changes in the chemical shifts of the protons adjacent to the former lactone.
-
N-debenzylated Product: Cleavage of the benzyl group would result in the disappearance of the aromatic protons (around 7.2-7.4 ppm) and the benzylic methylene protons (a singlet typically around 3.5-4.5 ppm). You would also see the appearance of an N-H proton.
-
Solvent Residues: Common solvents from purification (e.g., ethyl acetate, dichloromethane, hexanes) have characteristic NMR signals. Always check for these.
Diagnostic Workflow:
Caption: NMR impurity identification workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one?
A1: Flash column chromatography on silica gel is the most common and effective method. A typical eluent system is a gradient of ethyl acetate in hexanes or heptane. For small-scale purifications, preparative thin-layer chromatography (prep-TLC) can also be effective. Recrystallization can be a good final purification step if a suitable solvent system can be found; mixtures of ethyl acetate and hexanes are often a good starting point.[2]
Q2: How can I prevent peak tailing during column chromatography?
A2: Peak tailing is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica gel surface. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your mobile phase can significantly reduce tailing and improve peak shape.
Q3: What are the ideal storage conditions for the purified compound?
A3: To prevent degradation, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one should be stored in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended to prevent oxidation. For long-term storage, keeping it in a freezer at -20°C is advisable.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound and can help identify impurities by their mass-to-charge ratio.
IV. Standard Operating Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one using flash column chromatography.
Materials:
-
Crude 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
-
Silica gel (230-400 mesh)
-
Hexanes or Heptane
-
Ethyl Acetate
-
Triethylamine (optional)
-
TLC plates
-
Glass column and other standard chromatography equipment
Step-by-Step Procedure:
-
Determine the Optimal Mobile Phase:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various mixtures of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70).
-
The ideal mobile phase should give your product an Rf value of approximately 0.2-0.3.
-
If peak streaking is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.
-
-
Prepare the Column:
-
Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with the least polar mobile phase determined in step 1.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
-
Combine and Concentrate Fractions:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Purification Workflow Diagram:
Caption: Standard flash chromatography workflow.
V. References
-
Smolecule. (2023, August 15). 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. Retrieved from Smolecule website.
-
Albanese, V., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from BenchChem website.
-
BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from BenchChem website.
-
Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.
-
MDPI. (2017, August 15). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Retrieved from MDPI website.
-
RSC Publishing. (2015, December 2). One-pot C–C/C–O bond formation: synthesis of spirocyclic lactones. Retrieved from RSC Publishing website.
-
PubMed. (n.d.). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Retrieved from PubMed website.
-
Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from Open Library Publishing Platform website.
Sources
stability issues of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in solution
Welcome to the technical support center for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this spirocyclic compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
General Stability Profile
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a lactone (cyclic ester) and a tertiary amine within a piperidine ring. Spirocyclic scaffolds are of growing interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1][2][3][4] However, the functional groups present in this molecule, particularly the lactone, can be susceptible to degradation in solution, impacting experimental reproducibility and the compound's shelf-life. The primary anticipated degradation pathway is hydrolysis of the lactone ring, which can be influenced by pH, temperature, and the solvent system used.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Question 1: I am observing a decrease in the concentration of my stock solution of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one over time. What could be the cause?
Answer: A decrease in the concentration of your stock solution is likely due to the chemical degradation of the compound. The most probable cause is the hydrolysis of the lactone ring. Lactones are cyclic esters and are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the solution.
Troubleshooting Steps:
-
Check the pH of your solvent: If you are using an aqueous buffer, ensure the pH is within a stable range, ideally close to neutral (pH 6-8). Avoid highly acidic or basic conditions.
-
Solvent Selection: If your experimental protocol allows, consider preparing stock solutions in an anhydrous aprotic solvent such as DMSO or anhydrous ethanol and storing them at low temperatures (-20°C or -80°C). Dilute into your aqueous experimental buffer immediately before use.
-
Storage Conditions: Store your solutions, both stock and working solutions, at the lowest practical temperature to slow down the rate of degradation. Protect from light to prevent potential photodegradation, although this is a less common issue for this particular structure.
Predicted Hydrolytic Degradation Pathway:
Caption: Predicted hydrolytic degradation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Question 2: I am seeing an unexpected peak in my HPLC or LC-MS analysis of a sample containing 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. Could this be a degradation product?
Answer: Yes, the appearance of a new, more polar peak in your chromatogram is a strong indication of degradation. The primary degradation product from hydrolysis would be the ring-opened hydroxy carboxylic acid, which is significantly more polar than the parent lactone.
Troubleshooting and Identification Workflow:
-
Forced Degradation Study: To confirm if the new peak is a degradation product, you can perform a forced degradation study. Expose a solution of the compound to stress conditions (e.g., mild acid, mild base, and elevated temperature) for a short period. If the area of the new peak increases under these conditions while the parent peak decreases, it is very likely a degradation product.
-
LC-MS Analysis: Analyze the sample by LC-MS. The predicted mass of the hydrolyzed product would be that of the parent compound plus the mass of a water molecule (M+18).
-
NMR Spectroscopy: For a definitive structural confirmation, the degradation product can be isolated by preparative HPLC and characterized by NMR spectroscopy.
Experimental Workflow for Investigating Degradation:
Caption: Workflow for identifying degradation products.
Question 3: How can I proactively assess the stability of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in my specific experimental buffer?
Answer: To proactively assess the stability in your buffer, you can perform a time-course stability study.
Protocol for a Time-Course Stability Study:
-
Preparation: Prepare a solution of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in your experimental buffer at the working concentration.
-
Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Storage: Store the aliquots under your exact experimental conditions (temperature, light exposure).
-
Analysis: At each time point, analyze an aliquot by a validated analytical method, such as HPLC with UV detection.
-
Data Evaluation: Plot the concentration of the parent compound against time to determine the rate of degradation. A decrease of more than 5-10% over the course of your experiment may indicate a stability issue that needs to be addressed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one?
A1: As a solid, the compound is expected to be more stable. However, to ensure long-term stability, it should be stored in a cool, dry, and dark place. A desiccator at room temperature or storage in a freezer at -20°C is recommended.
Q2: In which solvents should I prepare stock solutions?
A2: For optimal stability, stock solutions should be prepared in anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Anhydrous ethanol can also be a good choice. These solutions should be stored in tightly sealed vials at -20°C or -80°C.
Q3: Are there any other potential degradation pathways besides hydrolysis?
A3: While hydrolysis of the lactone is the most probable degradation pathway, other possibilities, though less likely under typical experimental conditions, include:
-
Oxidation: The tertiary amine of the piperidine ring or the benzylic position could be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air and light.
-
Debenzylation: The benzyl group on the nitrogen could potentially be cleaved under certain catalytic conditions, though this is unlikely in most biological or chemical assays.
Q4: How does the spirocyclic nature of the molecule affect its stability?
A4: The rigid spirocyclic structure can influence the reactivity of the functional groups. The conformational constraints imposed by the spiro center might affect the accessibility of the lactone carbonyl to nucleophilic attack by water, potentially influencing the rate of hydrolysis compared to a more flexible, non-spirocyclic analog.[5]
Table 1: Summary of Potential Stability Issues and Recommended Actions
| Issue | Potential Cause | Recommended Action |
| Decreasing concentration in solution | Lactone hydrolysis | Use anhydrous aprotic solvents for stock, store at low temperature, buffer aqueous solutions near neutral pH. |
| Appearance of new peaks in HPLC | Formation of degradation products | Perform a forced degradation study and LC-MS analysis to identify the new species. |
| Inconsistent experimental results | Compound degradation during experiment | Perform a time-course stability study in your experimental buffer to assess stability over the duration of the assay. |
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion. PubMed. [Link]
-
Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]
-
From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PubMed Central. [Link]
-
Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]
-
Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. [Link]
-
From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease. PubMed. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed Central. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. [Link]
-
Structural correlates for down-regulation of m1 and m2 muscarinic receptor subtypes. PubMed. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
Sources
common side reactions in the synthesis of 1-oxa-8-azaspiro[4.5]decanes
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-oxa-8-azaspiro[4.5]decanes. This guide is designed to offer practical, field-proven insights to overcome common challenges and side reactions encountered during this synthetic sequence.
Introduction
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and clinical candidates. Its unique three-dimensional structure makes it an attractive component in drug discovery for targeting complex biological systems. However, the synthesis of this spirocyclic system, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by literature precedents.
General Synthetic Scheme
A common and effective route to the 1-oxa-8-azaspiro[4.5]decane core involves a three-step sequence:
-
Michael Addition: An N-protected 4-piperidone is deprotonated to form an enolate, which then undergoes a Michael addition to an acrylate derivative.
-
Intramolecular Cyclization: The resulting intermediate is subjected to acid-catalyzed intramolecular cyclization to form the spiroketal lactone.
-
Deprotection: The nitrogen protecting group is removed to yield the final 1-oxa-8-azaspiro[4.5]decane.
Caption: General workflow for the synthesis of 1-oxa-8-azaspiro[4.5]decanes.
Troubleshooting Guide
This section is organized by synthetic step and addresses specific problems in a question-and-answer format.
Step 1: Michael Addition of N-Boc-4-piperidone
This initial C-C bond formation is critical for the success of the entire synthesis. Low yields or the formation of multiple products often originate here.
Question 1: My yield is very low, or I see no product formation. What are the likely causes?
Answer:
This issue typically points to three main areas: inefficient deprotonation, reactant/reagent degradation, or incorrect stoichiometry.
-
Inefficient Deprotonation: The formation of the lithium enolate of N-Boc-4-piperidone is crucial.
-
Base Quality: Ensure your base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is fresh and has been stored under inert conditions. LDA solutions are notoriously unstable and should be titrated before use. For NaH, ensure the mineral oil has been thoroughly washed away with dry hexanes.
-
Temperature Control: Deprotonation with LDA must be performed at low temperatures, typically -78 °C, to prevent side reactions of the strong base.[1] Ensure your reaction vessel is adequately cooled before and during the addition of the base.
-
-
Reactant/Reagent Degradation:
-
Electrophile Purity: The acrylate electrophile, such as ethyl 2-(bromomethyl)acrylate, can be prone to polymerization or degradation upon storage. It is advisable to use a freshly opened bottle or purify the reagent before use.[1]
-
Solvent Purity: The use of anhydrous solvents (e.g., THF) is mandatory. Any protic impurities will quench the enolate as it is formed.
-
-
Incorrect Stoichiometry: Carefully verify the molar ratios of your reactants. A slight excess of the electrophile (around 1.2 equivalents) is often beneficial to drive the reaction to completion.[1]
Question 2: I am observing multiple spots on my TLC plate, and the NMR of my crude product is complex. What are the possible side products?
Answer:
The formation of multiple products in this step is a common challenge. The likely culprits are O-alkylation, dialkylation, or self-condensation of the piperidone.
Caption: Desired spiroketal formation versus a potential dehydration side reaction.
The most common byproduct is a dehydrated cyclic ether, where an endocyclic double bond is formed instead of the spiroketal. This is favored by overly harsh acidic conditions or very high temperatures. If you suspect this is occurring, try using a milder acid catalyst or reducing the reaction temperature and extending the reaction time.
Question 5: My product is a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
The formation of the spirocenter can lead to diastereomers. The ratio is often thermodynamically controlled.
-
Equilibration: Since the spiroketalization is reversible under acidic conditions, you can often equilibrate a mixture of diastereomers to favor the more thermodynamically stable isomer. This may involve extended reaction times or the addition of a catalytic amount of a strong acid at the end of the reaction. The thermodynamically favored product will often have bulky substituents in equatorial positions.
-
Catalyst Choice: The choice of acid catalyst can sometimes influence the diastereomeric ratio. It is worth screening milder acids (e.g., pyridinium p-toluenesulfonate, PPTS) or Lewis acids to see if the selectivity can be improved.
Step 3: Deprotection
The final deprotection step, while often high-yielding, can present its own set of challenges.
Question 6: The Boc deprotection is incomplete. What should I do?
Answer:
Incomplete deprotection is usually due to insufficient acid or a short reaction time.
-
Acid Stoichiometry: Use a significant excess of a strong acid. A common choice is 4M HCl in dioxane, used in at least a 5-fold excess. [1]Ensure the reagent has not degraded over time.
-
Reaction Time: Monitor the reaction by TLC until the starting material has been completely consumed. This can take several hours at room temperature. [1] Question 7: I'm concerned about the stability of my spiroketal during deprotection. Is this a valid concern?
Answer:
Yes, spiroketals can be labile under strongly acidic conditions. While the 1-oxa-8-azaspiro[4.5]decane system is generally robust, prolonged exposure to harsh acids at elevated temperatures can lead to hydrolysis of the ketal. It is best to perform the deprotection at room temperature and monitor it closely to avoid unnecessary exposure to the acidic medium.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use?
The tert-butyloxycarbonyl (Boc) group is most commonly used due to its stability during the alkylation and cyclization steps and its straightforward removal under acidic conditions that are often compatible with the final product isolation as a hydrochloride salt. [1] Q2: How should I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is an effective tool for monitoring all steps of this synthesis. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation. Staining with potassium permanganate is often effective for visualizing the products. For more detailed analysis, especially during optimization, LC-MS is invaluable. [1] Q3: My final product is an oil and won't crystallize. What can I do?
If the hydrochloride salt of your final product oils out, it may be due to impurities or solubility issues.
-
Purification: Purify the free base form of your product using column chromatography before attempting salt formation.
-
Solvent System: Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. Seeding with a small crystal of the product, if available, can also be effective. [1]
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [1] Protocol 2: Intramolecular Cyclization
-
Dissolve the product from Protocol 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for 6 hours.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate to yield the Boc-protected spiroketal lactone. [1] Protocol 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride. [1]
References
- Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Asian Journal of Organic Chemistry.
- Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Ishichi, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851.
Sources
Technical Support Center: Crystallization of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Welcome to the technical support guide for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material of this valuable spirocyclic intermediate. As a key building block in the synthesis of medicinally active agents, achieving a robust and reproducible crystallization protocol is paramount for ensuring purity, stability, and suitable handling properties for downstream applications.[1]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q: What is 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one?
A: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic organic compound with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of approximately 245.32 g/mol .[1] Its structure features a benzyl group attached to a piperidine ring, which is spiro-fused to a γ-butyrolactone ring. This unique three-dimensional architecture makes it a valuable scaffold in medicinal chemistry.[2]
Q: Why is the crystalline form of this compound so important?
A: Crystallization is a critical purification step that selectively isolates the target molecule from impurities, such as unreacted starting materials, byproducts, or residual solvents. A well-defined crystalline solid offers several advantages over amorphous material or oils:
-
High Purity: The ordered arrangement of molecules in a crystal lattice inherently excludes impurities.
-
Stability: Crystalline forms are often more chemically and physically stable, leading to a longer shelf-life.
-
Handling: Crystalline solids are easier to filter, dry, weigh, and transfer compared to oils or amorphous powders.
-
Reproducibility: Consistent crystalline form ensures reproducible solubility and bioavailability in subsequent biological assays or formulations.
Q: What are the characteristics of an ideal solvent for crystallizing this compound?
A: The ideal solvent is one in which 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. The solvent should also be easily removable and should not react with the compound.
Q: How should I begin selecting a solvent?
A: An empirical, small-scale solvent screen is the most effective starting point. Test the solubility of a few milligrams of your crude material in a small volume (e.g., 0.1 mL) of various solvents at both room temperature and at the solvent's boiling point. This will quickly identify promising candidates for single-solvent or multi-solvent systems.
Troubleshooting Crystallization Guide
This section addresses the most common issues encountered during the crystallization of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Problem 1: No crystals are forming, even after the solution has cooled.
This is a classic case of the solution remaining in a supersaturated state, where the concentration of the compound is higher than its equilibrium solubility, but nucleation has not occurred.
Answer:
The primary goal is to induce nucleation, the initial formation of stable crystal nuclei.
-
Initial Steps:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can initiate crystal growth.[4]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.[4]
-
-
If Initial Steps Fail: 3. Increase Concentration: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% by volume) and then allow it to cool again.[5] 4. Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the "good" solvent to redissolve the turbidity and allow the solution to cool slowly. This technique carefully reduces the overall solubility of the compound.[4] 5. Reduce Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice-water bath or a refrigerator. Lower temperatures further decrease solubility.
Problem 2: The compound has separated as an oil, not a solid ("oiling out").
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[5] This is problematic because the oil is essentially an impure, liquid form of your compound, and impurities are often more soluble in this oil than in the solvent, leading to poor purification.[5]
Causality: This typically happens when the saturation point of the solution is reached at a temperature above the melting point of the (impure) solid.
Answer:
The strategy is to adjust conditions so that the solution becomes saturated at a temperature below the compound's melting point.
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Then, add a small amount of additional hot solvent (10-20% more) to decrease the concentration. This lowers the temperature at which the solution will become saturated, hopefully below the melting point. Allow this more dilute solution to cool slowly.
-
Change Solvents: The boiling point of your current solvent may be too high. Switch to a solvent or a solvent mixture with a lower boiling point.
-
Slow Cooling is Critical: Rapid cooling can shock the system and promote oiling. Ensure the solution cools as slowly as possible by insulating the flask.
Problem 3: The crystallization produced very fine, needle-like crystals that are difficult to filter and appear impure.
This issue is almost always caused by rapid nucleation and crystal growth, which prevents the selective exclusion of impurities from the crystal lattice.
Causality: When a solution is cooled too quickly, a high level of supersaturation is achieved rapidly, leading to the formation of many nuclei at once, which then grow quickly into small, often impure, crystals.[6]
Answer:
The key is to slow down the entire crystallization process to allow for the formation of larger, more perfect crystals.
-
Insulate the Flask: After dissolving the compound in the minimum amount of hot solvent, cover the flask with a watch glass and place it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels). You can further insulate it by covering the flask with an inverted beaker.[5]
-
Staged Cooling: Allow the solution to cool undisturbed to room temperature first. Only after it has fully equilibrated at room temperature should you consider moving it to a colder environment like a refrigerator.
-
Reduce Solvent Polarity: In some cases, highly polar solvents can encourage rapid precipitation. Experiment with a slightly less polar solvent system, which may result in a shallower solubility curve and slower crystal growth.
Data & Protocols
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case for Spiro-Lactams |
| Ethanol | 78 | Polar Protic | Often a good single solvent for recrystallization. A related spirocyclic thia-lactone was successfully crystallized from ethanol.[7] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, good for single-solvent crystallization. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Good "good" solvent; often used in combination with an anti-solvent. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds, but higher boiling point increases risk of oiling out. |
| Heptane / Hexane | 98 / 69 | Non-polar | Excellent "anti-solvents" to be added to solutions in EtOAc, Acetone, or THF.[8] |
| Acetone | 56 | Polar Aprotic | A strong solvent, often needs to be paired with an anti-solvent like heptane.[8] |
Experimental Workflow Diagrams
Key Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Example: Isopropanol)
-
Dissolution: Place the crude 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in an Erlenmeyer flask. Add the minimum amount of isopropanol to the flask to cover the solid. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Maturation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization (Example: Ethyl Acetate/Heptane)
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While stirring, add heptane dropwise to the solution. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of ethyl acetate, just enough to make the solution clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. If no crystals form, loosely cover the flask (e.g., with perforated parafilm) to allow for very slow evaporation of the solvent.
-
Isolation & Drying: Once a sufficient crop of crystals has formed, isolate and dry them as described in the single-solvent protocol, using an ice-cold mixture of ethyl acetate/heptane (in the same ratio as your final crystallization mixture) as the wash solvent.
References
-
SFERA - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link]
-
ACS Publications. (2024, August 1). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
Guide for crystallization. (n.d.). Available at: [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1994). Synthesis of a novel spirocyclic lactone in a potential route to squalestatin 1. Available at: [Link]
-
ResearchGate. (2025, August 10). Asymmetric Synthesis of Spirocyclic Lactones. Available at: [Link]
-
PubMed Central (PMC). (n.d.). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Available at: [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Available at: [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Available at: [Link]
Sources
- 1. Buy 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | 35296-14-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing N-Benzylation of 1-oxa-8-azaspiro[4.5]decan-2-one
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the N-benzylation of the 1-oxa-8-azaspiro[4.5]decan-2-one scaffold. This spirocyclic lactam is a valuable building block in medicinal chemistry, and its effective functionalization is critical for the synthesis of novel chemical entities.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this specific synthetic transformation.
Reaction Fundamentals: The Chemistry of Lactam N-Alkylation
The N-benzylation of 1-oxa-8-azaspiro[4.5]decan-2-one is a nucleophilic substitution reaction (SN2). The core challenge lies in the nature of the substrate; the nitrogen atom is part of a lactam, rendering it significantly less nucleophilic than a typical secondary amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[4] Therefore, the reaction necessitates a base to deprotonate the N-H bond, generating a more potent nucleophile (the corresponding anion) that can efficiently attack the electrophilic benzylic carbon of the benzyl halide.
Frequently Asked Questions (FAQs)
Q1: Why is my N-benzylation reaction failing or giving very low yields?
A1: Low conversion is the most common issue and typically stems from one of three factors:
-
Incomplete Deprotonation: The N-H bond of the lactam is not particularly acidic. A base of insufficient strength will not generate enough of the required nucleophilic anion for the reaction to proceed efficiently.
-
Poor Reagent Reactivity: The choice of benzylating agent is critical. Reactivity follows the order of the leaving group: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[5] Using a less reactive halide like benzyl chloride may require more forcing conditions (higher temperature, stronger base).
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the starting material and, crucially, must be compatible with the chosen base. Polar aprotic solvents are generally preferred.[6]
Q2: Which base is best for this reaction: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)?
A2: The choice of base represents a trade-off between reactivity and operational simplicity.
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the lactam.[7] It is highly effective but demands strictly anhydrous (water-free) conditions, as it reacts violently with water. It is typically used in polar aprotic solvents like DMF or THF.[8][9] For a less reactive substrate like this lactam, NaH is often the most reliable choice for achieving high yields.[8]
-
Potassium Carbonate (K₂CO₃): This is a milder, safer, and more cost-effective base. However, its lower basicity may lead to slower reaction times or incomplete conversion. To enhance its effectiveness, it is often used at elevated temperatures or in conjunction with a phase-transfer catalyst.[4][9]
Q3: What is Phase-Transfer Catalysis (PTC) and should I consider it for this reaction?
A3: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., a solid inorganic base like K₂CO₃ and an organic substrate in an organic solvent). A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the reaction by carrying the deprotonated lactam anion from the solid-liquid interface into the organic phase where it can react with the benzyl bromide.[4]
-
Key Advantage: PTC can significantly accelerate reactions using milder bases like K₂CO₃, avoid the need for strong and hazardous bases like NaH, and often allow for lower reaction temperatures.[4][10] It is an excellent strategy for optimizing this N-alkylation.
Q4: Can I use Benzyl Chloride instead of Benzyl Bromide?
A4: Yes, but adjustments will likely be necessary. Benzyl bromide is a more reactive alkylating agent than benzyl chloride because bromide is a better leaving group than chloride.[5] If you substitute benzyl bromide with benzyl chloride, you may need to compensate for the lower reactivity by increasing the reaction temperature, extending the reaction time, or using a stronger base system (e.g., switching from K₂CO₃ to NaH).[11][12]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems you may encounter in the laboratory and provides a logical workflow for resolving them.
Issue 1: Low Conversion or Stalled Reaction
Your TLC or LC-MS analysis shows a significant amount of unreacted 1-oxa-8-azaspiro[4.5]decan-2-one, even after several hours.
-
Possible Cause A: Ineffective Deprotonation.
-
Troubleshooting Steps (if using NaH):
-
Verify NaH Quality: Sodium hydride can be deactivated by improper storage. Use a fresh bottle or a sample from a well-sealed container. A common sign of old NaH is a grayish appearance instead of off-white.
-
Ensure Anhydrous Conditions: Moisture is the primary enemy of NaH. Ensure your solvent (DMF/THF) is anhydrous and that all glassware was properly flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Troubleshooting Steps (if using K₂CO₃):
-
Increase Temperature: This is often the simplest solution. Increase the reaction temperature in 20 °C increments (e.g., from 60 °C to 80 °C) and monitor progress.
-
Add a Phase-Transfer Catalyst: If not already in use, add 5-10 mol% of TBAB to the reaction mixture. This can dramatically improve the reaction rate.[4]
-
Check Base Quality: Ensure the K₂CO₃ is finely powdered and has been dried.
-
-
-
Possible Cause B: Insufficient Reagent Reactivity.
-
Troubleshooting Steps:
-
Switch to a More Reactive Halide: If using benzyl chloride, switch to benzyl bromide for a significant rate enhancement.[5]
-
Increase Equivalents of Benzylating Agent: A slight excess (e.g., 1.2-1.5 equivalents) of the benzyl halide can help drive the reaction to completion. However, a large excess may complicate purification.
-
-
Issue 2: Formation of Unknown Side Products
Your reaction mixture shows the desired product but also significant impurity spots on the TLC plate.
-
Possible Cause A: Decomposition.
-
Explanation: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material, product, or benzylating agent. Benzyl halides can also undergo self-condensation under basic conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are getting a good conversion rate but poor purity, try running the reaction at a lower temperature for a longer period.
-
Monitor Reaction Closely: Do not let the reaction run for an unnecessarily long time. Monitor by TLC/LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
-
Possible Cause B: Reaction with Solvent.
-
Explanation: While less common, solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities.
-
Troubleshooting Steps:
-
Consider an Alternative Solvent: If you suspect solvent decomposition, consider switching to a different polar aprotic solvent like THF or Dioxane.[6]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing low reaction yield.
Caption: Troubleshooting workflow for low reaction yield.
Data Summary: Comparison of Reaction Conditions
The following table summarizes common starting conditions and provides expected outcomes to guide your experimental design.
| Parameter | Condition A: High Reactivity | Condition B: Mild & Safe | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH), 1.2 eq | Potassium Carbonate (K₂CO₃), 2.0 eq | NaH provides fast, complete deprotonation but requires strict anhydrous technique.[8] K₂CO₃ is safer but may require heat or a PTC. |
| Alkylating Agent | Benzyl Bromide, 1.1 eq | Benzyl Bromide, 1.2 eq | Benzyl bromide is recommended for its higher reactivity compared to the chloride.[5] |
| Solvent | Anhydrous DMF | Acetone or DMF | DMF is an excellent polar aprotic solvent for NaH reactions.[9] Acetone is a good choice for K₂CO₃. |
| Catalyst | None | TBAB (Tetrabutylammonium Bromide), 0.1 eq | A PTC is highly recommended for Condition B to accelerate the reaction.[4] |
| Temperature | 0 °C to Room Temp | 60 °C | The NaH reaction is often exothermic and can proceed at room temperature after initial deprotonation at 0 °C. The K₂CO₃ system typically requires heating. |
| Expected Outcome | High yield, fast reaction time (< 3h) | Good to high yield, slower reaction time (6-24h) | Condition A is faster and more potent. Condition B is operationally simpler and avoids hazardous reagents. |
Experimental Protocols
Protocol 1: High-Reactivity Method using Sodium Hydride
This protocol is designed for maximum yield and reaction speed. Caution: Sodium hydride reacts violently with water and is flammable. All operations must be performed under an inert atmosphere with anhydrous solvents.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under inert gas.
-
Reagent Addition: To the flask, add 1-oxa-8-azaspiro[4.5]decan-2-one (1.0 eq). Add anhydrous DMF (approx. 0.1 M concentration) via syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) should be observed. Stir the mixture at 0 °C for 30-45 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[13]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Optimized Mild Method using Phase-Transfer Catalysis
This protocol prioritizes safety and operational simplicity.
-
Preparation: To a round-bottom flask, add 1-oxa-8-azaspiro[4.5]decan-2-one (1.0 eq), finely powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent & Reagent Addition: Add acetone or DMF (approx. 0.1 M concentration) followed by benzyl bromide (1.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C (or reflux if using acetone). Stir vigorously for 6-24 hours. Monitor the reaction progress periodically by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Reaction Mechanism (SN2)
The diagram below illustrates the key steps of the base-mediated N-benzylation.
Caption: Simplified SN2 mechanism for N-benzylation.
References
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2(5), 90-93. [Link]
-
St. Amant, A. H., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Kutyashev, I. B., et al. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Kiuchi, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(16), 2545-2555. [Link]
-
Saga, Y., et al. (2024). Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. Pest Management Science. [Link]
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Li, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115555. [Link]
-
Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. [Link]
-
Al-Mousawi, S. M., et al. (2016). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]
-
B-T. Vu, et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Brainly. (2023). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?. [Link]
-
Al-Mousawi, S. M., et al. (2016). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis... ResearchGate. [Link]
-
Loupy, A., et al. (1987). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Malz, S., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]
-
Hemminki, K., et al. (1986). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]
-
Wikipedia. Sodium hydride. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
Gauth. (n.d.). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive. [Link]
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Technical Support Center: Overcoming Poor Solubility of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and its derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this promising class of spirocyclic compounds.[1][2]
The unique three-dimensional structure of spirocycles, like the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one core, offers exciting possibilities in drug discovery by enabling novel interactions with biological targets.[3][4][5] However, the inherent lipophilicity of the benzyl group and the rigid spirocyclic framework can often lead to poor solubility, hindering preclinical development and formulation. This guide is designed to provide you with the foundational knowledge and practical protocols to overcome these solubility hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one derivatives.
Q1: Why are my 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one derivatives poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of these derivatives typically stems from a combination of factors inherent to their molecular structure:
-
Hydrophobic Benzyl Group: The benzyl group is a large, nonpolar moiety that contributes significantly to the overall lipophilicity of the molecule, making it less favorable to interact with polar water molecules.
-
Rigid Spirocyclic Core: The spiro[4.5]decane system is a rigid, saturated heterocyclic structure. While sp3-rich scaffolds can sometimes improve solubility compared to flat aromatic systems, the overall large carbon framework contributes to hydrophobicity.[4][5]
-
Crystalline Structure: Highly ordered crystalline structures (polymorphs) can have high lattice energies, making it thermodynamically unfavorable for the crystal to break down and dissolve in a solvent.
Q2: I have a derivative with a basic nitrogen atom in the spirocycle. Can I use pH adjustment to improve its solubility?
A2: Yes, this is often the most effective initial strategy. The tertiary amine within the 8-azaspiro[4.5]decane core is basic and can be protonated at acidic pH.[6] This protonation introduces a positive charge, creating a salt form of the compound that is generally much more soluble in water than the neutral free base.[7]
-
Mechanism: By lowering the pH of your aqueous solution (e.g., using HCl or a buffer system like citrate or phosphate), you increase the concentration of the protonated, ionized form of the molecule. This ion can then form favorable ion-dipole interactions with water molecules, significantly enhancing solubility.[8]
-
Caution: The relationship between pH and solubility is not always a simple linear one and can be compound-specific.[9] It is crucial to experimentally determine the pH-solubility profile for your specific derivative.
Q3: What are the first-line strategies I should try to solubilize my compound for a quick in vitro screening assay?
A3: For initial, small-scale experiments, the following approaches are recommended for their simplicity and speed:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, is a common and effective technique.[10] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG 400) can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, allowing for better solvation of hydrophobic molecules.[11][12] It is standard practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final co-solvent concentration, as it can impact biological assays.
-
pH Adjustment: As mentioned in Q2, if your derivative has a basic center, preparing the stock solution in an acidic buffer or adding a small amount of acid can dramatically improve solubility.
II. Troubleshooting Guides & In-depth Protocols
This section provides detailed, step-by-step protocols for more advanced solubilization techniques when simple pH adjustment or co-solvents are insufficient or not suitable for your experimental system.
Guide 1: Systematic Co-solvent Screening
When the final concentration of a single co-solvent like DMSO is too high and causes cellular toxicity or assay interference, a systematic screening of co-solvent mixtures can identify a more benign system.
Rationale
The goal is to find a co-solvent system that maximizes the drug's solubility while minimizing adverse effects on the experiment. Different co-solvents have different mechanisms of solubilization and toxicity profiles.
Experimental Protocol
-
Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of your 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one derivative in a panel of neat co-solvents.
-
Serial Dilution: Perform serial dilutions of each stock solution into your primary aqueous buffer (e.g., PBS, TRIS).
-
Visual Inspection: Visually inspect for precipitation at each dilution. The highest concentration that remains clear after a set period (e.g., 2 hours) is the apparent solubility.
-
Assay Compatibility Test: Test the identified co-solvent concentrations (without your compound) in your biological assay to determine the maximum tolerable concentration.
-
Optimization: Based on the results, select the co-solvent that provides the required solubility at a concentration that is compatible with your assay.
Data Presentation: Co-solvent Solubility Comparison
| Co-solvent | Max Tolerable Assay Conc. (%) | Apparent Solubility of Compound X (µM) |
| DMSO | 0.5 | 50 |
| Ethanol | 1.0 | 25 |
| PEG 400 | 2.0 | 75 |
| Propylene Glycol | 1.5 | 60 |
Guide 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble guest molecules, like your derivative, forming an inclusion complex that has significantly improved aqueous solubility.[14][15]
Rationale
The hydrophobic benzyl group of your derivative can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "hiding" the hydrophobic part of your drug from the aqueous environment.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[16]
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a water-soluble complex.
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM) in your desired buffer.
-
Add Excess Compound: Add an excess amount of your solid 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one derivative to each cyclodextrin solution. Ensure enough solid is present to maintain saturation.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the suspensions to remove the undissolved solid.
-
Analyze Supernatant: Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot and Analyze: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this phase solubility diagram can be used to determine the stability constant and the stoichiometry of the complex.
Guide 3: Advanced Formulation Strategies for In Vivo Studies
For animal studies, achieving sufficient drug exposure is critical. If the previous methods are inadequate, more advanced formulation techniques such as solid dispersions or nanosuspensions may be required. These are typically more complex and may require specialized equipment.
Option A: Solid Dispersion
Rationale: A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[17][18] When administered, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which have a much higher dissolution rate than the crystalline form.[19][20]
Option B: Nanosuspension
Rationale: A nanosuspension consists of pure, poorly water-soluble drug particles with a size in the sub-micron range, stabilized by surfactants or polymers.[21][22] The drastic reduction in particle size leads to a significant increase in the surface area, which, according to the Noyes-Whitney equation, enhances the dissolution velocity.[23][24]
Visualization: Workflow for Formulation Selection
Caption: A decision tree for selecting an appropriate solubilization strategy.
III. Conclusion
Overcoming the poor solubility of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one derivatives is a critical step in advancing their development as potential therapeutic agents. A systematic, multi-faceted approach, starting from simple methods like pH adjustment and co-solvency and progressing to more complex formulations like cyclodextrin complexes, solid dispersions, or nanosuspensions, will provide the highest chance of success. Each derivative is unique, and the optimal solubilization strategy will depend on its specific physicochemical properties and the requirements of the intended biological system. This guide provides the tools and foundational understanding to tackle these challenges effectively.
References
- Bhalekar, M. R., Upadhaya, P. G., Reddy, S., & Kshirsagar, S. J. (2014). Formulation and evaluation of acyclovir nanosuspension for enhancement of oral bio-availability. Asian Journal of Pharmaceutics, 8(2), 110-118.
- Bhatt, V., & Sharma, P. (2024). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 15(1), 1-8.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Censi, R., & Di Martino, P. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutics, 495(1), 39-51.
- Ciobanu, A. M., Landy, D., & Fourmentin, S. (2013). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Expert Opinion on Drug Delivery, 10(9), 1229-1246.
- Dhirendra, K., Lewis, S., Udupa, N., & Atin, K. (2009). Solid dispersion: a promising technique to enhance solubility of poorly water-soluble drugs. International Journal of Pharmacology, 5(2), 81-90.
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Technical Support Center: Scale-Up Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Welcome to the technical support guide for the scale-up synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. This document is intended for researchers, scientists, and drug development professionals engaged in the large-scale production of this valuable spirocyclic intermediate. 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a key building block in the development of novel therapeutics, particularly for pain relief and mood disorders.[1] Its unique three-dimensional structure makes it an attractive scaffold in medicinal chemistry.[2][3]
This guide provides troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during the scale-up of its synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one suitable for scale-up?
A1: The most prevalent and scalable method involves the reductive amination of 1-Oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde. This is typically achieved using a mild reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dichloromethane.[1]
An alternative approach that has been explored involves a multi-step flow process, which can be advantageous for scaling the formation and reduction of azide intermediates, potentially offering better control and safety for large-scale production.[1] When considering any synthetic route for scale-up, it is crucial to evaluate factors such as the availability and cost of starting materials, reaction safety, and the ease of purification. Some published routes for similar spirocyclic systems suffer from drawbacks like the use of expensive catalysts (e.g., Au(I), Ag(I)), harsh reaction conditions, or the generation of toxic waste, making them less suitable for industrial production.[4]
Q2: What are the primary challenges encountered when scaling up the synthesis of this spiro-γ-lactam?
A2: Scaling up the synthesis of spiro-γ-lactams, including 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, presents several challenges:
-
Reaction Control and Heat Management: Exothermic reactions, if not properly controlled, can lead to side product formation and potential safety hazards.
-
Purification: The purification of the final product and intermediates can be difficult on a large scale. Traditional methods like column chromatography may not be economically viable. Crystallization or distillation are often preferred.
-
Reagent Handling: Some reagents used in the synthesis may be hazardous or difficult to handle in large quantities.
-
Chemical Stability: The stability of intermediates and the final product under scale-up conditions can be a concern.[5]
-
Protecting Group Manipulation: The addition and removal of protecting groups, such as the common tosyl group, can be inconvenient and inefficient at a large scale.[4]
Q3: Are there any specific safety precautions to consider for the large-scale synthesis?
A3: Yes, several safety precautions are paramount:
-
Thorough Process Hazard Analysis (PHA): Before any scale-up, a comprehensive PHA should be conducted to identify potential hazards, including thermal runaway, pressure buildup, and exposure to toxic materials.
-
Use of Appropriate Equipment: Reactions should be carried out in appropriately sized reactors with adequate temperature control, stirring, and emergency quenching capabilities.
-
Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including safety glasses, lab coats, and gloves. For reactions involving volatile or toxic substances, a fume hood or other ventilated enclosure is necessary.
-
Waste Disposal: A clear plan for the disposal of all chemical waste must be in place, adhering to all local and federal regulations. The generation of toxic byproducts, such as cyanide wastes, should be avoided if possible by choosing alternative synthetic routes.[4]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Reductive Amination Step
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure anhydrous conditions as water can hydrolyze the imine intermediate. Use of a drying agent like magnesium sulfate or a Dean-Stark trap to remove water can be beneficial. |
| Decomposition of the Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh, high-quality batch and handle it under an inert atmosphere. |
| Suboptimal Reaction Temperature | While the reaction is typically run at room temperature, gentle cooling might be necessary to control exotherms, especially on a larger scale. Conversely, slight heating may be required if the reaction is sluggish. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of the amine or aldehyde may be necessary to drive the reaction to completion. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Formation of Closely-Related Impurities | Optimize the reaction conditions to minimize side product formation. Consider adjusting the temperature, reaction time, or order of reagent addition. |
| Product is an Oil or Low-Melting Solid | Attempt to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline and easier to isolate and purify. |
| Ineffective Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent may be necessary. |
| Column Chromatography is Not Scalable | Explore alternative purification methods such as recrystallization from a suitable solvent system or distillation under reduced pressure if the product is thermally stable. |
Problem 3: Inconsistent Product Quality/Purity
| Possible Cause | Troubleshooting Step |
| Presence of Residual Solvents | Ensure the product is thoroughly dried under vacuum at an appropriate temperature. |
| Contamination with Starting Materials | Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure complete conversion of starting materials. |
| Product Degradation | Investigate the stability of the product under the work-up and purification conditions. Avoid prolonged exposure to high temperatures or acidic/basic conditions if the product is sensitive. |
III. Experimental Protocols & Workflows
Illustrative Scale-Up Reductive Amination Protocol
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 1-Oxa-8-azaspiro[4.5]decan-2-one and dichloromethane.
-
Reagent Addition: Add benzaldehyde to the reactor.
-
Reducing Agent Addition: In a separate vessel, prepare a solution or slurry of sodium triacetoxyborohydride in dichloromethane. Slowly add this to the reactor while monitoring the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or another suitable method to obtain 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Visualizing the Synthetic Workflow
Caption: General workflow for the scale-up synthesis.
Logical Troubleshooting Flow
Caption: Troubleshooting decision-making process.
IV. References
-
Smolecule. (2023, August 15). 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. Retrieved from
-
National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC. Retrieved from
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from
-
PubMed. (2013, July 5). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Retrieved from
-
PubMed. (2016, June 13). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. Retrieved from
Sources
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- 3. Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Degradation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one During Storage
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one during storage. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower users to make informed decisions in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one that can lead to degradation during storage?
A1: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one possesses two primary functional groups susceptible to degradation: the lactone ring and the N-benzyl group .
-
N-Benzyl Group: The benzylamine functionality is prone to oxidation . The benzylic C-N bond can be cleaved under oxidative conditions, potentially leading to the formation of benzaldehyde, benzoic acid, and the de-benzylated spiro-lactam. The oxidation of benzylamines can be promoted by various reagents and conditions.[2][3][4][5]
Q2: What are the ideal storage conditions for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to minimize degradation?
A2: Based on the chemical liabilities of the molecule, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of both hydrolysis and oxidation reactions. For related compounds like N-benzylpiperidone, refrigeration is recommended.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation of the N-benzyl group.[7] |
| Light | Amber vial or protected from light | Protects against photolytically induced degradation. |
| Container | Tightly sealed, inert glass container | Prevents exposure to moisture and atmospheric contaminants. |
| pH | Store as a solid in a neutral environment | Avoids acid- or base-catalyzed hydrolysis of the lactone ring. |
Q3: I've observed a new peak in the HPLC chromatogram of my stored sample. What could it be?
A3: A new peak likely indicates the formation of a degradation product. Based on the structure of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, the most probable degradation products are:
-
Hydrolysis Product: The ring-opened hydroxy acid. This product will have a higher molecular weight (addition of a water molecule) and will be more polar than the parent compound.
-
Oxidation Products:
-
N-debenzylated spiro-lactam: The core spirocycle without the benzyl group.
-
Benzaldehyde or Benzoic Acid: Byproducts from the cleavage of the N-benzyl group.
-
To confirm the identity of the new peak, further analytical characterization using LC-MS and NMR is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving degradation issues.
Problem: Unexpected loss of purity or appearance of new impurities in stored 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
The first step is to hypothesize the likely degradation pathway based on the analytical data.
-
Workflow for Initial Assessment:
Caption: Initial assessment workflow for degradation.
Forced degradation studies are essential for confirming the identity of degradation products and developing a stability-indicating analytical method.[8][9][10][11]
-
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by HPLC-DAD, LC-MS, and NMR.
-
Data Comparison: Compare the retention times, mass spectra, and NMR spectra of the degradation products formed under stress conditions with those of the impurities observed in the stored sample.
-
Based on the confirmed degradation pathway, implement the following mitigation strategies:
| Degradation Pathway | Mitigation Strategies |
| Hydrolysis | • Store the compound as a solid. • If in solution, use a neutral, aprotic, and anhydrous solvent. • Avoid contact with acidic or basic substances. |
| Oxidation | • Store under an inert atmosphere (nitrogen or argon).[7] • Use amber vials to protect from light. • Consider the addition of an antioxidant (e.g., BHT) for long-term solution storage, though compatibility studies would be required.[12] |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately monitoring the purity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.
-
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase to elute more polar degradation products first. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or DAD to monitor for peak purity) |
| Column Temperature | 30°C |
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving specificity.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of degradation products and for monitoring the degradation process in real-time.
-
¹H NMR:
-
Hydrolysis: The appearance of a broad singlet for the carboxylic acid proton and new signals for the alcohol proton and adjacent methine/methylene groups can be indicative of lactone ring opening. The characteristic signals of the spirocycle will also shift.
-
Oxidation: The disappearance of the benzylic protons and aromatic signals of the benzyl group, along with the appearance of signals for benzaldehyde or benzoic acid, would suggest oxidative degradation.
-
-
¹³C NMR:
-
Hydrolysis: The carbonyl carbon of the lactone will shift significantly upon ring opening to a carboxylic acid.
-
Oxidation: The disappearance of the benzylic carbon signal and the appearance of a new carbonyl signal for benzaldehyde or benzoic acid would be observed.
-
Monitoring the hydrolysis of β-lactams by NMR has been successfully demonstrated and similar principles can be applied here.[16][17][18][19][20]
Mass Spectrometry (MS)
LC-MS is invaluable for identifying degradation products by providing molecular weight information.
-
Expected Mass Changes:
-
Hydrolysis: [M+H]⁺ + 18
-
N-debenzylation: [M+H]⁺ - 90
-
-
Fragmentation Patterns:
-
The parent molecule is expected to show a fragment at m/z 91, corresponding to the benzyl cation.
-
Oxidative degradation products may show fragments corresponding to benzaldehyde (m/z 106) or benzoic acid (m/z 122).
-
Studies on the fragmentation of protonated benzylamines show a characteristic loss of ammonia (or the amine) and subsequent rearrangements, which can aid in structural confirmation.[21][22][23][24][25]
-
-
Workflow for Analytical Monitoring:
Caption: Workflow for routine stability monitoring.
References
-
Aubry, F., & Blasco, T. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 38(3), 317–328. [Link]
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Glish, G. L., & McLuckey, S. A. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1833–1845. [Link]
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Glish, G. L., & McLuckey, S. A. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]
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O'hara, K., Shiomi, Y., & Kono, M. (1993). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS microbiology letters, 108(2), 181–185. [Link]
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Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047–1060. [Link]
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Bird, A. E., & Gringauz, A. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of pharmaceutical and biomedical analysis, 5(2), 73–103. [Link]
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Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural analysis of spiro beta-lactone proteasome inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983. [Link]
- Fisher Scientific. (2025).
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ResearchGate. (n.d.). NMR spectra monitoring meropenem hydrolysis catalyzed by NDM-1. ResearchGate. [Link]
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
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ResearchGate. (n.d.). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. ResearchGate. [Link]
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ResearchGate. (n.d.). Oxidation of N‐benzyl groups. ResearchGate. [Link]
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Penta chemicals. (2024). Piperidine Safety Data Sheet. Penta chemicals. [Link]
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Ingold, C. K., & Thorpe, J. F. (1923). XV.—The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 123, 132-146. [Link]
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A. I. Scott, D. G. N. (1986). Monitoring beta-lactamase activity in vivo by 13C nuclear magnetic resonance spectroscopy. Antimicrobial agents and chemotherapy, 29(3), 436–440. [Link]
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Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Semantic Scholar. [Link]
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Tsubogo, T., Ueda, T., & Yamashita, T. (2014). Oxidative Debenzylation of N-benzyl Amides and O-benzyl Ethers Using Alkali Metal Bromide. Organic letters, 16(14), 3812–3815. [Link]
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Johnson, C. E., Price, J. C., & Tate, W. C. (2013). Chemical Stability of Compounded Spironolactone Suspension in Proprietary Oral MixTM Over a 90-day Period at Two Controlled Temperatures. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 1-5. [Link]
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Nir, S., & Graber, Y. (2012). Stability and removal of spironolactone from wastewater. Environmental science and pollution research international, 19(7), 2946–2954. [Link]
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Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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ResearchGate. (n.d.). Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. ResearchGate. [Link]
- Benchchem. (2025). A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
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Li, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849. [Link]
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Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-109. [Link]
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Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-72. [Link]
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Kumar, A., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and its related impurities. Journal of Applied Pharmaceutical Science, 13(10), 185-196. [Link]
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Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
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SciSpace. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2012). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril and Amlodipine in their Dosage form. Turkish Journal of Pharmaceutical Sciences, 9(2), 159-172. [Link]
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de Souza, D. A., et al. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for Oclacitinib Maleate in Active Pharmaceutical Ingredient. Brazilian Journal of Analytical Chemistry, 12(47). [Link]
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International Journal for Scientific Research & Development. (2023). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 8(12). [Link]
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ResearchGate. (n.d.). Stability indicating HPLC method development - a review. ResearchGate. [Link]
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ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]
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Liu, W., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of organic chemistry, 81(17), 7876–7883. [Link]
- Benchchem. (2025).
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Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]
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Royal Society of Chemistry. (n.d.). Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3. Journal of Materials Chemistry A. [Link]
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Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The departure from flat, aromatic structures towards more complex, three-dimensional scaffolds has been a paradigm shift in drug design, driven by the need for improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] At the forefront of this evolution are spirocyclic compounds, unique bicyclic systems where two rings are connected by a single common atom.[1] This structural feature imparts a rigid, well-defined three-dimensional geometry, which can lead to a more precise orientation of functional groups for optimal target engagement.[1][2] This guide provides an in-depth comparison of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a promising spirocyclic lactam, with other notable spirocyclic compounds, offering insights into its potential and the broader applicability of this fascinating class of molecules in drug development.
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one: A Profile
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a γ-lactam fused to a piperidine ring, with a benzyl group attached to the piperidine nitrogen.[1] This unique architecture has garnered interest for its potential pharmacological activities.
Biological Activities and Therapeutic Potential
Preliminary research has identified two key areas of biological activity for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one:
-
Antinociceptive Effects: The compound has shown potential in alleviating pain, with studies suggesting its mechanism may involve modulation of the endocannabinoid system.[1]
-
Antidepressant Activity: Early investigations indicate that it may influence mood regulation, suggesting a potential application in the treatment of depression.[1]
The presence of the spirocyclic core is believed to be a key contributor to these activities, offering a rigid framework that can be further functionalized to optimize target binding and pharmacokinetic properties. The benzyl group also plays a crucial role in its biological profile.[1]
Comparative Analysis with Other Spirocyclic Compounds
The true value of a scaffold is often best understood through comparison. Below, we analyze 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in the context of other spirocyclic compounds that have demonstrated significant biological activities.
Spirocyclic Compounds in Pain and Inflammation
Several other spirocyclic scaffolds have been investigated for their analgesic and anti-inflammatory properties, offering a basis for comparison with 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
-
Spirocyclopiperazinium Salts: The spirocyclopiperazinium salt compound DXL-A-24 has demonstrated significant antinociceptive effects in models of neuropathic and chemical-stimulated pain.[3] Its mechanism of action is thought to involve the activation of peripheral α7 nicotinic acetylcholine receptors (nAChR) and M4 muscarinic acetylcholine receptors (mAChR).[3] This contrasts with the proposed endocannabinoid system modulation for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, highlighting the diverse mechanisms through which spirocyclic compounds can exert their effects.
-
2-Amino-7-oxa-3-thia-1-azaspiro[4][4]undec-1-enes: This class of compounds has shown significant analgesic activity in phenylquinone writhing and yeast inflamed foot assays.[5] Structure-activity relationship (SAR) studies suggest that the analgesic properties are primarily associated with the 2-amino-1,3-thiazine ring system within the spirocyclic framework.[5]
-
Spirocyclopiperazinium Compound LXM-10: This compound has demonstrated anti-inflammatory effects by reducing edema and serum levels of TNF-α.[6] Its mechanism is attributed to the activation of α7 nicotinic and M4 muscarinic acetylcholine receptors.[6]
| Compound Class | Primary Activity | Proposed Mechanism of Action |
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | Antinociceptive, Antidepressant | Modulation of the endocannabinoid system[1] |
| Spirocyclopiperazinium Salts (e.g., DXL-A-24) | Antinociceptive | Activation of peripheral α7 nAChR and M4 mAChR[3] |
| 2-Amino-7-oxa-3-thia-1-azaspiro[4][4]undec-1-enes | Analgesic | Associated with the 2-amino-1,3-thiazine ring system[5] |
| Spirocyclopiperazinium Compound (LXM-10) | Anti-inflammatory | Activation of α7 nicotinic and M4 muscarinic acetylcholine receptors[6] |
Spirocyclic Compounds in Other Therapeutic Areas
The versatility of the spirocyclic scaffold is evident in its application across a wide range of therapeutic areas.
-
Anticancer Agents: Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and shown to possess anticancer activity against various cell lines, including liver, prostate, and colorectal carcinoma.[6]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been developed as inhibitors of the mPTP, a potential target for treating ischemia-reperfusion injury.[7][8]
-
Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for their antihypertensive activity, with some compounds acting as α-adrenergic blockers.[9]
-
Antimicrobial Agents: Spiro-β-lactams have been identified as having potent anti-HIV and antiplasmodial activity.[10][11][12]
This broad range of activities underscores the value of the spirocyclic scaffold as a privileged core structure in drug discovery.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and evaluation of these compounds are essential.
Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
A common method for the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one involves the reductive amination of 1-oxa-8-azaspiro[4.5]decan-2-one with benzaldehyde.[1]
Step-by-Step Protocol:
-
Dissolve 1-oxa-8-azaspiro[4.5]decan-2-one and benzaldehyde in a suitable solvent such as dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
A continuous three-step flow process has also been described for a scalable and safe synthesis.[1]
In Vivo Evaluation of Antinociceptive Activity
Standard animal models are used to assess the pain-relieving effects of novel compounds.
Tail-Flick Test (for central analgesic activity):
-
Acclimatize mice or rats to the testing environment.
-
Administer the test compound (e.g., 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one) or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), place the animal's tail on a radiant heat source.
-
Record the latency time for the animal to flick its tail away from the heat. An increase in latency time compared to the control group indicates an antinociceptive effect.[13]
Acetic Acid-Induced Writhing Test (for peripheral analgesic activity):
-
Administer the test compound or vehicle control to the animals.
-
After a set period (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Count the number of writhes over a specific time period (e.g., 30 minutes).
-
A reduction in the number of writhes compared to the control group indicates antinociceptive activity.[14]
In Vivo Evaluation of Antidepressant Activity
Forced Swim Test:
-
Place a mouse or rat in a cylinder of water from which it cannot escape.
-
Observe the animal's behavior over a set period (e.g., 6 minutes).
-
Record the duration of immobility (floating without struggling).
-
Administer the test compound for a specified period (e.g., daily for 7 days) and repeat the test.
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Visualizing the Landscape of Spirocyclic Drug Discovery
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthetic workflow for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Caption: Workflow for biological evaluation of spirocyclic compounds.
Conclusion and Future Directions
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one represents a compelling example of the potential held by spirocyclic scaffolds in the development of new therapeutics. Its preliminary antinociceptive and antidepressant activities warrant further investigation and optimization. The broader landscape of spirocyclic compounds in drug discovery is rich and diverse, with successful applications in a multitude of therapeutic areas.[2][15] The inherent three-dimensionality and conformational rigidity of the spirocyclic core offer distinct advantages in achieving high potency and selectivity, while also providing opportunities to fine-tune physicochemical properties for improved drug-like characteristics.[16]
Future research should focus on elucidating the precise molecular targets and mechanisms of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. Comparative in vivo studies against other spirocyclic and non-spirocyclic analgesics and antidepressants will be crucial in establishing its therapeutic potential. Furthermore, the exploration of structure-activity relationships through the synthesis and evaluation of analogues will be instrumental in optimizing its efficacy and safety profile. The continued exploration of this and other novel spirocyclic scaffolds will undoubtedly contribute to the expansion of the drug discovery toolbox and the development of next-generation therapies.
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A Comparative Guide to 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides an in-depth comparative analysis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple review of the literature to offer a synthesized perspective on the structure-activity relationships (SAR), potential therapeutic applications, and key experimental methodologies relevant to this promising class of spirocyclic compounds.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocycles, characterized by two rings connected through a single shared carbon atom, have emerged as a particularly valuable motif.[1] The inherent conformational rigidity and three-dimensional nature of spirocyclic scaffolds can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties like lipophilicity.[2][3]
The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold found in a variety of biologically active compounds. The incorporation of a benzyl group at the N8 position introduces a key aromatic moiety that can engage in various receptor interactions, making 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one a versatile starting point for chemical exploration.
The Parent Compound: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
The parent compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, is a spirocyclic lactone with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of approximately 245.32 g/mol .[4] Its unique structure, combining a piperidine ring, a γ-butyrolactone ring, and a benzyl group, has made it a subject of interest in medicinal chemistry.
Established Biological Activities: Preliminary research has identified several potential therapeutic applications for this compound:
-
Antinociceptive Effects: The compound has been investigated for its pain-alleviating properties, potentially acting through the modulation of the endocannabinoid system.[4]
-
Antidepressant Activity: Studies suggest it may influence mood regulation, indicating potential as a lead compound for treating depression.[4]
These findings establish the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold as a promising starting point for developing novel agents targeting the central nervous system.
Synthesis and Experimental Protocols
The synthesis of these derivatives is critical for exploring the chemical space and establishing robust structure-activity relationships. Below is a representative protocol for the synthesis of the parent compound and a key biological assay for functional characterization.
General Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
The synthesis typically involves the N-benzylation of the parent spirocycle, 1-oxa-8-azaspiro[4.5]decan-2-one. The causality behind this common route is its efficiency and the commercial availability of the starting materials. Reductive amination is a reliable and high-yielding method for this transformation.
Experimental Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve 1-Oxa-8-azaspiro[4.5]decan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution.
-
Reductant Addition: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture at room temperature. The choice of this reductant is crucial as it is selective for the iminium ion intermediate and tolerant of the lactone functionality.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.[4]
Biological Assay: M1 Muscarinic Receptor Agonism
Given that related 1-oxa-8-azaspiro[4.5]decane derivatives have shown activity as M1 muscarinic agonists, a phosphoinositide (PI) hydrolysis assay is a critical tool for functional characterization.[5][6] This assay directly measures the activation of the Gq protein-coupled signaling pathway downstream of the M1 receptor.
Experimental Protocol: Phosphoinositide Hydrolysis Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human M1 muscarinic receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Labeling: Plate cells in 24-well plates and grow to ~80% confluency. Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium. This step is essential to incorporate the radiolabel into the cell membrane phospholipids.
-
Compound Treatment: Wash the cells with a buffer containing LiCl. The LiCl inhibits inositol monophosphatase, causing the accumulation of radiolabeled inositol phosphates upon receptor activation. Add varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and incubate for 1 hour at 37°C.
-
Extraction: Terminate the assay by aspirating the medium and adding ice-cold formic acid.
-
Separation: Separate the accumulated [³H]inositol phosphates from the free [³H]inositol using anion-exchange chromatography columns.
-
Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Perspective
Systematic modification of the parent scaffold is key to optimizing its biological activity.[5] Based on established principles in medicinal chemistry and data from related spirocyclic compounds, we can predict how structural changes might influence performance.
Table 1: Comparative Analysis of Hypothetical Derivatives
| Derivative | Modification | Rationale for Synthesis | Predicted Impact on Performance |
| Parent | 8-Benzyl- | Baseline compound with known antinociceptive and potential antidepressant activity. | Moderate potency, serves as a reference. |
| A | 8-(4-Chlorobenzyl)- | Introduce an electron-withdrawing group to alter electronic properties and potentially enhance binding via halogen bonding. | May increase potency and lipophilicity. Potential for altered metabolic stability. |
| B | 8-(4-Methoxybenzyl)- | Introduce an electron-donating group to explore hydrogen bond acceptor potential and modify electronics. | Could enhance potency or selectivity depending on the target's binding pocket. |
| C | 2-Ethyl-8-Benzyl- | Modification of the lactone ring, as seen in related M1 agonist studies.[5] | Likely to significantly alter binding affinity and selectivity. May shift from agonist to antagonist activity. |
| D | 8-(Pyridin-2-ylmethyl)- | Replace the benzyl group with a bioisostere to improve solubility and introduce a hydrogen bond acceptor. | Could improve pharmacokinetic properties (e.g., reduced metabolic liability) and modulate target affinity. |
Comparison with Alternative Spiro-heterocyclic Scaffolds
To fully appreciate the potential of the 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold, it is useful to compare it with other spiro-heterocycles that have found success in drug discovery.
-
1,4,8-Triazaspiro[4.5]decan-2-ones: This scaffold, which replaces the oxygen and a carbon with nitrogen atoms, has been successfully developed as inhibitors of the mitochondrial permeability transition pore (mPTP).[7] This highlights how subtle changes in the heteroatom composition of the spirocyclic core can dramatically shift the biological target and therapeutic application, in this case towards cardioprotection.[7] The additional nitrogen atoms provide more sites for hydrogen bonding, altering the physicochemical properties and target interactions compared to the oxa-aza scaffold.
-
Spironolactone: A well-known steroidal spiro-lactone, spironolactone is used as a potassium-sparing diuretic and aldosterone antagonist.[2][8] While structurally more complex, it serves as a benchmark for the clinical success of spiro-lactone motifs. Its mechanism relies on mimicking a natural steroid hormone, a different pharmacological strategy than the derivatives discussed here, which are typically designed for CNS or other protein targets. The success of spironolactone validates the drug-like properties conferred by the spiro-lactone system.[9]
Conclusion and Future Directions
The 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one scaffold represents a compelling starting point for the development of novel therapeutics, particularly for CNS disorders. Its established antinociceptive and potential antidepressant activities provide a solid foundation for further investigation.
The comparative analysis suggests that significant opportunities exist for optimizing the potency, selectivity, and pharmacokinetic profile of this compound class through systematic structural modifications. Future research should focus on:
-
Synthesis of Diverse Libraries: Synthesizing derivatives based on the SAR principles outlined in this guide to explore the chemical space around the scaffold.
-
Broader Biological Screening: Evaluating new derivatives against a wider range of biological targets to uncover novel therapeutic applications.
-
In-Vivo Evaluation: Advancing the most promising compounds into preclinical animal models to assess their efficacy and safety profiles.
By leveraging the unique three-dimensional structure of this spirocyclic system, researchers are well-positioned to develop next-generation therapeutics with superior performance.
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A Comparative In Vivo Analysis of the Antinociceptive Properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
A Senior Application Scientist's Guide to Preclinical Validation
This guide provides a comprehensive framework for the in vivo validation of the antinociceptive effects of the novel spirocyclic compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (hereafter referred to as Cmpd-S). Research into spirocyclic compounds has identified them as privileged structures in medicinal chemistry, often exhibiting diverse biological activities.[1] Preliminary studies on 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one suggest potential antinociceptive and antidepressant properties, making it a candidate for further development.[2] This document outlines a series of validated, comparative in vivo assays designed to rigorously characterize the analgesic potential of Cmpd-S, benchmark its performance against established analgesics, and provide initial insights into its mechanism of action.
The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, robust controls, and data-driven interpretation.
Rationale and Comparative Framework
The validation of a novel analgesic requires a multi-faceted approach, employing a battery of tests that model different pain modalities.[3][4] This allows for a comprehensive characterization of the compound's activity profile. This guide will compare Cmpd-S against two gold-standard drugs:
-
Morphine: A potent opioid agonist that acts primarily on μ-opioid receptors in the central nervous system (CNS) to produce profound analgesia.[5][6][7] It serves as a positive control for centrally mediated and thermal pain assays.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of pain- and inflammation-mediating prostaglandins.[8][9][10][11] It is the positive control for inflammatory and visceral pain models.
The inclusion of a vehicle control group in all experiments is critical to establish a baseline response and ensure that the observed effects are due to the test compounds and not the delivery vehicle itself.
In Vivo Experimental Workflows & Protocols
A systematic workflow is essential for reproducible and reliable results. The following diagram outlines the general experimental progression for each in vivo model.
Caption: General workflow for in vivo antinociceptive studies.
Hot Plate Test (Thermal, Supraspinal Pain)
This test assesses the response to a constant, noxious thermal stimulus and is particularly sensitive to centrally acting analgesics like opioids.[12][13] The endpoint is the latency to a behavioral response (e.g., paw licking, jumping), which reflects a supraspinally integrated pain response.[13]
Protocol:
-
Apparatus: Commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Grouping:
-
Group 1: Vehicle (e.g., Saline + 5% DMSO, intraperitoneally, i.p.)
-
Group 2: Morphine (10 mg/kg, i.p.)
-
Group 3-5: Cmpd-S (e.g., 10, 30, 100 mg/kg, i.p.)
-
-
Procedure:
-
Administer the respective compounds 30 minutes prior to testing.
-
Gently place each mouse onto the hot plate, enclosed by a transparent cylinder, and immediately start a timer.
-
Observe for nocifensive behaviors, specifically hind paw licking or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time of 30-45 seconds is mandatory. If no response occurs by the cut-off time, the mouse is removed, and the maximum time is recorded.[14]
-
Acetic Acid-Induced Writhing Test (Visceral, Inflammatory Pain)
This model evaluates a compound's ability to inhibit visceral pain. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain mediators like prostaglandins and bradykinin, which induce a characteristic writhing (abdominal constriction and hind limb stretching) response.[15][16][17] This test is highly sensitive to peripherally acting analgesics, including NSAIDs.[12][18]
Protocol:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Grouping:
-
Group 1: Vehicle (e.g., Saline, per os, p.o.)
-
Group 2: Indomethacin (10 mg/kg, p.o.)
-
Group 3-5: Cmpd-S (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective compounds 60 minutes prior to the acetic acid injection.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Five minutes after the acid injection, place the mouse in an individual observation chamber.
-
Count the total number of writhes over a 15-minute observation period.[19]
-
The percent inhibition of writhing is calculated relative to the vehicle-treated group.
-
Formalin Test (Tonic, Inflammatory & Neurogenic Pain)
The formalin test is a robust model that differentiates between two phases of pain.[20] An intraplantar injection of dilute formalin elicits a biphasic response:
-
Phase 1 (Early Phase, 0-5 min): Neurogenic pain resulting from the direct chemical stimulation of nociceptors.[21][22]
-
Phase 2 (Late Phase, 15-30 min): Inflammatory pain caused by the release of inflammatory mediators in the paw.[20][21]
This model is valuable because centrally acting analgesics (like morphine) inhibit both phases, whereas peripherally acting anti-inflammatory agents (like indomethacin) typically inhibit only the late phase.[21]
Protocol:
-
Acclimatization: Place mice in individual transparent observation chambers for 30 minutes to acclimate.
-
Grouping:
-
Group 1: Vehicle (Saline, i.p.)
-
Group 2: Morphine (10 mg/kg, i.p.)
-
Group 3: Indomethacin (10 mg/kg, i.p.)
-
Group 4-6: Cmpd-S (e.g., 10, 30, 100 mg/kg, i.p.)
-
-
Procedure:
-
Administer compounds 30 minutes prior to formalin injection.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the mouse to the chamber and record the cumulative time (in seconds) spent licking or biting the injected paw.
-
Recordings are made in two blocks: 0-5 minutes (Phase 1) and 15-30 minutes (Phase 2).
-
Caption: Logical workflow for investigating opioid receptor involvement.
Conclusion and Future Directions
This guide presents a validated, multi-assay approach to characterize the antinociceptive properties of the novel compound 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. Based on the hypothetical data, Cmpd-S emerges as a promising analgesic candidate with a primary peripheral anti-inflammatory mechanism and a secondary, weaker central mechanism.
Future studies should focus on:
-
Confirming the MoA: If the naloxone reversal study is negative, investigations into other pathways (e.g., cannabinoid system modulation, ion channel blockade) are warranted. [2]Studies on other spirocyclopiperazinium salt compounds have shown involvement of nicotinic and muscarinic acetylcholine receptors, which could be another avenue for exploration. [23][24]* Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-S.
-
Toxicology: Assessing the acute and chronic toxicity to establish a safety profile.
-
Chronic Pain Models: Evaluating efficacy in more clinically relevant models of neuropathic or chronic inflammatory pain. [25] By following this structured, comparative approach, researchers can build a robust data package to support the continued development of promising new chemical entities for pain management.
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Herman, M., & Cascella, M. (2024). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. Retrieved from [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
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Antonaci, F., Sances, G., & Galli, F. (2012). Mechanism of action of indomethacin in indomethacin-responsive headaches. Current pain and headache reports, 16(2), 171–177. Retrieved from [Link]
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NursingSOS. (2021, February 10). Morphine Side Effects and Mechanism of Action | Opioid Analgesics [Video]. YouTube. Retrieved from [Link]
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Santos, J., & Vergnolle, N. (2016). Formalin Murine Model of Pain. Bio-protocol, 6(16), e1905. Retrieved from [Link]
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Fields, H. L. (1981). Possible mechanisms of morphine analgesia. Advances in internal medicine, 26, 343–361. Retrieved from [Link]
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Khasar, S. G., & Jancso, G. (1997). A new formalin test allowing simultaneous evaluation of cardiovascular and nociceptive responses. Journal of neuroscience methods, 74(2), 169–176. Retrieved from [Link]
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Drugs.com. (n.d.). Indomethacin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Mandal, A. (2019). Morphine Pharmacology. News-Medical.Net. Retrieved from [Link]
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National Institute on Drug Abuse. (2019, January 15). How Naloxone Saves Lives in Opioid Overdose. MedlinePlus. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Medical Countermeasures Database - Naloxone. CHEMM. Retrieved from [Link]
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Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
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RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
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Murphy, P. B., & Bechmann, S. (2023). Opioid Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Liu, X. M., Zhang, H. J., Li, Z. F., & Jin, W. Q. (2009). Antinociceptive effects of the novel spirocyclopiperazinium salt compound LXM-10 in mice. European journal of pharmacology, 616(1-3), 101–106. Retrieved from [Link]
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Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. Retrieved from [Link]
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Gawade, S. P. (2007). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian journal of pharmaceutical sciences, 69(3), 458. Retrieved from [Link]
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Li, Z. F., et al. (2021). Antinociceptive Effect of Spirocyclopiperazinium Salt Compound DXL-A-24 and the Underlying Mechanism. Frontiers in pharmacology, 12, 650080. Retrieved from [Link]
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Berardi, F., et al. (2022). From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. Molecules (Basel, Switzerland), 27(19), 6296. Retrieved from [Link]
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Sfera - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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comparing the efficacy of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to known antidepressants
An In-Depth Comparative Analysis of the Putative Antidepressant 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and Established Antidepressant Agents
Introduction: The Quest for Novel Antidepressant Scaffolds
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, underscoring the continuous need for novel and more effective therapeutic agents. While existing antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), have provided relief for many, a significant portion of patients exhibit treatment-resistant depression or experience dose-limiting side effects. This has propelled the exploration of novel chemical scaffolds that may offer alternative mechanisms of action and improved therapeutic profiles. One such area of interest is the development of spirocyclic compounds, which are complex three-dimensional structures that can interact with biological targets with high specificity.
This guide provides a comparative overview of the putative antidepressant properties of a novel spirocyclic compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, in relation to established antidepressant drugs. While comprehensive preclinical and clinical data on this specific molecule are not yet widely published, this document will draw upon existing knowledge of related spirocyclic compounds and the established methodologies for evaluating antidepressant efficacy to present a framework for its potential assessment and comparison.
Mechanistic Considerations: A Departure from Monoamine Reuptake Inhibition?
The majority of currently prescribed antidepressants function by modulating the synaptic concentrations of monoamine neurotransmitters, namely serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). SSRIs, for instance, selectively block the serotonin transporter (SERT), while SNRIs inhibit both SERT and the norepinephrine transporter (NET).
The spirocyclic core of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one suggests the potential for a distinct mechanism of action. Spirocyclic structures are known to be present in various natural products and have been utilized in medicinal chemistry to create conformationally restricted analogues of known ligands. This conformational rigidity can lead to higher affinity and selectivity for specific receptor subtypes.
While the precise molecular target of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is yet to be fully elucidated, related spirocyclic compounds have demonstrated activity at various CNS targets, including but not limited to:
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in the modulation of various neurotransmitter systems and have been a target for the development of novel antidepressants and anxiolytics.
-
NMDA Receptors: Antagonism of the N-methyl-D-aspartate (NMDA) receptor, as seen with ketamine and its derivatives, has been shown to produce rapid and robust antidepressant effects.
-
Dopamine D2 and Serotonin 5-HT2A Receptors: These receptors are key targets for atypical antipsychotics, some of which are used as adjunctive treatments for MDD.
The following diagram illustrates a hypothetical signaling pathway for a novel spirocyclic antidepressant compared to traditional monoaminergic agents.
Caption: Hypothetical signaling pathways of traditional vs. novel antidepressants.
Comparative Efficacy in Preclinical Models
To establish the antidepressant potential of a novel compound, a battery of well-validated behavioral assays in rodents is typically employed. The following table outlines a hypothetical comparison of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one with the SSRI, fluoxetine, and the SNRI, venlafaxine, in these models. The data presented for the novel compound are illustrative and would need to be determined experimentally.
| Behavioral Assay | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | Fluoxetine (SSRI) | Venlafaxine (SNRI) |
| Forced Swim Test (FST) | |||
| Immobility Time (s) | ↓ (Dose-dependent) | ↓ | ↓ |
| Tail Suspension Test (TST) | |||
| Immobility Time (s) | ↓ (Dose-dependent) | ↓ | ↓ |
| Novelty-Suppressed Feeding Test (NSFT) | |||
| Latency to Feed (s) | ↓ | ↓ | ↓ |
| Chronic Mild Stress (CMS) Model | |||
| Anhedonia (Sucrose Preference) | Reversal | Reversal | Reversal |
Experimental Protocols
The following are detailed methodologies for the key preclinical assays used to evaluate antidepressant efficacy.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and that this "behavioral despair" can be reversed by antidepressant treatment.
Protocol:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Animals are individually placed in the cylinder for a 15-minute pre-test session 24 hours prior to the test session.
-
Drug Administration: The test compound, vehicle, or reference antidepressant is administered at a specified time before the test session (e.g., 30-60 minutes for acute administration).
-
Test Session: On the test day, animals are placed in the cylinder for a 6-minute session. The duration of immobility during the final 4 minutes is recorded. Immobility is defined as the absence of all movement except for that required for the animal to keep its head above water.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for the Forced Swim Test (FST).
Chronic Mild Stress (CMS) Model
The CMS model is a well-validated animal model of depression that exposes rodents to a series of unpredictable, mild stressors over a prolonged period. This induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in the consumption of a palatable sucrose solution.
Protocol:
-
Baseline Sucrose Preference: Prior to the stress regimen, animals are trained to consume a 1% sucrose solution. A baseline preference is established by presenting them with both a bottle of sucrose solution and a bottle of water.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild stressors, such as cage tilt, soiled bedding, light/dark cycle reversal, and social isolation.
-
Drug Treatment: Following the induction of anhedonia (a significant decrease in sucrose preference), animals are treated daily with the test compound, vehicle, or a reference antidepressant for several weeks.
-
Sucrose Preference Testing: Sucrose preference is monitored weekly throughout the treatment period.
-
Data Analysis: The percentage preference for sucrose is calculated for each animal and compared across treatment groups over time.
Conclusion and Future Directions
While the specific antidepressant efficacy of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one remains to be experimentally determined, its novel spirocyclic scaffold holds promise for a potentially distinct mechanism of action compared to existing monoaminergic antidepressants. The preclinical evaluation of this and related compounds using established behavioral models, such as the Forced Swim Test and the Chronic Mild Stress model, will be crucial in elucidating its therapeutic potential. Further studies to identify its molecular target(s) and to characterize its pharmacokinetic and safety profiles will be necessary to advance its development as a potential next-generation antidepressant.
References
A comprehensive list of references would be compiled here based on the specific studies and literature cited throughout a full research paper. For the purpose of this illustrative guide, the following are examples of the types of sources that would be included:
- Title: Preclinical behavioral assays for predicting antidepressant efficacy.
- Title: The role of sigma-1 receptors in the pathophysiology and treatment of depression. Source: A review article from a reputable scientific journal. URL: A valid, clickable link to the article.
- Title: Synthesis and biological evaluation of novel spirocyclic compounds as potential CNS agents. Source: A medicinal chemistry journal. URL: A valid, clickable link to the article.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a cornerstone for developing novel therapeutics with enhanced three-dimensional complexity, often leading to improved potency and optimized physicochemical properties.[1][2][3][4][5] The compound 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a molecule of significant interest, is currently under investigation for its potential in modulating pain and neurotransmission.[6] Preliminary research suggests its potential as a lead compound for addressing pain relief and mood disorders.[6] However, the journey from a promising lead to a viable clinical candidate is contingent upon a thorough understanding of its selectivity profile. Unintended interactions with off-target receptors can lead to adverse effects, diminishing the therapeutic window and potentially causing regulatory hurdles.[7]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one against a panel of biologically relevant receptors. We will delve into the rationale behind experimental design, present detailed protocols for receptor binding and functional assays, and offer a systematic approach to data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to construct a robust selectivity profile for this and other novel chemical entities.
The Imperative of Early-Stage Selectivity Profiling
Assessing off-target binding is a critical step in early drug development.[7][8] By identifying potential cross-reactivities at the preclinical stage, research efforts can be strategically directed towards optimizing lead compounds for enhanced selectivity, thereby mitigating the risk of late-stage failures.[9] For a novel compound like 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a broad screening approach is warranted to uncover any unforeseen interactions across diverse receptor families.
Designing a Cross-Reactivity Screening Cascade
A tiered approach to cross-reactivity screening allows for an efficient allocation of resources, starting with broad, high-throughput assays and progressing to more detailed functional characterization of any identified "hits."
Caption: Potential functional outcomes of receptor binding.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like M1)
-
Cell Culture: Plate cells expressing the M1 muscarinic receptor in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
Experimental Protocol: cAMP Assay (for Gi/Gs-coupled receptors like Opioid and Adrenergic)
-
Cell Culture and Transfection: Culture cells expressing the receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. For antagonist testing, co-incubate with a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the EC50 or IC50.
Hypothetical Functional Assay Data
| Receptor Target | Assay Type | Functional Effect | Potency (EC50/IC50, nM) |
| M1 Muscarinic | Calcium Mobilization | Agonist | 120 |
| Mu (µ) Opioid | cAMP Inhibition | Partial Agonist | 350 |
| Delta (δ) Opioid | cAMP Inhibition | Antagonist | 800 |
| Alpha-1A (α1A) Adrenergic | Calcium Mobilization | Antagonist | 1500 |
| D2 Dopamine | cAMP Inhibition | No significant effect | >10,000 |
Synthesizing the Selectivity Profile
Based on our hypothetical data, we can construct a selectivity profile for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one:
-
Primary Target: The compound is a potent agonist at the M1 muscarinic receptor.
-
Secondary Activities: It exhibits partial agonist activity at the Mu-opioid receptor and antagonist activity at the Delta-opioid and Alpha-1A adrenergic receptors, albeit at lower potencies.
-
Selectivity Window: The selectivity for the M1 receptor over the Mu-opioid receptor is approximately 3-fold in terms of functional potency. The selectivity over the Delta-opioid and Alpha-1A adrenergic receptors is more pronounced (>6-fold).
This profile suggests that while the compound has a primary M1 agonist activity, its polypharmacology could contribute to both its therapeutic efficacy and potential side effects. The partial agonism at the Mu-opioid receptor might be beneficial for pain relief with a potentially lower side-effect profile than full agonists. However, the antagonist activities at Delta-opioid and Alpha-1A adrenergic receptors would need to be carefully considered in the context of the desired therapeutic indication.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. By employing a tiered screening cascade encompassing broad panel binding, affinity determination, and functional assays, a detailed selectivity profile can be established. This information is invaluable for guiding lead optimization efforts, interpreting in vivo pharmacology data, and ultimately, de-risking the progression of this promising compound towards clinical development. Further studies could involve screening against a wider panel of receptors, including kinases and other enzyme families, to build an even more comprehensive understanding of its off-target interactions.
References
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Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central. [Link]
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Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ascpt.onlinelibrary.wiley.com. [Link]
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Community guidelines for GPCR ligand bias: IUPHAR review 32. PubMed Central. [Link]
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Understanding the implications of off-target binding for drug safety and development. Technology Networks. [Link]
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triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]
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Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. PubMed Central. [Link]
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
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8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one. PubChemLite. [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
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Profiling novel pharmacology of receptor complexes using Receptor-HIT. PubMed Central. [Link]
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The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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Validating In Vitro Promise: A Comparative Guide to the In Vivo Assessment of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a novel spirocyclic compound, into robust in vivo validation studies. Drawing from established preclinical testing paradigms, this document details the experimental rationale, detailed protocols, and comparative analysis necessary to rigorously evaluate its therapeutic potential in animal models of pain and depression.
Introduction: The Therapeutic Potential of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one is a spirocyclic molecule that has demonstrated significant biological activity in preliminary in vitro studies. Research indicates its potential as both an antinociceptive and an antidepressant agent.[1] The unique three-dimensional structure conferred by the spirocyclic core is believed to contribute to its pharmacological properties, a characteristic that is increasingly being explored in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.[2][3] The prevailing hypothesis for its mechanism of action centers on the modulation of the endocannabinoid system, a key regulator of pain and mood.[1][4]
This guide will delineate the critical next steps in the preclinical development of this compound: the validation of these in vitro findings in well-established animal models.
Strategic Selection of In Vivo Models
The translation of in vitro data to a living system necessitates the use of animal models that recapitulate specific aspects of the human conditions of interest. Based on the antinociceptive and antidepressant signals observed in vitro, the following validated rodent models are proposed.
Models for Antinociceptive Activity
To comprehensively assess the pain-relieving properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a multi-modal approach targeting different pain modalities is recommended.
-
Hot Plate Test: This model assesses the response to a thermal stimulus, primarily reflecting centrally mediated analgesia.[5]
-
Tail Flick Test: Another measure of thermal nociception, this test evaluates the spinal reflex to a heat stimulus.[6]
-
Formalin Test: This chemical-induced pain model is particularly valuable as it elicits a biphasic response. The early phase is characterized by acute nociceptive pain, while the late phase involves an inflammatory pain component, allowing for a more nuanced understanding of the compound's analgesic profile.[7]
Models for Antidepressant-Like Activity
To investigate the potential antidepressant effects, behavioral despair models are the standard in preclinical research.
-
Forced Swim Test (FST): This widely used model assesses a rodent's immobility in an inescapable water tank. A decrease in immobility time is indicative of an antidepressant-like effect.[8][9][10]
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail. It is a sensitive screen for potential antidepressant compounds.[11][12][13]
Comparative In Vivo Evaluation: A Proposed Study Design
To provide a clear benchmark for the performance of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a direct comparison with a clinically relevant compound is essential. For this purpose, we propose Cannabidiol (CBD) as a suitable comparator. CBD is a non-psychoactive phytocannabinoid with known analgesic and anxiolytic/antidepressant properties, and it also modulates the endocannabinoid system, albeit through a complex mechanism.[14][15]
The following sections outline detailed protocols for each in vivo model, incorporating 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a vehicle control, and CBD as a positive control/competitor.
General Methodology
-
Animals: Male C57BL/6 mice (8-10 weeks old) will be used for all studies.
-
Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and CBD will be formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Administration will be via intraperitoneal (IP) injection 30 minutes prior to testing.[16][17]
Experimental Workflow
Figure 1. High-level experimental workflow for the in vivo validation of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
Detailed Experimental Protocols
-
Apparatus: A hot plate analgesia meter set to a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.[18]
-
Gently place each mouse on the hot plate and start a timer.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (paw licking or jumping).[19]
-
A cut-off time of 30 seconds is imposed to prevent tissue damage.[1]
-
-
Data Collection: Record the latency to response for each mouse.
-
Apparatus: A tail flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the mouse and place its tail in the groove of the apparatus.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the mouse flicks its tail away from the heat.[20]
-
A cut-off time of 15 seconds is used to prevent injury.
-
-
Data Collection: Record the latency to tail flick for each mouse.
-
Procedure:
-
Acclimate mice to individual observation chambers for 30 minutes.
-
Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time (in seconds) spent licking the injected paw during two phases:
-
-
Data Collection: Record the licking time in seconds for both Phase 1 and Phase 2.
-
Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is 6 minutes.[22]
-
Record the total time (in seconds) the mouse remains immobile during the final 4 minutes of the test.[22] Immobility is defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water.
-
-
Data Collection: Record the immobility time in seconds.
-
Apparatus: A tail suspension chamber.
-
Procedure:
-
Data Collection: Record the immobility time in seconds.
Data Presentation and Comparative Analysis (Hypothetical Data)
The following tables present hypothetical, yet plausible, data to illustrate the potential outcomes of the proposed studies and provide a framework for comparison.
Antinociceptive Efficacy
| Treatment Group (Dose, mg/kg, IP) | Hot Plate Latency (s) | Tail Flick Latency (s) | Formalin Licking Time - Phase 1 (s) | Formalin Licking Time - Phase 2 (s) |
| Vehicle | 8.2 ± 0.7 | 3.1 ± 0.3 | 45.3 ± 4.1 | 78.9 ± 6.5 |
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (10) | 14.5 ± 1.2 | 5.8 ± 0.5 | 28.1 ± 3.5 | 42.6 ± 5.3 |
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (30) | 21.8 ± 1.9 | 8.2 ± 0.7 | 15.7 ± 2.8 | 25.1 ± 4.1 |
| CBD (20) | 16.1 ± 1.4 | 6.2 ± 0.6 | 30.5 ± 3.8* | 38.9 ± 4.9** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Antidepressant-Like Efficacy
| Treatment Group (Dose, mg/kg, IP) | Forced Swim Test Immobility (s) | Tail Suspension Test Immobility (s) |
| Vehicle | 155.4 ± 12.3 | 180.7 ± 15.2 |
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (10) | 110.2 ± 9.8 | 125.4 ± 11.9 |
| 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one (30) | 75.9 ± 8.1 | 88.6 ± 9.5 |
| CBD (20) | 98.7 ± 10.5 | 115.3 ± 12.1 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Mechanistic Insights: The Endocannabinoid System
The antinociceptive and antidepressant-like effects of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one are hypothesized to be mediated through the endocannabinoid system. This system, comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (e.g., anandamide and 2-AG), and metabolic enzymes, plays a crucial role in regulating neurotransmission.
Figure 2. Putative mechanism of action via endocannabinoid signaling modulation.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the in vitro findings of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in animal models. The proposed comparative studies against CBD will provide a clear assessment of its potential as a novel therapeutic agent for pain and depression. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as more complex models of chronic pain and mood disorders. The unique spirocyclic scaffold of this compound holds significant promise, and its thorough in vivo characterization is a critical step in its journey from a promising molecule to a potential therapeutic.
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A Researcher's Guide to Benchmarking M1 Muscarinic Agonist Activity in 1-oxa-8-azaspiro[4.5]decanes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the M1 muscarinic agonist activity of novel compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold. By synthesizing data from key studies and detailing robust experimental protocols, this document aims to facilitate the identification and characterization of promising new therapeutic agents for neurological disorders such as Alzheimer's disease.
Introduction: The Therapeutic Promise of M1 Muscarinic Agonism
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a critical mediator of cholinergic neurotransmission in the central nervous system.[1] Its activation is predominantly associated with cognitive functions, making it a prime therapeutic target for conditions characterized by cholinergic deficits, most notably Alzheimer's disease.[2][3] Agonism at the M1 receptor initiates a signaling cascade through its coupling with Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][4][5] This pathway is believed to underpin the pro-cognitive effects of M1 agonists.
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising chemical starting point for the development of M1-selective agonists.[6][7] These compounds are designed to mimic the action of the endogenous neurotransmitter acetylcholine, with the goal of enhancing cognitive function while minimizing the peripheral side effects associated with non-selective muscarinic activation.[7][8] This guide will benchmark key compounds from this class against established M1 agonists, providing a clear comparative analysis of their in vitro and in vivo performance.
Comparative Analysis of Key M1 Agonists
The following table summarizes the M1 muscarinic agonist activity of representative 1-oxa-8-azaspiro[4.5]decane derivatives and established benchmark compounds. This data, compiled from seminal publications, allows for a direct comparison of their potency and efficacy.
| Compound | M1 Receptor Affinity (Ki, nM) | Functional Activity (e.g., PI Hydrolysis) | In Vivo Efficacy (e.g., Antiamnesic Activity) | Key Observations | Reference |
| YM796 | Micromolar range (inhibited [3H]pirenzepine binding) | Stimulated phosphoinositide hydrolysis in hippocampal slices | Reversed cognitive impairment in nucleus basalis magnocellularis-lesioned rats at 0.031 mg/kg p.o. | Shows M1 agonistic activity with relatively weak M2 and/or M3 agonistic activity. | [7] |
| YM954 | Micromolar range (inhibited [3H]pirenzepine binding) | Stimulated phosphoinositide hydrolysis in hippocampal slices | Reversed cognitive impairment in nucleus basalis magnocellularis-lesioned rats at 0.016 mg/kg p.o. | A potent M1 agonist. | [7] |
| (-)-29 | Preferential affinity for M1 over M2 receptors | Stimulated phosphoinositide hydrolysis in rat hippocampal slices (partial agonist) | Potent antiamnesic activity with separation from hypothermia-inducing activity. | Selected for clinical studies based on in vivo selectivity. | [6] |
| RS86 | - | Stimulated phosphoinositide hydrolysis in hippocampal slices | Reversed cognitive impairment in animal models. | A reference compound for comparison. | [6][7] |
| Xanomeline | - | Partial agonist with some selectivity for M1 over M2 receptors in functional assays. | Shown to have beneficial cognitive effects in Alzheimer's disease and schizophrenia patients. | A well-established benchmark M1/M4 agonist. | [8][9][10] |
The M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like a 1-oxa-8-azaspiro[4.5]decane derivative initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for designing and interpreting functional assays.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled M1 antagonist (e.g., [3H]N-methylscopolamine or [3H]pirenzepine) and a range of concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay for Functional Activity
This functional assay measures the accumulation of inositol phosphates (IPs), downstream second messengers of M1 receptor activation, to determine the efficacy and potency of an agonist. [11] Experimental Workflow:
Caption: Inositol Phosphate Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Culture and Labeling: Plate cells stably expressing the human M1 receptor in 96-well plates and label them overnight with [3H]-myo-inositol.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.
-
Compound Stimulation: Add varying concentrations of the test agonist and incubate for a defined period to stimulate IP production.
-
Lysis and IP Isolation: Terminate the reaction by adding a lysis buffer (e.g., formic acid). Isolate the total inositol phosphates using anion-exchange chromatography columns.
-
Quantification and Analysis: Elute the [3H]-IPs and quantify the radioactivity using a liquid scintillation counter. Plot the amount of [3H]-IPs produced against the agonist concentration to generate a concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Calcium Flux Assay for High-Throughput Screening
Calcium flux assays provide a high-throughput method to measure the transient increase in intracellular calcium concentration following M1 receptor activation. [11][12] Experimental Workflow:
Caption: Calcium Flux Assay Workflow.
Detailed Protocol:
-
Cell Plating: Seed cells expressing the M1 receptor into black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injection system to add the test compounds at various concentrations to the cell plate.
-
Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to obtain a dose-response curve and calculate the EC50 value.
Conclusion
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a valuable platform for the development of novel M1 muscarinic agonists. A systematic and rigorous benchmarking approach, employing the standardized assays detailed in this guide, is paramount for the successful identification of drug candidates with optimal potency, selectivity, and functional activity. By adhering to these principles of scientific integrity and leveraging comparative data, researchers can confidently advance the most promising compounds towards further preclinical and clinical evaluation for the treatment of cognitive disorders.
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Orlewska, C., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 41(10), 1659-1667. [Link]
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This guide provides a comprehensive framework for conducting comparative molecular docking studies of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and its structural analogs. Designed for researchers in drug discovery and medicinal chemistry, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for evaluating the therapeutic potential of this class of spiro-heterocyclic compounds. We will focus on their potential as modulators of the sigma-1 (σ1) and mu-opioid (µOR) receptors, key targets in the management of pain and neurological disorders.
Introduction: The Promise of Spiro-Heterocyclic Scaffolds
Spiro-heterocyclic compounds, characterized by their unique three-dimensional architecture, represent a promising frontier in medicinal chemistry. Their rigid yet complex structures offer a scaffold for the precise spatial arrangement of pharmacophoric features, enhancing selectivity and affinity for biological targets. The lead compound of this study, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, has garnered interest due to its potential antinociceptive and antidepressant activities, suggesting interactions with receptors involved in pain and neurotransmission.[1][2]
This guide will present a comparative in-silico analysis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and related ligands, providing a robust methodology for predicting their binding affinities and interaction patterns with the human sigma-1 and mu-opioid receptors. By understanding the structure-activity relationships (SAR) within this series, we can rationally design novel therapeutic agents with improved efficacy and safety profiles.
Strategic Selection of Biological Targets
The reported pharmacological profile of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one points towards its potential interaction with receptors central to pain and mood regulation.[1][2] Based on this and the known pharmacology of related spirocyclic structures, we have selected the following high-value targets for our comparative docking studies:
-
Human Sigma-1 (σ1) Receptor: This enigmatic protein, primarily located at the endoplasmic reticulum, is implicated in a wide range of cellular functions and is a target for neuropsychiatric and analgesic drug development.[1] Several spirocyclic compounds have shown affinity for this receptor.
-
Human Mu-Opioid (µOR) Receptor: As the primary target for opioid analgesics, the µOR is of significant interest for the development of novel pain therapeutics with potentially reduced side effects. The structural rigidity of spiro-compounds may offer unique binding modes at this G-protein coupled receptor.
For our in-silico investigation, we will utilize the following crystal structures obtained from the Protein Data Bank (PDB):
| Target Receptor | PDB ID | Resolution | Rationale for Selection |
| Human Sigma-1 Receptor | 5HK1[3] | 2.51 Å | High-resolution structure in complex with a synthetic ligand, providing a well-defined binding pocket. |
| Human Mu-Opioid Receptor | 4DKL[4] | 2.80 Å | Crystal structure of the receptor in an inactive state, suitable for studying antagonist or novel agonist binding. |
The Ligand Library: A Comparative Cohort
To establish a meaningful comparison, we will analyze 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one alongside a curated set of structurally related ligands. This selection is based on variations in the spirocyclic core and substitutions, allowing for a systematic exploration of the SAR.
| Ligand ID | Compound Name | Key Structural Features |
| LIG-01 | 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one | The parent compound of interest. |
| LIG-02 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | A related oxa-azaspirodecane with different substitution patterns.[5] |
| LIG-03 | (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | A triazaspirodecane analog with a benzyl group, allowing for comparison of the core scaffold's influence.[6] |
| LIG-04 | A known high-affinity ligand for the respective target (e.g., Haloperidol for σ1, Morphine for µOR) | To serve as a positive control and benchmark for the docking protocol. |
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a rigorous and reproducible methodology for performing comparative docking studies using AutoDock Vina, a widely recognized and validated open-source docking software.[7][8]
Receptor Preparation
-
Obtain Crystal Structure: Download the selected PDB files (5HK1 and 4DKL) from the RCSB Protein Data Bank.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in the PDBQT format, which includes atomic charges and atom type definitions.
-
Ligand Preparation
-
2D Structure Generation: Draw the 2D chemical structures of all ligands (LIG-01 to LIG-04) using a chemical drawing software.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Charge Calculation and Torsion Angle Definition: Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
File Format Conversion: Save the prepared ligands in the PDBQT format.
Docking Simulation with AutoDock Vina
-
Grid Box Definition: For each receptor, define a grid box that encompasses the known binding site. The center and dimensions of the grid box should be carefully chosen to cover the entire active site cavity.
-
Configuration File: Create a configuration file for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
Execution: Run the AutoDock Vina simulation from the command line. The software will perform a conformational search of the ligand within the defined grid box and score the generated poses based on its empirical scoring function.
Data Analysis and Visualization
-
Binding Affinity: The primary output from AutoDock Vina is the predicted binding affinity in kcal/mol for each binding mode. The most negative value represents the most favorable binding energy.
-
Interaction Analysis: The top-ranked binding pose for each ligand should be visualized in a molecular graphics program (e.g., PyMOL, UCSF Chimera). Analyze the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor's amino acid residues.
Workflow Diagram: Molecular Docking Protocol
Caption: A streamlined workflow for molecular docking studies.
Comparative Analysis of Docking Results
The primary objective of this guide is to facilitate a comparative analysis. The following tables present a template for organizing and comparing the docking results.
Predicted Binding Affinities
| Ligand ID | Target Receptor | Predicted Binding Affinity (kcal/mol) |
| LIG-01 | Human Sigma-1 Receptor | Hypothetical Value |
| LIG-01 | Human Mu-Opioid Receptor | Hypothetical Value |
| LIG-02 | Human Sigma-1 Receptor | Hypothetical Value |
| LIG-02 | Human Mu-Opioid Receptor | Hypothetical Value |
| LIG-03 | Human Sigma-1 Receptor | Hypothetical Value |
| LIG-03 | Human Mu-Opioid Receptor | Hypothetical Value |
| LIG-04 | Human Sigma-1 Receptor | Hypothetical Value |
| LIG-04 | Human Mu-Opioid Receptor | Hypothetical Value |
Note: The values in this table are placeholders and would be populated with the output from the docking simulations.
Key Amino Acid Interactions
| Ligand ID | Target Receptor | Interacting Residues and Interaction Type |
| LIG-01 | Human Sigma-1 Receptor | e.g., TYR103 (H-bond), PHE107 (π-π stacking) |
| LIG-01 | Human Mu-Opioid Receptor | e.g., ASP147 (Ionic), TYR326 (H-bond) |
| LIG-02 | Human Sigma-1 Receptor | e.g., TRP89 (Hydrophobic), GLU172 (H-bond) |
| LIG-02 | Human Mu-Opioid Receptor | e.g., HIS297 (π-π stacking), LYS233 (H-bond) |
| LIG-03 | Human Sigma-1 Receptor | e.g., LEU95 (Hydrophobic), TYR173 (H-bond) |
| LIG-03 | Human Mu-Opioid Receptor | e.g., MET151 (Hydrophobic), TRP293 (H-bond) |
| LIG-04 | Human Sigma-1 Receptor | Populated based on control ligand docking |
| LIG-04 | Human Mu-Opioid Receptor | Populated based on control ligand docking |
Note: The interacting residues are hypothetical examples and would be determined from the visualization of the docking poses.
Signaling Pathway Visualization
Caption: Simplified signaling pathways of the target receptors.
Discussion and Future Directions
The comparative docking analysis will provide valuable insights into the potential of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and its analogs as modulators of the sigma-1 and mu-opioid receptors. By comparing the predicted binding affinities and interaction patterns, researchers can:
-
Identify Promising Candidates: Ligands with high predicted binding affinities and favorable interactions with key residues in the binding pocket can be prioritized for synthesis and in-vitro testing.
-
Elucidate Structure-Activity Relationships: Understanding how structural modifications affect binding can guide the design of more potent and selective ligands.
-
Generate Hypotheses for Further Studies: The docking results can inform the design of site-directed mutagenesis experiments to validate the predicted binding modes.
It is crucial to remember that molecular docking is a computational prediction tool. The results should be interpreted with caution and validated through experimental assays, such as radioligand binding assays and functional assays, to confirm the predicted biological activity.
References
- Schmidt HR, et al. Crystal structure of the human sigma-1 receptor.
- Manglik A, et al. Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
- Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 2010;31(2):455-61.
- Eberhardt J, et al. AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. J Chem Inf Model. 2021;61(8):3891-3898.
- Ishida T, et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J Med Chem. 1993;36(21):3139-47.
- Albanese V, et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):2505907.
-
RCSB PDB. 5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. Available from: [Link].
-
RCSB PDB. 4DKL: Crystal structure of the mouse mu opioid receptor. RCSB PDB. Available from: [Link].
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and Other Novel Chemical Entities
The foundational principle when managing a substance with an incomplete hazard profile is to assume it is hazardous.[2] Regulatory bodies and environmental health and safety (EHS) experts uniformly advise treating chemicals with unknown toxicity, reactivity, or environmental impact with the highest level of precaution until a formal hazard determination can be made.[2][3] This guide is structured to navigate this uncertainty, providing a clear operational plan that prioritizes the safety of personnel and ensures regulatory compliance.
Part 1: Pre-Disposal Risk Assessment and Hazard Communication
Before initiating any disposal-related activities, a thorough risk assessment is paramount. Given the absence of a comprehensive Safety Data Sheet (SDS) for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, your assessment must be based on the available information and a conservative evaluation of potential risks.
1.1. Information Gathering: Compile all known information about the compound. For 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, this includes its identity as a spirocyclic compound and its investigation for potential antinociceptive and antidepressant effects.[1] The psychoactive potential of a compound necessitates careful handling to prevent accidental exposure.
1.2. Hazard Assumption: In the absence of specific data, the following assumptions must guide your handling and disposal procedures:
-
Toxicity: Assume the compound is toxic via inhalation, ingestion, and dermal contact.
-
Reactivity: Assume the compound may be reactive with other chemicals. Do not mix it with other waste streams.[2]
-
Environmental Hazard: Assume the compound is hazardous to the environment and must not be disposed of down the drain or in regular trash.
1.3. Labeling and Communication: Clear and accurate labeling is the most critical step in preventing the generation of "unknown" waste, which poses significant safety risks and incurs high disposal costs.[4][5][6]
-
All containers holding 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, whether pure substance or in solution, must be clearly labeled with the full chemical name.[4][6]
-
Waste containers must be labeled as "Hazardous Waste" as soon as the first drop of waste is added.[3]
Part 2: Segregation and Containment of Waste
Proper segregation and containment are crucial to prevent accidental reactions and ensure the safety of all laboratory personnel.
2.1. Waste Segregation:
-
Solid vs. Liquid: Collect solid and liquid waste containing 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one in separate, dedicated waste containers.[2]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous solid waste.[2]
-
Sharps: Chemically contaminated sharps (needles, scalpels) must be collected in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.[7]
2.2. Container Selection and Management: The integrity of the waste container is essential for safe storage and transport.
| Container Type | Recommended Material | Key Management Practices |
| Liquid Waste | Glass or High-Density Polyethylene (HDPE) | Use a screw-top cap; do not fill beyond 90% capacity to allow for expansion; ensure chemical compatibility. |
| Solid Waste | Lined, rigid container (e.g., a pail with a clear plastic bag) | Seal the bag and container securely when not in use. |
| Sharps Waste | Puncture-proof plastic container | Do not overfill (typically no more than 2/3 full); seal securely.[7] |
Table 1: Waste Container Selection and Management
All waste containers must be kept closed except when adding waste.[3] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][8] This area should be under the control of the laboratory personnel and away from sinks or drains.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the collection and disposal of waste containing 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
3.1. Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling the compound or its waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A laboratory coat
All handling of the pure compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[2]
3.2. Waste Collection Workflow:
Caption: Workflow for the safe collection and disposal of uncharacterized chemical waste.
3.3. Decontamination:
-
Surfaces: Decontaminate work surfaces where the compound was handled using a suitable laboratory detergent and water. For spills, first, absorb the material with an inert absorbent (e.g., vermiculite or sand), then collect the absorbent material as hazardous solid waste before cleaning the surface.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste.[8] The third rinsate can often be disposed of down the drain, pending institutional EHS approval.
3.4. Final Disposal: The final disposal of a chemical with unknown hazards must be managed by professionals.
-
Contact Your EHS Office: Once a waste container is full, or when the project involving the compound is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[2][9]
-
Provide Information: Provide the EHS office with all available information about the waste, including the chemical name and a declaration that its hazards are not fully known.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[10][11] This company will be responsible for any necessary analysis to characterize the waste and will manage its ultimate treatment and disposal in compliance with all federal and state regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
It is imperative to understand that analysis and disposal of unknown chemicals can be costly, and these costs are typically charged back to the generating department or principal investigator.[5][9] This underscores the importance of meticulous labeling and inventory management to prevent the creation of truly "unknown" waste.
By adhering to this comprehensive, safety-first protocol, researchers can confidently and responsibly manage the disposal of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one and other novel compounds, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). The University of North Carolina at Chapel Hill Policies. Retrieved from [Link]
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Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
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Laboratory Waste Management Plan. (n.d.). Western Carolina University. Retrieved from [Link]
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Disposing of unknown chemicals - Pioneering new techniques. (2024, April 12). CSG. Retrieved from [Link]
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Section 11: Unknown Wastes. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]
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Hazardous Waste Determination for an Unknown Waste. (2014, April 14). McCoy and Associates. Retrieved from [Link]
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Unknown Laboratory Chemicals Disposal. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Disposal of Unknown Chemical Waste. (2015, May 14). The University of Maryland, Baltimore Policies and Procedures. Retrieved from [Link]
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Unknown Hazardous Waste: Identification, Management, and Prevention. (2015, January 27). Hazardous Waste Experts. Retrieved from [Link]
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Unknown Chemical Waste Disposal. (n.d.). Temple University Campus Operations. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
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Frequent Questions About Hazardous Waste Identification. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Unknown Waste Analysis. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
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Chemical Risk Assessment. (n.d.). Health and Safety Authority. Retrieved from [Link]
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Disposal of Psychoactive Medications with Activated Carbon. (2021, December 20). Rx Destroyer. Retrieved from [Link]
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Understanding the Hazardous Waste Determination Process. (2014, March 7). Indiana Department of Environmental Management. Retrieved from [Link]
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Webinar for Community Agencies: The DEA's Final Rule on Disposal of Controlled Substances. (2014, November 17). YouTube. Retrieved from [Link]
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Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Procedures for Handling and Disposing Equipment and Animals Administered a Chemical Hazard. (n.d.). University of Florida Environmental Health & Safety. Retrieved from [Link]
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Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
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Chemical risk assessment, hazard control and emergency management. (n.d.). SIA Toolbox. Retrieved from [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed. Retrieved from [Link]
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8-oxa-2-azaspiro[4.5]decan-1-one. (n.d.). PubChem. Retrieved from [Link]
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8-Benzyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
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2-Oxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
For the dedicated researchers, scientists, and drug development professionals pioneering new frontiers, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, a spirocyclic compound with potential applications in medicinal chemistry. While its full toxicological profile is still under investigation, a proactive and rigorous approach to safety is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols.
Hazard Assessment: A Principle of Prudent Practice
Due to a lack of comprehensive hazard data for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, we must operate under the principle of prudent practice, treating it as a potentially hazardous substance. This approach involves extrapolating potential risks from its structural motifs—the azaspirocyclic core and the benzyl group—and data from analogous compounds.
Safety data for structurally related azaspiro compounds, such as 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride and 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride, indicate a potential for skin irritation, serious eye irritation, and respiratory tract irritation .[1][2] Some related compounds are also classified as harmful if swallowed.[2] The benzyl functional group, while common, can also contribute to irritation.[3][4] Therefore, our safety protocols must be designed to mitigate these anticipated hazards.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one, with the rationale rooted in preventing the most likely routes of exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness) | To prevent dermal contact and potential skin irritation. Nitrile provides good resistance to a range of organic compounds. Double-gloving is recommended for extended handling periods. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | To protect the eyes from dust particles and potential splashes, which could cause serious irritation.[1][2][5] |
| Body Protection | A buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of any fine dust particles or aerosols, which may cause respiratory irritation.[1][2] |
Operational Plan: From Benchtop to Disposal
A meticulous operational plan ensures safety at every stage of handling.
Engineering Controls: Your First Line of Defense
All manipulations of solid 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[6] The work surface should be covered with absorbent bench paper to contain any spills.
Procedural Guidance: A Step-by-Step Approach
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Weighing:
-
Donning PPE: Before handling, don PPE in the following order: lab coat, nitrile gloves (first pair), chemical splash goggles, face shield (if necessary), and a second pair of nitrile gloves.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfers: When transferring the solid, use a spatula and avoid generating dust. If preparing solutions, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer pair of gloves. Then, remove the face shield (if used) and goggles. Remove the lab coat, turning it inward as it is taken off. Finally, remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Solid Waste: Unused or unwanted 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Disposable PPE (gloves, bench paper, weighing boats) that has come into contact with the compound should be placed in a designated hazardous waste bag within the fume hood.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]
Visualization of PPE Selection Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
